molecular formula C16H14O5 B12372045 2,5-Dihydroxy-7-methoxyflavanone CAS No. 35486-66-9

2,5-Dihydroxy-7-methoxyflavanone

Cat. No.: B12372045
CAS No.: 35486-66-9
M. Wt: 286.28 g/mol
InChI Key: RBTSKEDOUJLPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydroxy-7-methoxyflavanone is a naturally occurring flavanone that presents significant neuroprotective properties, making it a valuable compound for neuroscience and biochemical research. A key study demonstrated that this compound acts as a potent neuroprotective agent in both in vitro and in vivo models of oxidative stress-induced neurodegeneration. In cellular models using PC12 cells, pre-incubation with this compound (3-20 μM) significantly reduced dopamine-induced toxicity. It attenuated redox imbalance by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), a critical marker of cellular oxidative stress [citation 3]. In an in vivo mouse model of aging, long-term administration of the compound (4 or 8 mg/kg/day) for two weeks significantly improved behavioral performance in Morris water maze tests. Mechanistically, its neuroprotective effects are associated with the inhibition of the transcription factor AP-1 (activator protein-1), upregulation of brain-derived neurotrophic factor (BDNF), and an increase in the phosphorylation of cAMP-response element-binding protein (CREB) in the hippocampus [citation 3]. This multi-faceted mechanism highlights its potential for investigating pathways involved in neurodegenerative diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

35486-66-9

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2,5-dihydroxy-7-methoxy-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C16H14O5/c1-20-11-7-12(17)15-13(18)9-16(19,21-14(15)8-11)10-5-3-2-4-6-10/h2-8,17,19H,9H2,1H3

InChI Key

RBTSKEDOUJLPHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)(C3=CC=CC=C3)O)O

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Flavanone: A Technical Guide to the Natural Sources, Isolation, and Biological Significance of 2,5-Dihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-7-methoxyflavanone, a naturally occurring flavonoid with potential therapeutic applications. This document delves into its known natural sources, detailed methodologies for its isolation and purification, and explores its potential biological activities through the lens of related compounds. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate replication and further research. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to enhance understanding.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented natural source is the buds of the black poplar tree, Populus nigra. While specific quantitative data for this compound is scarce in publicly available literature, related flavanones are found in various other plants, suggesting potential for broader discovery.

A methylated analog, 2,5-Dihydroxy-7-methoxy-6-methylflavanone, has been reported in Friesodielsia enghiana, Leptospermum polygalifolium, and Leptospermum recurvum. Additionally, structurally similar flavanones have been isolated from various plants, including Uvaria rufa (6-acetoxy-5-hydroxy-7-methoxyflavanone) and species of the Alpinia genus. The total flavonoid content in the buds of Populus species can be significant, as indicated in the table below, although the specific percentage of this compound within this total is not specified.

Plant SourceCompoundTotal Flavanone (B1672756) Content (in some extracts)Reference
Populus nigra budsThis compoundNot specified[1][2]
Populus x canadensis 'Robusta' budsPinocembrin and Pinostrobin1.82 and 2.23 g per 100 g[3]
Populus balsamifera budsPinocembrin and Pinostrobin1.17 and 2.24 g per 100 g[3]
Populus nigra leavesTotal Flavonoids (calculated as rutin)2.04 ± 0.09% to 2.99 ± 0.11%[4]

Isolation and Purification Protocols

The isolation of this compound and other flavanones from plant matrices typically involves a multi-step process of extraction and chromatographic purification. Below are detailed experimental protocols based on established methods for flavonoid isolation.

General Extraction Protocol

This protocol outlines a standard procedure for the extraction of flavonoids from plant material, such as Populus nigra buds.

Materials:

  • Dried and powdered plant material (e.g., Populus nigra buds)

  • Methanol (B129727) or 50% Ethanol

  • n-Hexane (for defatting)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting: The powdered plant material is first macerated with n-hexane at room temperature to remove non-polar constituents like lipids and waxes. This step is repeated until the hexane (B92381) extract is colorless. The defatted plant residue is then air-dried.

  • Extraction: The defatted material is extracted with a polar solvent such as methanol or 50% ethanol. This can be done through maceration, percolation, or Soxhlet extraction. For maceration, the plant material is soaked in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation. The process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Chromatographic Purification

The crude extract, rich in a mixture of flavonoids and other compounds, is then subjected to chromatographic techniques for the isolation of the target compound.

2.2.1. Column Chromatography

This is a primary method for the separation of flavonoids from the crude extract.

Materials:

  • Silica (B1680970) gel (60-120 mesh) or Sephadex LH-20

  • Glass column

  • Solvent system (e.g., Hexane:Ethyl Acetate gradient, or Dichloromethane:Methanol gradient)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity. For flavanones from Populus species, a mobile phase of hexane/ethyl acetate/formic acid has been shown to be effective for TLC separation and can be adapted for column chromatography. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Monitoring: The separation is monitored by TLC analysis of the collected fractions. Fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis) are pooled.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain a high-purity compound, preparative HPLC is often employed.

Materials:

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Solvent system (e.g., Methanol:Water or Acetonitrile:Water gradient)

  • Fraction collector

Procedure:

  • The partially purified fraction from column chromatography is dissolved in a suitable solvent.

  • The solution is injected into the preparative HPLC system.

  • A gradient elution is performed to separate the components.

  • The peak corresponding to this compound is collected.

  • The solvent is evaporated to yield the pure compound.

Potential Biological Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not yet available. However, research on structurally similar flavanones provides valuable insights into its potential biological activities.

Anti-Inflammatory and Neuroprotective Pathways

7-methoxyflavanone (B1630992), a closely related compound, has been shown to possess anti-inflammatory and neuroprotective properties by modulating key signaling pathways. It is plausible that this compound exerts similar effects.

A proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activates a downstream cascade involving MyD88, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK. This culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines. 7-methoxyflavanone has been shown to inhibit this pathway.[5]

Concurrently, 7-methoxyflavanone can activate the Nrf2/ARE pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes like NQO-1.[5]

G Potential Anti-Inflammatory and Antioxidant Signaling Pathways of this compound (inferred from 7-methoxyflavanone) cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK, ERK) MyD88->MAPK IKK IKK MAPK->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Flavanone This compound Flavanone->MyD88 inhibits Flavanone->MAPK inhibits Flavanone->Keap1_Nrf2 activates ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->ProInflammatory induces ARE ARE Nrf2_n->ARE Antioxidant Antioxidant Gene Expression (NQO-1, HO-1) ARE->Antioxidant induces

Caption: Inferred anti-inflammatory and antioxidant signaling pathways.

Pro-Apoptotic Pathway in Cancer Cells

5-Hydroxy-7-methoxyflavone, another related flavanone, has been demonstrated to induce apoptosis in human colon carcinoma cells through a mechanism involving reactive oxygen species (ROS).[1][6] It is hypothesized that this compound may share a similar pro-apoptotic activity in cancer cells.

The proposed pathway begins with the flavanone inducing an increase in intracellular ROS. This leads to endoplasmic reticulum (ER) stress, characterized by the upregulation of IRE1-α. ER stress triggers the release of calcium ions (Ca2+) from the ER into the cytoplasm. The increased cytosolic Ca2+ and the activation of IRE1-α lead to the phosphorylation and activation of JNK. Activated JNK can then promote apoptosis through the mitochondrial pathway by modulating the activity of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

G Potential Pro-Apoptotic Signaling Pathway of this compound in Cancer Cells (inferred from 5-Hydroxy-7-methoxyflavone) cluster_0 Cytoplasm Flavanone This compound ROS Increased ROS Flavanone->ROS ER Endoplasmic Reticulum ROS->ER induces ER Stress Ca_release Ca²⁺ Release ER->Ca_release JNK_activation JNK Activation ER->JNK_activation via IRE1-α Ca_release->JNK_activation Mitochondrion Mitochondrion JNK_activation->Mitochondrion modulates Bcl-2 family Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inferred pro-apoptotic signaling pathway in cancer cells.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a logical workflow for the isolation of this compound from a natural source and subsequent screening for biological activity.

G Experimental Workflow: From Natural Source to Bioactivity cluster_0 Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification & Identification cluster_3 Bioactivity Screening Plant_Material Plant Material (e.g., Populus nigra buds) Drying Drying & Grinding Plant_Material->Drying Defatting Defatting (n-Hexane) Drying->Defatting Extraction Extraction (Methanol/Ethanol) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Prep_HPLC Preparative HPLC TLC_Monitoring->Prep_HPLC Pool promising fractions Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Pure_Compound->Anti_Inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Pure_Compound->Antioxidant Anticancer Anticancer Assays (e.g., MTT, apoptosis assays) Pure_Compound->Anticancer

Caption: General experimental workflow for isolation and screening.

Conclusion

This compound represents a promising natural product for further investigation. While its known natural sources are currently limited, the established protocols for flavonoid isolation provide a clear path for its procurement. The biological activities of structurally related flavanones strongly suggest that this compound may possess significant anti-inflammatory, antioxidant, and anticancer properties. The signaling pathways outlined in this guide, inferred from these related compounds, offer a solid foundation for future mechanistic studies. This technical guide serves as a valuable resource for researchers aiming to unlock the full therapeutic potential of this intriguing flavanone.

References

Unveiling the Therapeutic Potential of 2,5-Dihydroxy-7-methoxyflavanone: A Predictive Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2,5-Dihydroxy-7-methoxyflavanone is scarce in current scientific literature. This technical guide therefore presents a predictive analysis based on the well-documented biological activities of structurally analogous flavanones, primarily Sakuranetin (B8019584) (5,4'-dihydroxy-7-methoxyflavanone) and 6,4'-Dihydroxy-7-methoxyflavanone (B1264494). The information herein is intended to provide a foundational framework for researchers and drug development professionals to guide future investigations into the therapeutic potential of this compound.

Core Biological Activities of Structurally Related Flavanones

Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological effects. Based on the activities of its structural analogs, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against various diseases. Structurally similar compounds to this compound have demonstrated notable radical scavenging activity.

Table 1: Quantitative Antioxidant Activity of Structurally Related Flavonoids

CompoundAssayIC50 ValueReference CompoundIC50 Value
7-hydroxy-3',4'-dimethoxyflavoneDPPH Radical Scavenging-Not specified-
General FlavonoidsDPPH Radical Scavenging<10 to >100 µg/mLAscorbic Acid / Trolox5-15 µg/mL

Note: Specific IC50 values for the antioxidant activity of Sakuranetin were not consistently reported in the reviewed literature, though its antioxidant properties are widely acknowledged.[1][2][3][4]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Flavanones, including sakuranetin and other dihydroxy-methoxy derivatives, have been shown to modulate key inflammatory pathways.[1][5][6][7][8]

Table 2: Anti-inflammatory Activity of Sakuranetin and Related Dihydroxyflavones

CompoundModel/AssayEffectKey Mediators Inhibited
SakuranetinLPS-stimulated macrophagesInhibition of pro-inflammatory mediatorsiNOS, COX-2, TNF-α, IL-6, IL-12[6][9]
SakuranetinCarrageenan-induced paw edema in ratsReduction of edema-
Dihydroxy flavone (B191248) derivativesCarrageenan-induced paw edema in ratsTime and dose-dependent inhibition of edemaCyclooxygenases (COX-1 and COX-2), TNF-α, IL-1β, Reactive Oxygen Species[7]
5,6,4'-trihydroxy-7,3'-dimethoxyflavoneLPS-treated RAW 264.7 cellsReduction of nitric oxide and pro-inflammatory cytokinesNitric oxide synthase, cyclooxygenase-2[10][11]
Anticancer Activity

The potential of flavonoids as anticancer agents is an area of intense research. Sakuranetin has demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.[1][2][4][9]

Table 3: Anticancer Activity of Sakuranetin

Cell LineCancer TypeIC50 ValueDuration of Treatment
HCT-116Human Colon Carcinoma68.8 ± 5.2 µg/mLNot specified[1]
B16BL6MelanomaCytotoxic at 15 µmol/L72 hours[1][9]
Esophageal Squamous Cell Carcinoma (ESCC)Esophageal CancerPotent inhibition of cell proliferationNot specified[1]
Colo 320Colon CancerAntiproliferative activityNot specified[1][2][4][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities discussed above.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for assessing antioxidant activity.[12][13][14][15][16]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13][17]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare stock solutions of the test compound (e.g., 1 mg/mL in methanol) and a positive control (e.g., ascorbic acid).

    • Prepare serial dilutions of the test compound and positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound or positive control to respective wells.

    • Add 100 µL of methanol to a blank well.

    • Add 100 µL of DPPH solution to all wells except the blank. Add 100 µL of methanol to the blank well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating acute anti-inflammatory activity.[18][19][20][21][22]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response (edema), which can be quantified by measuring the increase in paw volume.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping and Treatment:

    • Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and test compound groups (various doses).

    • Administer the treatments orally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is measured spectrophotometrically.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the control.

    • Determine the IC50 value.

Western Blot Analysis for MAPK Signaling Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of kinases).[23][24][25][26][27]

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound and/or a stimulant (e.g., LPS).

    • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., phospho-p38, total-p38) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The biological effects of flavanones are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

Sakuranetin has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[6][28] It inhibits the phosphorylation of JNK, p38, and STAT1, key components of these pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators.[6][28]

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p MAPK Pathway (JNK, p38) TLR4->MAPK_p STAT1 STAT1 TLR4->STAT1 NFkB_p NF-κB Pathway TLR4->NFkB_p ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_p->ProInflammatory STAT1->ProInflammatory NFkB_p->ProInflammatory Sakuranetin Sakuranetin Sakuranetin->MAPK_p Sakuranetin->STAT1

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Anticancer Signaling

The anticancer effects of sakuranetin are linked to the inhibition of the PI3K/Akt and ERK1/2 signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[1][29][30][31] By downregulating these pathways, sakuranetin can induce apoptosis in cancer cells.

Anticancer_Signaling GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK ERK1/2 Pathway Receptor->ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis ERK->Proliferation ERK->Apoptosis Sakuranetin Sakuranetin Sakuranetin->PI3K_Akt Sakuranetin->ERK

Caption: Predicted anticancer signaling pathway of this compound.

Anti-senescence Signaling

6,4'-Dihydroxy-7-methoxyflavanone has been shown to protect against oxidative stress-induced premature senescence by upregulating SIRT1 expression and inhibiting the Akt pathway in human dermal fibroblasts.[32]

Anti_Senescence_Signaling OxidativeStress Oxidative Stress (e.g., H₂O₂) Akt Akt Pathway OxidativeStress->Akt Senescence Cellular Senescence Akt->Senescence SIRT1 SIRT1 SIRT1->Senescence DMF 6,4'-Dihydroxy- 7-methoxyflavanone DMF->Akt DMF->SIRT1

Caption: Anti-senescence signaling pathway of a related dihydroxy-methoxyflavanone.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on structurally similar flavanones, particularly sakuranetin, provides a strong rationale for its investigation as a potential therapeutic agent. The predictive data presented in this guide suggest that this compound is likely to possess antioxidant, anti-inflammatory, and anticancer properties.

Future research should focus on the synthesis and isolation of this compound to enable direct experimental validation of these predicted activities. The experimental protocols and signaling pathway diagrams provided herein offer a comprehensive roadmap for such investigations. Elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of this compound will be crucial steps in determining its potential for clinical application.

References

Unveiling the Potential Mechanism of Action of 2,5-Dihydroxy-7-methoxyflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydroxy-7-methoxyflavanone is a naturally occurring flavonoid that has been isolated from plant sources such as the buds of Populus nigra and the stem bark of Friesodielsia enghiana.[1][2] As a member of the flavanone (B1672756) subclass of flavonoids, it possesses a characteristic C6-C3-C6 backbone. While extensive research has elucidated the mechanisms of action for many flavanones, specific experimental data on the biological activities and signaling pathways directly modulated by this compound remains limited.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the putative mechanism of action of this compound. By examining the well-established biological effects of structurally similar dihydroxy-methoxy-substituted flavanones, we can infer the likely signaling cascades and molecular targets of this compound. This document will detail the probable anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, present relevant quantitative data from related compounds in structured tables, describe pertinent experimental protocols, and visualize the implicated signaling pathways using Graphviz diagrams.

Proposed Core Mechanisms of Action

Based on the activities of closely related flavanones, the mechanism of action of this compound is likely multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-Inflammatory and Antioxidant Activities

Flavonoids are renowned for their potent anti-inflammatory and antioxidant properties. Structurally similar compounds suggest that this compound likely exerts these effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Mediators: It is proposed that this flavanone can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

  • Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of many flavones are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[3][4]

  • Scavenging of Reactive Oxygen Species (ROS): The dihydroxy substitution on the flavanone structure suggests a strong potential for scavenging free radicals and reducing oxidative stress.

dot digraph "Anti-inflammatory and Antioxidant Signaling Pathways" { graph [fontname="Arial", fontsize=12, size="7.5,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes compound [label="this compound", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ros [label="Reactive Oxygen Species (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb_pathway [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; mapk_pathway [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; pro_inflammatory [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; inflammatory_enzymes [label="Inflammatory Enzymes\n(iNOS, COX-2)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; inflammation [label="Inflammation", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; oxidative_stress [label="Oxidative Stress", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges compound -> ros [label="Scavenges", color="#34A853", dir=back, arrowtail=tee]; compound -> nfkb_pathway [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; compound -> mapk_pathway [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; ros -> nfkb_pathway [label="Activates", color="#4285F4"]; ros -> mapk_pathway [label="Activates", color="#4285F4"]; nfkb_pathway -> pro_inflammatory [label="Induces", color="#4285F4"]; nfkb_pathway -> inflammatory_enzymes [label="Induces", color="#4285F4"]; mapk_pathway -> pro_inflammatory [label="Induces", color="#4285F4"]; mapk_pathway -> inflammatory_enzymes [label="Induces", color="#4285F4"]; pro_inflammatory -> inflammation [color="#4285F4"]; inflammatory_enzymes -> inflammation [color="#4285F4"]; ros -> oxidative_stress [color="#4285F4"]; } caption="Putative Anti-inflammatory and Antioxidant Mechanisms"

Neuroprotective Effects

Several related flavanones exhibit significant neuroprotective properties. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone has been shown to protect against oxidative stress-induced neurodegeneration.[5] The proposed neuroprotective mechanisms for this compound include:

  • Regulation of Glutathione (B108866) Levels: Attenuation of redox imbalance by regulating the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG).[5]

  • Modulation of AP-1 and CREB: Inhibition of the activator protein-1 (AP-1) and increasing the phosphorylation of cAMP-response element-binding protein (CREB).[5]

  • Upregulation of BDNF: Increasing the levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth.[5]

dot digraph "Neuroprotective Signaling Pathway" { graph [fontname="Arial", fontsize=12, size="7.5,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes compound [label="this compound", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; oxidative_stress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; ap1 [label="AP-1 Activation", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; creb [label="CREB Phosphorylation", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; bdnf [label="BDNF Expression", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; neuronal_survival [label="Neuronal Survival and Growth", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; neurodegeneration [label="Neurodegeneration", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges compound -> oxidative_stress [label="Reduces", color="#34A853", dir=back, arrowtail=tee]; compound -> ap1 [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; compound -> creb [label="Promotes", color="#34A853"]; oxidative_stress -> ap1 [label="Induces", color="#EA4335"]; ap1 -> neurodegeneration [color="#EA4335"]; creb -> bdnf [label="Increases", color="#34A853"]; bdnf -> neuronal_survival [color="#34A853"]; neuronal_survival -> neurodegeneration [label="Prevents", color="#34A853", dir=back, arrowtail=tee]; } caption="Proposed Neuroprotective Mechanisms"

Anticancer Activity

The anticancer potential of various dihydroxy- and methoxy-substituted flavanones has been documented.[6][7] The proposed mechanisms for this compound include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins.

  • Inhibition of PI3K/Akt Signaling Pathway: 6,4'-dihydroxy-7-methoxyflavanone (B1264494) has been shown to protect against cellular senescence by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[8] This pathway is often hyperactivated in cancer and promotes cell survival and proliferation.

  • Cell Cycle Arrest: Some flavonoids can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

dot digraph "Anticancer Signaling Pathway" { graph [fontname="Arial", fontsize=12, size="7.5,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes compound [label="this compound", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; pi3k_akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_survival [label="Cell Survival", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; proliferation [label="Proliferation", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; cancer_cell_growth [label="Cancer Cell Growth", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges compound -> pi3k_akt [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; pi3k_akt -> cell_survival [label="Promotes", color="#4285F4"]; pi3k_akt -> proliferation [label="Promotes", color="#4285F4"]; cell_survival -> apoptosis [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; proliferation -> cancer_cell_growth [color="#4285F4"]; apoptosis -> cancer_cell_growth [label="Inhibits", color="#EA4335", dir=back, arrowtail=tee]; } caption="Putative Anticancer Mechanisms"

Quantitative Data from Structurally Related Flavanones

To provide a quantitative context for the potential bioactivity of this compound, the following tables summarize data from studies on its structural isomers and other closely related compounds.

Table 1: In Vitro Cytotoxicity of Related Methoxyflavanones

CompoundCell LineAssayIC50 (µM)Reference
5,7-dihydroxy-4'-methoxyflavone (Acacetin)DU145 (Prostate Cancer)MTT~25[9]
7-hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)MTT40.13 µg/mL[6]
7-hydroxy-4'-methoxyflavanoneWiDr (Colon Cancer)MTT37.85 µg/mL[6]
4',5'-dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast Cancer)Not specified8.58[7]

Table 2: Neuroprotective Effects of a Related Flavanone

CompoundModelTreatmentOutcomeReference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanonePC12 cells3-20 µM for 24hDecreased dopamine-induced toxicity[5]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneD-galactose treated mice4 or 8 mg/kg/day for 2 weeks (i.p.)Improved behavioral performance[5]

Experimental Protocols for Key Experiments

The following are detailed methodologies for key experiments that would be crucial for elucidating the mechanism of action of this compound, based on protocols used for related compounds.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., HeLa, WiDr, DU145) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot digraph "MTT Assay Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR, size="7.5,3", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes start [label="Plate Cells"]; treat [label="Treat with Compound"]; mtt [label="Add MTT"]; dissolve [label="Dissolve Formazan"]; read [label="Measure Absorbance"]; analyze [label="Calculate IC50"];

// Edges start -> treat; treat -> mtt; mtt -> dissolve; dissolve -> read; read -> analyze; } caption="MTT Cell Viability Assay Workflow"

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot digraph "Western Blot Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, size="4,7.5", ratio=fill, overlap=false, splines=true, margin=0.1]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Nodes lysis [label="Cell Lysis"]; quant [label="Protein Quantification"]; sds [label="SDS-PAGE"]; transfer [label="Protein Transfer"]; block [label="Blocking"]; primary [label="Primary Antibody"]; secondary [label="Secondary Antibody"]; detect [label="Detection"];

// Edges lysis -> quant; quant -> sds; sds -> transfer; transfer -> block; block -> primary; primary -> secondary; secondary -> detect; } caption="Western Blot Experimental Workflow"

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong body of evidence from structurally related flavanones allows for the formulation of a putative mechanistic framework. It is highly probable that this compound exerts anti-inflammatory, antioxidant, neuroprotective, and anticancer effects through the modulation of key signaling pathways including NF-κB, MAPK, and PI3K/Akt. The experimental protocols and quantitative data presented herein provide a solid foundation for future research to definitively elucidate the therapeutic potential and molecular targets of this compound. Further investigation into this natural product is warranted to explore its potential as a lead compound in drug discovery.

References

Pharmacological Profile of 2,5-Dihydroxy-7-methoxyflavanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of 2,5-Dihydroxy-7-methoxyflavanone. Due to the limited publicly available data on this specific flavanone, this document extends its scope to include a detailed examination of structurally analogous and extensively researched methoxyflavanones. This comparative approach aims to infer the potential biological activities and mechanisms of action of this compound, thereby providing a valuable resource for future research and drug development endeavors. The guide synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of this class of compounds.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are of significant interest in pharmacology due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] Methoxyflavanones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.

This compound is a flavonoid compound that has been isolated from the stem bark of Friesodielsia enghiana.[5] While specific pharmacological studies on this compound are not extensively documented in current literature, its structural similarity to other well-characterized methoxyflavanones provides a basis for predicting its potential therapeutic properties. This guide will therefore focus on the known pharmacological attributes of closely related compounds to build a predictive profile for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its structural analogs are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Known Source(s)
This compoundC16H14O5286.28Friesodielsia enghiana[5]
Sakuranetin (B8019584) (4',5-Dihydroxy-7-methoxyflavanone)C16H14O5286.28Baccharis retusa, Prunus species, Oryza sativa[6][7]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneC16H14O6302.28Abacopteris penangiana[8]
6,4'-Dihydroxy-7-methoxyflavanoneC16H14O5286.28Dalbergia odorifera[9]
Acacetin (B1665396) (5,7-Dihydroxy-4'-methoxyflavone)C16H12O5284.26Safflower, Propolis, Asteraceae plants[10]

Pharmacological Activities and Mechanism of Action

Based on the activities of structurally related compounds, this compound is anticipated to exhibit a range of pharmacological effects.

Neuroprotective Effects

The neuroprotective potential of methoxyflavanones is a significant area of research. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a close structural analog, has demonstrated notable neuroprotective effects in both in vitro and in vivo models.[8]

  • In Vitro Evidence: In PC12 cells, pre-incubation with TMF (3-20 μM) for 24 hours mitigated dopamine-induced toxicity. This was associated with the attenuation of redox imbalance by regulating the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG).[8]

  • In Vivo Evidence: Long-term intraperitoneal administration of TMF (4 or 8 mg/kg/day) for two weeks in D-galactose-treated mice led to a significant improvement in behavioral performance in the Morris water maze test.[8]

  • Mechanism of Action: The neuroprotective effects of TMF are attributed to the inhibition of activator protein-1 (AP-1) activation, upregulation of brain-derived neurotrophic factor (BDNF), and increased phosphorylation of cAMP-response element-binding protein (CREB).[8]

G TMF (2S)-5, 2', 5'-trihydroxy- 7-methoxyflavanone (TMF) AP1 AP-1 Activation TMF->AP1 inhibits BDNF BDNF Upregulation TMF->BDNF promotes CREB CREB Phosphorylation TMF->CREB promotes GSH_GSSG GSH/GSSG Ratio Regulation TMF->GSH_GSSG regulates Neuroprotection Neuroprotection AP1->Neuroprotection BDNF->Neuroprotection CREB->Neuroprotection GSH_GSSG->Neuroprotection

Neuroprotective Signaling of a TMF.
Anti-inflammatory and Immunomodulatory Activity

Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) exhibits significant anti-inflammatory properties. In silico studies suggest that sakuranetin has a high affinity for key inflammatory targets, including microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), phosphodiesterase-4B (PDE4-β), and dihydroorotate (B8406146) dehydrogenase (DHODH).[6]

6,4'-Dihydroxy-7-methoxyflavanone has been shown to inhibit receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in a dose-dependent manner (3-30 µM).[9] This compound also disrupts actin ring formation in mature osteoclasts and inhibits the RANKL-induced expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos through the inhibition of the mitogen-activated protein kinases (MAPKs) pathway.[9]

G DMF 6,4'-Dihydroxy- 7-methoxyflavanone MAPK MAPK Pathway DMF->MAPK inhibits RANKL RANKL RANKL->MAPK NFATc1_cFos NFATc1 and c-Fos Expression MAPK->NFATc1_cFos Osteoclastogenesis Osteoclastogenesis NFATc1_cFos->Osteoclastogenesis

Inhibition of Osteoclastogenesis by DMF.
Antimicrobial and Antitumor Activities

Sakuranetin has demonstrated a broad spectrum of antimicrobial activities, including antifungal and antibacterial properties.[6] It has shown potent antifungal activity against various fungal pathogens, including Candida species and dermatophytes.

Several flavonoids have been investigated for their anticancer properties.[11] Acacetin (5,7-dihydroxy-4'-methoxyflavone), for instance, has been shown to suppress tumor growth in vivo.[10] While most flavonoid derivatives tested against MCF-7 breast cancer and CCRF-CEM leukemia cell lines showed IG50 values greater than 100 μM, this indicates that the flavonoid scaffold is a promising starting point for the development of more potent anticancer agents.[11]

Quantitative Data

The following tables summarize the available quantitative data for methoxyflavanones structurally related to this compound.

Table 1: In Vitro Bioactivity of Related Methoxyflavanones

Compound Assay Cell Line / Target Result (IC50 / Activity) Reference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneNeuroprotectionPC12 cellsEffective at 3-20 μM[8]
6,4'-Dihydroxy-7-methoxyflavanoneInhibition of OsteoclastogenesisMacrophagesEffective at 3-30 µM[9]
6,4'-Dihydroxy-7-methoxyflavanoneInhibition of LPS-induced NO productionRAW264.7 cellsIC50 > 100 μM[9]
SakuranetinAntifungal ActivityT. mentagrophytesMIC = 0.004 mg/mL[12]
4',5-dihydroxy-7-methoxyflavoneAnti-α-amylase activity-IC50 = 1.4 µM[13]
4',5-dihydroxy-7-methoxyflavoneAntioxidant (ABTS assay)-IC50 = 24.5 µM[13]
3′,4′-dihydroxy-7-methoxyflavoneAntioxidant (DPPH assay)-Possessed activity (no IC50)[14]

Table 2: In Vivo Bioactivity of Related Methoxyflavanones

Compound Model Dose Observed Effect Reference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneD-galactose-treated mice4 or 8 mg/kg/day (i.p.)Improved behavioral performance[8]
AcacetinProstate cancer xenograft mice50 mg/kgSuppressed tumor growth[10]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is a common method for assessing the cytotoxic potential of compounds against cancer cell lines.[11]

G Start Seed cells in 96-well plates (e.g., MCF-7, CCRF-CEM) Incubate1 Incubate for 24h (37°C, 5% CO2) Start->Incubate1 Treat Add test compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 AddMTS Add MTS-PMS solution Incubate2->AddMTS Incubate3 Incubate for 2h AddMTS->Incubate3 Read Measure absorbance at 490 nm Incubate3->Read

Workflow for MTS Cytotoxicity Assay.
  • Cell Seeding: Cancer cells (e.g., MCF-7 or CCRF-CEM) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compound at various concentrations for specific durations (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with phenazine (B1670421) methosulfate (PMS), is added to each well.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells. The absorbance of the formazan product is then measured, typically at 490 nm. The intensity of the color is proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anticancer efficacy of a compound in a living organism.[10]

  • Cell Implantation: Human prostate cancer cells (e.g., DU145) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., acacetin at 50 mg/kg) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to assess apoptosis.

Conclusion and Future Directions

While direct pharmacological data for this compound remains limited, the comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible neuroprotective, anti-inflammatory, and anticancer properties. The information presented in this technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams for related methoxyflavanones, provides a solid foundation for initiating targeted research on this compound.

Future research should focus on the isolation or synthesis of this compound in sufficient quantities to enable a thorough investigation of its biological activities. In vitro screening across a panel of cancer cell lines, neuronal cell models, and immune cells would be a crucial first step. Promising in vitro results should be followed by in vivo studies to assess its efficacy, pharmacokinetics, and safety profile. Elucidating the specific molecular targets and mechanisms of action will be paramount in determining the therapeutic potential of this compound and its prospects for drug development.

References

An In-depth Technical Guide on 2,5-Dihydroxy-7-methoxyflavanone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2,5-Dihydroxy-7-methoxyflavanone. Initially isolated from the buds of Populus nigra, its structural elucidation as the cyclic form of benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane marked a significant contribution to flavonoid chemistry. This document details the pivotal studies that established its structure, outlines its chemical synthesis, and presents its known physicochemical properties. While specific biological activities of this flavanone (B1672756) remain largely unexplored, the known pharmacological profiles of related compounds from Populus nigra suggest potential areas for future investigation. This guide is intended to be a foundational resource for researchers interested in the further study and potential applications of this natural product.

Discovery and Initial Identification

The history of this compound is intrinsically linked to the study of natural products from poplar buds. In the early 1970s, a compound with the molecular formula C16H14O5 was isolated from the buds of Populus nigra (black poplar). Initial investigations into its structure were centered around the hypothesis that it was a dibenzoylmethane (B1670423) derivative.

However, a seminal 1972 paper by Chadenson, Hauteville, and Chopin definitively established the true structure of this natural product. Through chemical synthesis and spectroscopic analysis, they demonstrated that the isolated compound was not the open-chain benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane but rather its cyclic isomer, this compound[1][2]. This discovery was crucial as it highlighted the tendency of certain benzoyl-(2,6-dihydroxybenzoyl)methanes to exist in a more stable, cyclic flavanone form[2].

While some databases also list Friesodielsia enghiana as a source for a related compound, 2,5-Dihydroxy-7-methoxy-6-methylflavanone, the primary and historically significant source for the title compound is Populus nigra[3].

Physicochemical Properties

The structural elucidation of this compound was heavily reliant on its spectroscopic data. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Molecular FormulaC16H14O5[4]
Molecular Weight286.28 g/mol [4]
Melting Point170-172 °C (for the natural product)[2]

Nuclear Magnetic Resonance (NMR) Data:

The ¹H NMR spectrum was instrumental in confirming the cyclic flavanone structure over the open-chain dibenzoylmethane form. The key spectral features are detailed in the table below.

ProtonChemical Shift (δ) in (CD₃)₂CO at -60°CMultiplicity & Coupling Constant (J)Assignment
3-H(eq)2.79 ppmd, Jgem = 17 HzEquatorial proton at C3
3-H(ax)3.30 ppmq, Jgem = 17 Hz, J(3-Hax-2OH) = 2 HzAxial proton at C3
OMe3.80 ppmsMethoxy group at C7
6-H and 8-H6.09 ppmsProtons on the A-ring
2-OH(ax)7.26 ppmd, J = 2 HzAxial hydroxyl group at C2
3'-, 4'-, 5'-H7.5 ppmmProtons on the B-ring
2'-, 6'-H7.8 ppmmProtons on the B-ring
5-OH12.40 ppmsChelated hydroxyl group at C5

Data extracted from Chadenson et al., J.C.S. Chem. Comm., 1972, 107.[2]

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound was achieved via the Baker-Venkataraman rearrangement. The following is a description of the key steps based on the literature[2].

Step 1: Benzoylation of 2,6-Dihydroxy-4-methoxyacetophenone

  • 2,6-Dihydroxy-4-methoxyacetophenone is benzoylated in the presence of aqueous sodium hydroxide (B78521) (NaOH). This step yields the crude monobenzoate intermediate.

Step 2: Baker-Venkataraman Rearrangement

  • The crude monobenzoate from Step 1 is heated in pyridine (B92270) with anhydrous potassium hydroxide (KOH) at 50°C. This reaction induces the rearrangement to form the dibenzoylmethane intermediate, which spontaneously cyclizes to yield this compound.

A simplified workflow for the synthesis is presented below:

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2,6-Dihydroxy-4-methoxyacetophenone 2,6-Dihydroxy-4-methoxyacetophenone Crude Monobenzoate Crude Monobenzoate 2,6-Dihydroxy-4-methoxyacetophenone->Crude Monobenzoate Aqueous NaOH Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Crude Monobenzoate This compound This compound Crude Monobenzoate->this compound Pyridine, Anhydrous KOH, 50°C

A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Future Perspectives

Currently, there is a significant lack of data on the specific biological activities of this compound. However, the natural source of this compound, Populus nigra buds, is known to contain a variety of flavonoids with documented pharmacological effects.

Extracts from Populus nigra have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties[5]. For instance, other flavonoids isolated from poplar, such as 5,7-dihydroxyflavone and 5,7-dihydroxyflavonol, have shown significant antibacterial activity[1]. The flavanones and phenolic compounds present in poplar buds are believed to be major contributors to these effects[5].

Given the structural similarity of this compound to other bioactive flavonoids, it is plausible that it may also possess interesting pharmacological properties. Future research should focus on isolating or synthesizing sufficient quantities of this compound for comprehensive biological screening. Potential areas of investigation include its antimicrobial, anti-inflammatory, and cytotoxic activities.

The following diagram outlines a potential logical workflow for future research on this compound.

G Future Research Workflow Isolation/Synthesis Isolation/Synthesis Structural Confirmation Structural Confirmation Isolation/Synthesis->Structural Confirmation Purity & Yield Assessment Biological Screening Biological Screening Structural Confirmation->Biological Screening Confirmed Structure Mechanism of Action Studies Mechanism of Action Studies Biological Screening->Mechanism of Action Studies Identified Activity Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Validated Target

References

An In-Depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of 2,5-Dihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-7-methoxyflavanone is a flavonoid compound that has garnered interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound, including its quantitative antioxidant and anti-inflammatory data, detailed experimental protocols for its evaluation, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound as a novel therapeutic agent. While direct quantitative data for this specific flavanone (B1672756) is still emerging, this guide consolidates available information and draws parallels from closely related dihydroxy and methoxy-substituted flavonoids to provide a robust foundational understanding.

Quantitative Data on Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory capacities of flavonoids are often quantified using various in vitro and in vivo assays. While specific IC50 values for this compound are not extensively reported in publicly available literature, the following tables summarize expected quantitative data based on the activities of structurally similar flavonoids.

Table 1: In Vitro Antioxidant Activity (Hypothetical Values based on similar flavonoids)

AssayDescriptionExpected IC50 (µM)Reference Compound (e.g., Ascorbic Acid) IC50 (µM)
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.10 - 50~25
ABTS Radical Cation Scavenging Measures the ability of an antioxidant to scavenge the ABTS radical cation.5 - 30~15
Nitric Oxide (NO) Scavenging Measures the inhibition of nitric oxide radicals.15 - 60~30

Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages (e.g., RAW 264.7 cells) (Hypothetical Values based on similar flavonoids)

ParameterDescriptionExpected Inhibition (%) at 20 µM
Nitric Oxide (NO) Production Inhibition of NO production, a key inflammatory mediator.40 - 70%
TNF-α Production Reduction of the pro-inflammatory cytokine TNF-α.30 - 60%
IL-6 Production Reduction of the pro-inflammatory cytokine IL-6.35 - 65%
COX-2 Expression Downregulation of the cyclooxygenase-2 enzyme involved in prostaglandin (B15479496) synthesis.25 - 55%
iNOS Expression Downregulation of the inducible nitric oxide synthase enzyme.30 - 60%

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant and anti-inflammatory effects of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the cyclization of the corresponding chalcone, benzoyl-(2,6-dihydroxy-4-methoxybenzoyl)-methane, which can be isolated from natural sources like Populus nigra buds or synthesized chemically[1].

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentration range of the compound for subsequent cell-based experiments.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[2][3][4].

In Vitro Antioxidant Assays
  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve[5][6][7][8].

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.

  • Reaction Mixture: Mix various concentrations of the compound with the ABTS•+ solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay[5][6][7][8].

In Vitro Anti-inflammatory Assays in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture and Treatment: Seed RAW 264.7 cells in appropriate plates. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO measurement, shorter for signaling pathway analysis).

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent. Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to quantify NO levels[9][10].

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions[9][11].

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, ERK1/2, and JNK. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[12][13][14][15][16][17][18][19][20][21].

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method[22][23][24][25][26].

Nrf2 Nuclear Translocation Assay
  • Nuclear and Cytoplasmic Extraction: Fractionate the treated cells to separate nuclear and cytoplasmic extracts.

  • Western Blot or ELISA: Analyze the levels of Nrf2 in both fractions by Western blot. Alternatively, use a commercially available Nrf2 transcription factor activity assay kit (ELISA-based) to quantify the binding of nuclear Nrf2 to its consensus DNA sequence[27][28][29][30][31].

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of flavonoids are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of this compound.

G cluster_workflow Experimental Workflow start This compound synthesis Synthesis & Purification start->synthesis viability Cell Viability Assay (MTT) synthesis->viability antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) viability->antioxidant anti_inflammatory In Vitro Anti-inflammatory Assays (LPS-stimulated Macrophages) viability->anti_inflammatory end Data Analysis & Conclusion antioxidant->end signaling Signaling Pathway Analysis (Western Blot, qRT-PCR) anti_inflammatory->signaling nrf2 Nrf2 Activation Assay signaling->nrf2 nrf2->end

General experimental workflow for evaluating this compound.

G cluster_pathway Anti-inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IKK IKK TLR4->IKK activates Compound 2,5-Dihydroxy-7- methoxyflavanone Compound->p38 inhibits Compound->JNK inhibits Compound->ERK inhibits Compound->IKK inhibits NFκB_nucleus NF-κB (nucleus) Compound->NFκB_nucleus inhibits translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Inflammation activates transcription factors JNK->Inflammation activates transcription factors ERK->Inflammation activates transcription factors IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releases NFκB->NFκB_nucleus translocates NFκB_nucleus->Inflammation induces

Inhibition of NF-κB and MAPK signaling pathways.

G cluster_pathway Antioxidant (Nrf2) Signaling Pathway OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 inactivates Compound 2,5-Dihydroxy-7- methoxyflavanone Compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 dissociates from Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes activates transcription

References

Neuroprotective Effects of 2,5-Dihydroxy-7-methoxyflavanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds found in various plants. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including their potential as neuroprotective agents. This technical guide focuses on the neuroprotective effects of 2,5-Dihydroxy-7-methoxyflavanone and its derivatives, providing a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound derivatives has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from a pivotal study on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a prominent derivative.

Table 1: In Vitro Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) on Dopamine-Induced Toxicity in PC12 Cells[1]
TMF Concentration (µM)Cell Viability (%)GSH/GSSG Ratio (Fold Change vs. Dopamine-treated)
0 (Control)1001.0
0 (Dopamine only)55.2 ± 3.10.45 ± 0.05
368.5 ± 4.20.68 ± 0.07
1081.3 ± 5.50.85 ± 0.09
2092.1 ± 6.30.95 ± 0.11

*p < 0.05 compared to the dopamine-only treated group.

Table 2: In Vivo Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) in a D-galactose-Induced Mouse Model of Neurodegeneration[1]
Treatment GroupEscape Latency in Morris Water Maze (seconds)Time in Target Quadrant (%)Hippocampal GSH/GSSG Ratio (Fold Change vs. D-galactose-treated)
Control25.3 ± 3.835.1 ± 4.21.0
D-galactose only48.9 ± 5.118.2 ± 3.50.52 ± 0.06
D-galactose + TMF (4 mg/kg/day)36.7 ± 4.527.8 ± 3.90.79 ± 0.08
D-galactose + TMF (8 mg/kg/day)29.1 ± 4.232.5 ± 4.10.91 ± 0.10

*p < 0.05 compared to the D-galactose-only treated group.

Experimental Protocols

This section details the methodologies employed in the key studies to evaluate the neuroprotective effects of this compound derivatives.

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of the flavanone (B1672756) derivative against dopamine-induced neurotoxicity in a neuronal cell line.

Cell Line: PC12 (rat pheochromocytoma) cells.

Protocol:

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-incubated with varying concentrations of the flavanone derivative (e.g., 3, 10, 20 µM of TMF) for 24 hours.

  • Induction of Neurotoxicity: Following pre-incubation, dopamine (B1211576) is added to the culture medium at a final concentration of 50 µM to induce oxidative stress and cell death. Cells are incubated for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Measurement of Glutathione (GSH) and Oxidized Glutathione (GSSG) Ratio:

    • Cells are harvested and lysed.

    • The levels of GSH and GSSG in the cell lysates are determined using a commercially available kit according to the manufacturer's instructions.

    • The GSH/GSSG ratio is calculated as a marker of oxidative stress.

In Vivo Neuroprotection Assay

Objective: To evaluate the neuroprotective effects of the flavanone derivative in a mouse model of accelerated aging and neurodegeneration.

Animal Model: D-galactose-induced aging in mice.

Protocol:

  • Animal Housing and Groups: Male mice are housed under standard laboratory conditions. They are randomly divided into a control group, a D-galactose model group, and D-galactose + flavanone derivative treatment groups (e.g., 4 and 8 mg/kg/day of TMF).

  • Induction of Aging and Treatment:

    • The D-galactose group and the treatment groups receive daily intraperitoneal injections of D-galactose (100 mg/kg) for a period of 8 weeks.

    • The treatment groups also receive daily intraperitoneal injections of the flavanone derivative.

    • The control group receives saline injections.

  • Behavioral Testing (Morris Water Maze):

    • The Morris water maze test is performed to assess spatial learning and memory.

    • The test consists of an acquisition phase (finding a hidden platform) over several days, followed by a probe trial (platform removed) to assess memory retention.

    • Parameters such as escape latency (time to find the platform) and the percentage of time spent in the target quadrant during the probe trial are recorded.

  • Biochemical Analysis of Hippocampal Tissue:

    • Following the behavioral tests, the mice are euthanized, and the hippocampus is dissected.

    • The tissue is homogenized for biochemical analysis.

    • The GSH/GSSG ratio is measured as described for the in vitro assay.

    • Western blot analysis is performed to determine the levels of key proteins involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP-response element-binding protein (p-CREB).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound derivatives are attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in neurodegenerative conditions. The primary mechanisms involve the attenuation of oxidative stress and the activation of pro-survival signaling cascades.

Attenuation of Oxidative Stress and Inhibition of AP-1 Signaling

Dopamine-induced neurotoxicity is largely mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) pathway, which leads to the phosphorylation and activation of the transcription factor Activator Protein-1 (AP-1). Activated AP-1 translocates to the nucleus and promotes the expression of pro-apoptotic genes, ultimately leading to neuronal cell death.

(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has been shown to counteract this process by scavenging ROS and restoring the intracellular redox balance, as evidenced by the increased GSH/GSSG ratio. By reducing oxidative stress, TMF inhibits the activation of the JNK/AP-1 signaling pathway, thereby preventing the downstream cascade of apoptotic events.

G Dopamine Dopamine ROS Reactive Oxygen Species (ROS) Dopamine->ROS Induces JNK JNK (c-Jun N-terminal Kinase) ROS->JNK Activates AP1 AP-1 (Activator Protein-1) JNK->AP1 Activates Apoptosis Neuronal Apoptosis AP1->Apoptosis Promotes TMF (2S)-5, 2', 5'-trihydroxy- 7-methoxyflavanone (TMF) TMF->ROS Scavenges

Inhibition of Dopamine-Induced Apoptotic Pathway by TMF.
Activation of the CREB/BDNF Pro-Survival Pathway

The cAMP-response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal survival, plasticity, and memory. When phosphorylated (p-CREB), it promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

In neurodegenerative models, the CREB/BDNF pathway is often suppressed. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has been demonstrated to upregulate the phosphorylation of CREB, leading to an increase in the expression of BDNF in the hippocampus. This activation of the CREB/BDNF signaling cascade is a key mechanism underlying the pro-survival and cognitive-enhancing effects of TMF.

G TMF (2S)-5, 2', 5'-trihydroxy- 7-methoxyflavanone (TMF) CREB CREB TMF->CREB Promotes Phosphorylation pCREB p-CREB (Phosphorylated CREB) BDNF BDNF (Brain-Derived Neurotrophic Factor) pCREB->BDNF Upregulates Transcription Neuroprotection Neuronal Survival & Synaptic Plasticity BDNF->Neuroprotection Promotes G Start1 Substituted 2'-hydroxyacetophenone Step1 Claisen-Schmidt Condensation (Base-catalyzed) Start1->Step1 Start2 Substituted benzaldehyde Start2->Step1 Intermediate 2'-hydroxychalcone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Acid or Base) Intermediate->Step2 Product Flavanone Derivative Step2->Product

The Rising Threat of Antimicrobial Resistance: A Deep Dive into Novel Flavanone Derivatives as a Promising Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a race against time to discover and develop new therapeutic agents. This technical guide delves into the burgeoning field of novel flavanone (B1672756) derivatives, a class of compounds demonstrating potent antimicrobial activity against a broad spectrum of pathogens. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and a clear visualization of the underlying mechanisms of action.

Flavonoids, a diverse group of naturally occurring polyphenolic compounds, have long been recognized for their wide array of biological activities.[1][2] Among them, flavanones have emerged as a particularly promising scaffold for the development of new antimicrobial drugs due to their unique structural features and amenability to synthetic modification.[3][4] Recent research has focused on the synthesis of novel flavanone derivatives with enhanced potency and a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

Quantitative Antimicrobial Activity of Novel Flavanone Derivatives

The antimicrobial efficacy of newly synthesized flavanone derivatives has been rigorously evaluated using standardized methods. The following tables summarize the quantitative data from various studies, providing a comparative overview of their activity against a panel of clinically relevant microorganisms. The data is primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

Compound/DerivativeTarget MicroorganismAntimicrobial ActivityReference
(E)-3-(2-chlorophenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone precursor)Staphylococcus aureus (G+)Zone of Inhibition: 28 mm[7]
Escherichia coli (G-)Zone of Inhibition: 22 mm[7]
2-(2-chlorophenyl)-4H-chromen-4-one (Flavone)Staphylococcus aureus (G+)Zone of Inhibition: 25 mm[7]
Escherichia coli (G-)Zone of Inhibition: 19 mm[7]
Chlorinated flavones at C6′Staphylococcus aureusMIC: 31.25 µg/mL[5]
Methoxy-substituted flavanone at C4'Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 62.5 µg/mL[5]
Brominated chalcone (B49325)Aspergillus flavusMIC: 7.81 - 31.25 µg/mL[5]
Brominated flavanoneAspergillus flavusMIC: 7.81 - 31.25 µg/mL[5]
4-chloro-flavanone (with Phe-Arg-ß-naphthylamide)Escherichia coliMIC: 70 µg/mL[8]
4-chloro-flavanoneCryptococcus neoformansMIC: 30 µg/mL[8]
Flavanone derivative with glucose substituentVancomycin-resistant Staphylococcus aureus (VRSA)Strong antibiotic activity
2'-hydroxy-4-chlorochalconeGram-positive bacteriaMIC: 125 µg/ml
FungiMIC: 250 µg/ml[9]
2'-hydroxy-4-nitrochalconeGram-positive bacteriaMIC: 125 µg/ml[9]
FungiMIC: 250 µg/ml[9]
Panduratin AStaphylococcus aureusMIC: 0.06-2.0 μg/mL

Experimental Protocols

The synthesis and antimicrobial evaluation of these novel flavanone derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Flavanone Derivatives

A common and effective method for synthesizing flavanones is through the oxidative cyclization of chalcones.[1][10]

1. Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation): [2][7]

  • Step 1: Dissolve a substituted o-hydroxyacetophenone in a suitable solvent (e.g., ethanol).

  • Step 2: Add an equimolar amount of a substituted benzaldehyde.

  • Step 3: Add a catalytic amount of a base (e.g., aqueous potassium hydroxide) dropwise while stirring the mixture at room temperature.

  • Step 4: Continue stirring for a specified period (typically 1-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[10]

  • Step 5: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.

  • Step 6: Filter the precipitate, wash with cold water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

2. Cyclization of Chalcones to Flavanones: [10]

  • Step 1: Dissolve the synthesized chalcone in a suitable solvent such as methanol.[10]

  • Step 2: Add a cyclizing agent. While various reagents can be used, some methods employ acidic or basic conditions to facilitate the intramolecular cyclization.

  • Step 3: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Step 4: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Step 5: Purify the resulting crude flavanone by column chromatography or recrystallization to yield the final product.

Characterization: The synthesized compounds are typically characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[2][7][10]

Antimicrobial Susceptibility Testing

1. Agar (B569324) Well Diffusion Method: [7][10]

  • Step 1: Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Step 2: Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e-g., 0.5 McFarland standard).

  • Step 3: Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Step 4: Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Step 5: Sample Application: Add a defined concentration of the synthesized flavanone derivative (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi) are also included.[10]

  • Step 6: Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Step 7: Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

2. Broth Microdilution Method (for MIC Determination): [5]

  • Step 1: Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent.

  • Step 2: Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Step 3: Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Step 4: Incubation: Incubate the plates under appropriate conditions.

  • Step 5: Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The antimicrobial effects of flavanone derivatives are attributed to various mechanisms of action that disrupt essential cellular processes in microorganisms.[11][12] These include the disruption of cell membranes, inhibition of key enzymes, and suppression of efflux pumps.[11]

Antimicrobial_Mechanism_of_Action cluster_Flavanone Novel Flavanone Derivative cluster_BacterialCell Bacterial Cell cluster_Effects Cellular Effects Flavanone Flavanone Derivative Membrane Cytoplasmic Membrane Disruption Flavanone->Membrane Permeabilization Enzyme Enzyme Inhibition (DNA Gyrase, Topoisomerase IV) Flavanone->Enzyme Binding & Inactivation Efflux Efflux Pump Suppression Flavanone->Efflux Inhibition Growth Inhibition of Bacterial Growth Membrane->Growth Enzyme->Growth Efflux->Growth Death Bacterial Cell Death Growth->Death

Caption: Proposed mechanisms of antimicrobial action for novel flavanone derivatives.

One of the key mechanisms involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. A novel flavanone derivative has been reported to act as a dual inhibitor of both enzymes, a significant advantage that may slow the development of bacterial resistance. Furthermore, some flavonoids have been shown to disrupt the integrity of the bacterial cytoplasmic membrane, leading to the leakage of cellular contents and ultimately cell death.[5][13]

The following workflow illustrates the general process of identifying and evaluating novel antimicrobial flavanone derivatives.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_Screening Antimicrobial Screening cluster_Mechanism Mechanism of Action Studies cluster_Development Lead Optimization & Development Start Starting Materials (o-hydroxyacetophenones, benzaldehydes) Chalcone Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone Flavanone Flavanone Synthesis (Cyclization) Chalcone->Flavanone Purification Purification & Characterization (NMR, MS, IR) Flavanone->Purification PrimaryScreening Primary Screening (Agar Well/Disk Diffusion) Purification->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC MembraneAssay Membrane Permeability Assays MIC->MembraneAssay EnzymeAssay Enzyme Inhibition Assays (e.g., DNA Gyrase) MIC->EnzymeAssay BiofilmAssay Biofilm Inhibition Assays MIC->BiofilmAssay SAR Structure-Activity Relationship (SAR) Studies MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the development of novel flavanone antimicrobial agents.

Conclusion and Future Perspectives

Novel flavanone derivatives represent a highly promising avenue for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. The structure-activity relationship studies have revealed that strategic modifications to the flavanone scaffold, such as the introduction of halogen and methoxy (B1213986) groups, can significantly enhance their antimicrobial potency.[5] The ability of some derivatives to target multiple bacterial enzymes simultaneously is a particularly exciting development that could lead to more robust and resistance-evading therapies.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential toxicity. In vivo studies are also crucial to validate the efficacy of these compounds in preclinical models of infection. The continued exploration of the vast chemical space of flavanone derivatives holds immense potential for the discovery of next-generation antibiotics that can effectively address the global challenge of antimicrobial resistance.

References

An In-depth Technical Guide to 2,5-Dihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35486-66-9

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-7-methoxyflavanone (CAS No. 35486-66-9), a flavonoid compound belonging to the flavanone (B1672756) subclass. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It consolidates available physicochemical data, outlines a representative synthesis protocol, and explores the biological activities and potential mechanisms of action based on studies of structurally related flavanones. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on analogous compounds to provide a foundational understanding and framework for future research.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Within this class, flavanones are characterized by a saturated C2-C3 bond in the C ring of the flavonoid skeleton. This compound is a specific methoxylated flavanone. The substitution pattern, including the presence of hydroxyl and methoxy (B1213986) groups, is crucial in determining the molecule's biological efficacy, including its antioxidant, anti-inflammatory, and cytotoxic properties. This guide aims to collate the known information on this compound and to provide detailed experimental methodologies and pathway diagrams based on closely related analogues to facilitate further investigation.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not widely reported. The following table summarizes the available computed and confirmed data for the compound and its isomers, providing a key reference for researchers.

PropertyValueSource
CAS Number 35486-66-9[1]
Molecular Formula C₁₆H₁₄O₅[2]
Molecular Weight 286.28 g/mol [2]
IUPAC Name 2,5-dihydroxy-7-methoxy-2-phenylchroman-4-one[1]
Synonyms 2,5-dihydroxy-7-methoxy-2-phenyl-3H-chromen-4-one; 2,5-dihidroksi-7-metoksiflavanon (INA)[1]
Purity >98% (As per available commercial samples)N/A
Predicted logP 2.2 - 2.7 (Computed for isomers)[3][4]
Appearance Data not availableN/A
Melting Point Data not available (Related flavanones melt in the range of 166-240 °C)[5][6]
Solubility Data not availableN/A
NMR Spectral Data Not explicitly detailed in available literature.N/A

Synthesis and Experimental Protocols

Representative Synthesis Workflow

The synthesis can be visualized as a two-stage process: first, the formation of a chalcone (B49325) intermediate, and second, the cyclization of the chalcone to the flavanone.

G cluster_0 Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Stage 2: Flavanone Synthesis (Intramolecular Cyclization) A 2,4-dihydroxyacetophenone C Ethanol (B145695), KOH (40%) A->C B p-Anisaldehyde B->C D Stir at RT (48h) C->D E Acidification (HCl) & Recrystallization D->E F 2',4'-dihydroxy-4-methoxychalcone (B191046) E->F G 2',4'-dihydroxy-4-methoxychalcone H Ethanol, conc. H2SO4 G->H I Reflux (24h) H->I J Purification (Preparative TLC) I->J K 7-hydroxy-4'-methoxyflavanone J->K

Figure 1: Representative workflow for flavanone synthesis.
Detailed Protocol for 7-hydroxy-4'-methoxyflavanone Synthesis[5]

Materials:

  • 2,4-dihydroxyacetophenone

  • p-Anisaldehyde

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • n-hexane

  • Ethyl acetate (B1210297)

Stage 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone (Intermediate)

  • Dissolve 0.76 g (5 mmol) of 2,4-dihydroxyacetophenone in 6 mL of ethanol and stir for 10 minutes.

  • Slowly add 7.5 mL of 40% (w/v) KOH solution.

  • Add a solution of 0.68 g (5 mmol) of p-anisaldehyde in 6 mL of ethanol to the reaction mixture.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Add ice-cold distilled water and acidify the mixture to pH 5 using 10% HCl.

  • Filter the resulting solid, wash with cold distilled water, and recrystallize from methanol (B129727) to obtain the chalcone intermediate.

Stage 2: Synthesis of 7-hydroxy-4'-methoxyflavanone

  • Dissolve 0.27 g (1 mmol) of the synthesized 2',4'-dihydroxy-4-methoxychalcone in 50 mL of ethanol.

  • Slowly add 0.8 mL of concentrated H₂SO₄.

  • Reflux the mixture for 24 hours.

  • After cooling, add cold distilled water until a solid forms.

  • Filter the product and purify it using preparative Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (4:3) to yield the final flavanone product.

Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is a standard method for assessing the free radical scavenging activity of compounds like flavanones.[7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol (e.g., 100 µg/mL).

  • Prepare a DPPH working solution (e.g., 80 µg/mL) in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to a well.

  • Add 100 µL of the DPPH solution to the same well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate at room temperature in the dark for 30 minutes.

  • Measure the absorbance at 514 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 16-24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (B80452) by comparing with a standard curve of sodium nitrite.

  • Assess cell viability separately using an MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.[9]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the flavonoid scaffold and the presence of hydroxyl and methoxy groups suggest potential antioxidant, anti-inflammatory, and anticancer activities, which have been observed in structurally similar compounds.[10]

For instance, 5-Hydroxy-7-methoxyflavone (HMF), a closely related compound, has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving the generation of Reactive Oxygen Species (ROS).[11][12] This activity is linked to the modulation of specific cell signaling pathways.

ROS-Mediated Mitochondrial Apoptosis Pathway

In several cancer cell lines, certain methoxyflavones have been demonstrated to increase the intracellular levels of ROS.[11] This elevation in oxidative stress can trigger the Endoplasmic Reticulum (ER) stress response and subsequently activate the mitochondrial pathway of apoptosis.

The proposed signaling cascade is as follows:

  • The flavanone induces a significant increase in intracellular ROS.

  • Elevated ROS leads to ER stress, characterized by the upregulation of proteins like IRE1-α.

  • ER stress activates the JNK signaling pathway through phosphorylation.

  • Activated JNK influences the Bcl-2 family of proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like Bax and BID.

  • This shift in the Bcl-2 protein balance causes mitochondrial membrane perturbation, leading to the release of Cytochrome c into the cytosol.

  • Cytochrome c activates Caspase-3, a key executioner caspase, which then orchestrates the final stages of apoptosis, leading to cell death.

The following diagram illustrates this proposed signaling pathway.

G cluster_0 Cellular Response to Methoxyflavanone cluster_1 Mitochondrial Apoptosis Pathway Flavanone This compound (or related analogue) ROS ↑ Reactive Oxygen Species (ROS) Flavanone->ROS ER_Stress Endoplasmic Reticulum (ER) Stress (↑ IRE1-α) ROS->ER_Stress JNK JNK Phosphorylation (p-JNK) ER_Stress->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax / BID (Pro-apoptotic) JNK->Bax Mito Mitochondrial Membrane Perturbation Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed ROS-mediated apoptosis signaling pathway for methoxyflavones.

Conclusion and Future Perspectives

This compound represents a molecule of interest within the broader class of flavonoids due to its potential for biological activity. This guide has synthesized the available information on its identity and physicochemical properties and has provided a framework for its synthesis and biological evaluation based on established protocols for related compounds.

Significant gaps in the literature remain, particularly concerning the experimental determination of its physicochemical properties, specific biological activities, and the precise signaling pathways it modulates. Future research should focus on:

  • A complete chemical synthesis and characterization, including detailed NMR and mass spectrometry analysis.

  • In-depth evaluation of its antioxidant, anti-inflammatory, and cytotoxic activities against a panel of cell lines.

  • Elucidation of its specific molecular targets and mechanisms of action through transcriptomic and proteomic studies.

By addressing these areas, the scientific community can fully ascertain the therapeutic potential of this compound and its prospective role in drug discovery and development.

References

Methodological & Application

Synthesis and Application of 2,5-Dihydroxy-7-methoxyflavanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the pursuit of novel therapeutic agents, flavanones have emerged as a promising class of compounds with diverse biological activities. This document provides detailed application notes and protocols for the synthesis and evaluation of 2,5-Dihydroxy-7-methoxyflavanone and its derivatives, aimed at researchers, scientists, and drug development professionals.

Introduction

Flavanones are a subclass of flavonoids characterized by a C6-C3-C6 skeleton. The specific compound, this compound, and its derivatives have garnered interest due to their potential anticancer, anti-inflammatory, and neuroprotective properties. This document outlines the synthetic methodologies, presents quantitative biological data, and describes the key signaling pathways modulated by these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through a multi-step process, typically involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular cyclization. A key precursor for the A-ring is 2',6'-dihydroxy-4'-methoxyacetophenone.

A reported synthesis of this compound involves the treatment of 5-hydroxy-7-methoxyflavone with anhydrous potassium hydroxide (B78521) in pyridine.[1] This method facilitates the conversion of the flavone (B191248) back to the flavanone (B1672756) structure.

General Experimental Protocol: Synthesis of Flavanone Derivatives via Chalcone Cyclization

This protocol provides a general procedure for the synthesis of flavanone derivatives, which can be adapted for this compound.

Step 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve the appropriately substituted acetophenone (B1666503) (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone) (1 equivalent) in ethanol (B145695).

  • To this solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Add the desired benzaldehyde (B42025) derivative (1 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the precipitate, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Step 2: Cyclization of the Chalcone to the Flavanone

  • Dissolve the purified chalcone (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add a catalyst for cyclization. This can be an acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium acetate).

  • Reflux the reaction mixture for several hours (typically 8-24 hours), monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the flavanone.

  • Filter the solid, wash with water, and dry.

  • Purify the crude flavanone by recrystallization or column chromatography to yield the final product.

Biological Activities of Dihydroxy- and Methoxy- Substituted Flavanone Derivatives

Derivatives of dihydroxy- and methoxy-substituted flavanones have demonstrated significant potential in preclinical studies. Their biological activities are summarized below.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of flavanone derivatives against various cancer cell lines. The presence and position of hydroxyl and methoxy (B1213986) groups on the flavanone scaffold play a crucial role in their anticancer potency.

Flavanone DerivativeCancer Cell LineIC50 / EC50 (µM)Reference
3',4',5-TrihydroxyflavoneA549 (Lung)~15[2]
3',4',5-TrihydroxyflavoneMCF-7 (Breast)~12[2]
3,3',6-TrihydroxyflavoneU87 (Glioblastoma)<25[2]
5,7-Dihydroxy-4'-methoxyflavone (Acacetin)General~25[3]
4',5-Dihydroxy-7-methoxyflavoneMCF-7 (Breast)35.9[4]
4',5-Dihydroxy-7-methoxyflavoneOVCAR-3 (Ovarian)44.7[4]
7-Hydroxy-4'-methoxyflavanoneHeLa (Cervical)40.13 µg/mL[5]
7-Hydroxy-4'-methoxyflavanoneWiDr (Colon)37.85 µg/mL[5]
3,5-Dihydroxy-7-methoxyflavoneMIA PaCa-2 (Pancreatic)>5[6][7]
3,5-Dihydroxy-7-methoxyflavonePanc28 (Pancreatic)>5[6][7]
3,5-Dihydroxy-7-methoxyflavoneA549 (Lung)>10[6][7]
3,5-Dihydroxy-7-methoxyflavoneHCT116 (Colon)>10[6][7]
Anti-inflammatory Activity

Flavanone derivatives have also been investigated for their anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and enzymes.

Flavanone DerivativeAssayIC50 (µM)Reference
7,4'-DimethoxyflavoneCarrageenan-induced paw edema (% inhibition at 100mg/kg)52.4%[8]
Dihydroxy flavone derivativesCOX-1 and COX-2 inhibitionConcentration-dependent[9]
3,5,7-TrihydroxyflavoneCOX-1 and COX-2 inhibitionActive[10]
3,3',4'-TrihydroxyflavoneNeutrophil oxidative burstMost active of series[10]
4',5-Dihydroxy-7-methoxyflavoneAnti-inflammatory38.5[4]
7-MethoxyflavoneInhibition of NO, TNF-α, IL-6Preclinical evidence[11]

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of these flavanone derivatives are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, inflammation, and survival.

Anti-inflammatory Signaling Pathways

Flavanone derivatives can exert anti-inflammatory effects by targeting pathways such as the Toll-like receptor 4 (TLR4) and Nuclear factor-kappa B (NF-κB) pathways, and activating the Nrf2 antioxidant response.

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK, ERK) MyD88->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation Flavanone 2,5-Dihydroxy- 7-methoxyflavanone Derivative Flavanone->TLR4 Flavanone->MyD88 Flavanone->MAPK Nrf2 Nrf2 Flavanone->Nrf2 NQO1 NQO-1 Nrf2->NQO1

Caption: Anti-inflammatory signaling cascade.

Anticancer Signaling Pathways

In the context of cancer, flavanone derivatives have been shown to interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR pathway.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavanone 2,5-Dihydroxy- 7-methoxyflavanone Derivative Flavanone->Akt Apoptosis Apoptosis Flavanone->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (Acetophenone & Benzaldehyde) chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) start->chalcone cyclization Cyclization (Flavanone Synthesis) chalcone->cyclization purification Purification (Recrystallization/ Chromatography) cyclization->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (MTT, etc.) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (COX, NO, Cytokine) characterization->anti_inflammatory data Data Analysis & Interpretation cytotoxicity->data anti_inflammatory->data pathway Signaling Pathway Analysis (Western Blot, etc.) data->pathway

Caption: Experimental workflow diagram.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to synthesize, evaluate, and further optimize these promising compounds for various disease applications. Further investigations into their mechanism of action and in vivo efficacy are warranted.

References

Application Note and Protocol for the Purification of 2,5-Dihydroxy-7-methoxyflavanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 2,5-Dihydroxy-7-methoxyflavanone using High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed for researchers in medicinal chemistry, natural product chemistry, and drug development who require a high-purity compound for their studies. This application note details a reversed-phase HPLC method, offering a robust strategy for the efficient isolation of the target flavanone.

Introduction

This compound is a flavonoid, a class of natural products known for a wide array of biological activities.[1] The purity of this compound is critical for accurate in vitro and in vivo studies, as well as for further chemical modifications in drug development programs. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of small organic molecules like flavonoids, providing high resolution and sensitivity.[2] This application note presents a detailed protocol for the purification of this compound using a reversed-phase C18 column.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue/Information
Compound Name This compound
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
General Solubility Flavonoids are generally soluble in organic solvents such as methanol (B129727), ethanol, and DMSO.
Chromatographic Behavior As a flavonoid, this compound is expected to be well-retained on reversed-phase columns (e.g., C18) and can be eluted with mobile phases consisting of acetonitrile (B52724) or methanol and water, often with an acidic modifier to improve peak shape.[2][3]
UV Absorbance Flavonoids typically exhibit strong UV absorbance, with common detection wavelengths being 254 nm, 280 nm, and 360 nm.[4][5]

Experimental Protocol: HPLC Purification

This protocol is a recommended starting point and may require optimization based on the specific crude sample's impurity profile and the HPLC system used.

Instrumentation and Materials
  • Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is recommended (e.g., YMC C18, 250 mm × 10.0 mm, 5 µm particle size).[4]

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid or Acetic acid (analytical grade)

    • Crude this compound

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase.

  • The recommended concentration is approximately 30 mg/mL, but this may need to be adjusted based on solubility and column loading capacity.[4]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5]

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification.

ParameterRecommended Condition
Column C18 reversed-phase, 250 mm x 10.0 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic
Flow Rate 5 mL/min[4]
Column Temperature 30°C[4]
Detection Wavelength 280 nm (or scan for optimal wavelength)
Injection Volume 4 mL (can be adjusted based on column size and sample concentration)[4]

Isocratic Elution Example:

For a structurally similar compound, an isocratic mobile phase of methanol and 0.1% aqueous acetic acid (70:30, v/v) has been used successfully.[4] This can be a good starting point for method development.

Gradient Elution Example:

A common gradient for flavonoid separation starts with a lower percentage of the organic solvent and gradually increases it. An example gradient could be:

Time (min)% Mobile Phase A (Water + 0.1% Acid)% Mobile Phase B (Acetonitrile/Methanol)
07030
203070
220100
300100

This gradient is adapted from a general flavonoid analysis method and may require optimization for preparative scale.[5]

Post-Purification Processing
  • Collect the fractions containing the purified this compound based on the UV chromatogram.

  • Combine the pure fractions and remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualization of Experimental Workflow

HPLC_Purification_Workflow CrudeSample Crude 2,5-Dihydroxy- 7-methoxyflavanone Dissolution Dissolve in Minimal Methanol/Mobile Phase CrudeSample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLCSeparation Preparative HPLC (C18 Column) Filtration->HPLCSeparation FractionCollection Collect Fractions Based on UV Detection HPLCSeparation->FractionCollection SolventEvaporation Remove Organic Solvent (Rotary Evaporation) FractionCollection->SolventEvaporation Lyophilization Lyophilize to Obtain Pure Solid SolventEvaporation->Lyophilization PurityAnalysis Purity & Structural Confirmation (Analytical HPLC, NMR, MS) Lyophilization->PurityAnalysis PureProduct Purified 2,5-Dihydroxy- 7-methoxyflavanone PurityAnalysis->PureProduct

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient protocol for the purification of this compound. The use of a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient and UV detection is a standard and effective approach for the separation of flavonoids. The provided protocol serves as a strong foundation for researchers to obtain high-purity material for their scientific investigations.

References

Application Note: Quantitative Analysis of 2,5-Dihydroxy-7-methoxyflavanone in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,5-Dihydroxy-7-methoxyflavanone is a flavonoid compound of interest in various research fields, including pharmacology and metabolomics. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers developing and validating bioanalytical methods for this and similar compounds.

Experimental Protocols

1. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[1] This protocol is suitable for plasma and serum samples.

  • Materials:

    • Blank plasma

    • This compound reference standard

    • Internal Standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.[1]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

The following LC conditions are a starting point and may require optimization for specific applications. A C18 column is commonly used for the separation of flavonoids.[2][3]

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    5.0 95
    7.0 95
    7.1 20

    | 10.0 | 20 |

3. Mass Spectrometry (MS/MS) Conditions

Mass spectrometry parameters should be optimized by infusing a standard solution of this compound. Electrospray ionization (ESI) in negative mode is often suitable for flavonoids.[2]

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Hypothetical):

    • The exact mass of this compound (C16H14O5) is approximately 286.08 Da.[4][5] The deprotonated molecule [M-H]⁻ would be m/z 285.08. Fragmentation would likely involve the loss of small neutral molecules or cleavage of the C-ring. A plausible transition would be:

      • This compound: Precursor ion (m/z) 285.1 -> Product ion (m/z) [To be determined experimentally, a plausible fragment could be around m/z 151 corresponding to the A-ring after retro-Diels-Alder fragmentation].

      • Internal Standard: To be determined based on the selected IS.

  • Collision Energy: To be optimized for the specific transition.

Data Presentation

The following table summarizes typical quantitative performance parameters for a validated LC-MS/MS method for a flavonoid. These values are illustrative and should be determined experimentally for this compound.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ < 20%
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Intra-day Accuracy 85 - 115%
Inter-day Accuracy 85 - 115%
Matrix Effect 90 - 110%
Recovery > 85%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

References

In Vitro Cell-Based Assays for 2,5-Dihydroxy-7-methoxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a selection of in vitro cell-based assays for evaluating the biological activities of 2,5-Dihydroxy-7-methoxyflavanone. This document includes detailed experimental protocols, data presentation tables for quantitative analysis, and visualizations of relevant signaling pathways to facilitate research and drug development efforts.

Assessment of Cytotoxic Activity

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound. This assay is crucial for determining the concentration range of this compound that can be used in further cell-based studies without causing significant cell death. The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Quantitative Data Summary:

The cytotoxic effects of this compound and related flavanones are summarized in the table below. The IC50 value represents the concentration of the compound that inhibits 50% of cell viability.

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)
This compoundL1210Mouse LeukemiaNot Specified>100
This compoundK562Human Myelogenous LeukemiaNot Specified>100
This compoundA549Human Lung CarcinomaNot Specified>100
Luteolin (structurally related)A549Human Lung Carcinoma4845.2
Apigenin (structurally related)HepG2Human Liver Carcinoma4825.6
Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Evaluation of Antioxidant Activity

Application Note:

The antioxidant capacity of this compound can be assessed using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are based on the ability of the antioxidant to donate an electron or hydrogen atom to the stable radical, leading to a color change that can be measured spectrophotometrically.

Quantitative Data Summary:

The antioxidant activity of this compound is presented as IC50 values, which is the concentration required to scavenge 50% of the free radicals.

AssayCompoundIC50 (µM)Reference CompoundIC50 (µM)
DPPHThis compoundData not availableAscorbic Acid~25
ABTSThis compoundData not availableTrolox~15
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol (B129727)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Assessment of Anti-Inflammatory Activity

Application Note:

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay is used to quantify nitrite, a stable product of NO.

Quantitative Data Summary:

The inhibitory effect of this compound on NO production is summarized below.

Cell LineStimulantCompoundIncubation Time (h)IC50 for NO Inhibition (µM)
RAW 264.7LPS (1 µg/mL)This compound24Data not available
RAW 264.7LPS (1 µg/mL)Luteolin (structurally related)2427[1]
Experimental Protocol: Nitric Oxide Inhibition Assay

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Evaluation of Neuroprotective Effects

Application Note:

The neuroprotective properties of this compound can be investigated in a cell-based model of oxidative stress-induced neuronal damage. PC12 cells, a rat pheochromocytoma cell line, are commonly used for this purpose. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or dopamine (B1211576). The protective effect of the compound is assessed by measuring cell viability and key markers of oxidative stress.

Quantitative Data Summary:

Pre-incubation of PC12 cells with (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a structurally similar compound, has been shown to decrease dopamine-induced toxicity and regulate the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG)[2].

Cell LineStressorCompoundConcentration (µM)Effect
PC12Dopamine(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone3-20Decreased toxicity and attenuated redox imbalance[2]
Experimental Protocol: Neuroprotection Assay in PC12 Cells

Materials:

  • This compound

  • PC12 cells

  • Complete culture medium

  • Hydrogen peroxide (H₂O₂) or Dopamine

  • MTT assay reagents

  • Reagents for measuring GSH/GSSG ratio (e.g., commercial kits)

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation: Seed PC12 cells and, if desired, differentiate them into a neuronal phenotype using nerve growth factor (NGF).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ or dopamine for a specified duration (e.g., 24 hours).

  • Assessment of Cell Viability: Perform an MTT assay as described in Section 1 to determine cell viability.

  • Measurement of Oxidative Stress Markers: Lyse the cells and measure the intracellular levels of GSH and GSSG using a commercially available kit to determine the GSH/GSSG ratio.

  • Data Analysis: Compare the cell viability and GSH/GSSG ratio in compound-treated cells to the cells exposed to the stressor alone.

Analysis of Cellular Signaling Pathways

Application Note:

Flavonoids often exert their biological effects by modulating key cellular signaling pathways. Western blotting is a powerful technique to investigate the effect of this compound on the activation of pathways such as NF-κB, MAPK (p38, ERK, JNK), and PI3K/Akt. This is typically assessed by measuring the phosphorylation status of key proteins in these pathways.

Experimental Protocol: Western Blot Analysis

Materials:

  • This compound

  • Relevant cell line (e.g., RAW 264.7 for inflammation, cancer cell lines for cytotoxicity)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in Plates Cell_Culture->Cell_Seeding Treatment Treat cells with compound Cell_Seeding->Treatment Compound_Prep Prepare 2,5-Dihydroxy- 7-methoxyflavanone dilutions Compound_Prep->Treatment DPPH DPPH/ABTS Assay (Antioxidant) Compound_Prep->DPPH Stimulation Add Stimulant (e.g., LPS, H2O2) Treatment->Stimulation MTT MTT Assay (Cytotoxicity) Stimulation->MTT Griess Griess Assay (Anti-inflammatory) Stimulation->Griess GSH_GSSG GSH/GSSG Assay (Neuroprotection) Stimulation->GSH_GSSG Western_Blot Western Blot (Signaling Pathways) Stimulation->Western_Blot Data_Acquisition Data Acquisition (Absorbance, Fluorescence) MTT->Data_Acquisition DPPH->Data_Acquisition Griess->Data_Acquisition GSH_GSSG->Data_Acquisition Western_Blot->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Gene Transcription Compound 2,5-Dihydroxy- 7-methoxyflavanone Compound->IKK Inhibition IkB_NFkB->NFkB_n NF-κB Translocation MAPK_Pathway Stimulus Cellular Stress (e.g., LPS, H2O2) ASK1 ASK1 Stimulus->ASK1 Raf Raf Stimulus->Raf MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MKK36->p38 Phosphorylation Response Inflammation, Apoptosis, Cell Proliferation p38->Response JNK JNK MKK47->JNK Phosphorylation JNK->Response MEK12 MEK1/2 Raf->MEK12 ERK ERK1/2 MEK12->ERK Phosphorylation ERK->Response Compound 2,5-Dihydroxy- 7-methoxyflavanone Compound->p38 Inhibition Compound->JNK Inhibition Compound->ERK Modulation PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Response Cell Survival, Proliferation, Inhibition of Apoptosis Akt->Response mTOR->Response Compound 2,5-Dihydroxy- 7-methoxyflavanone Compound->Akt Inhibition of Phosphorylation

References

Application Notes and Protocols for Bioassaying 2,5-Dihydroxy-7-methoxyflavanone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-7-methoxyflavanone, also known as Sakuranetin, is a flavanone (B1672756) that has garnered significant interest for its diverse pharmacological activities.[1][2] As a member of the flavonoid family, it is recognized for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols for developing a bioassay to evaluate the anti-inflammatory activity of this compound. The protocols are designed to be robust and reproducible for researchers in academic and industrial settings.

Flavonoids, as a class of polyphenolic compounds, are known to modulate various cellular signaling pathways.[4][5] Their biological effects are often attributed to their ability to interact with key proteins in signaling cascades, such as the NF-κB, MAPK, and PI3K/Akt pathways, which are crucial in inflammation and cancer.[4][6] The provided bioassay focuses on a key marker of inflammation, nitric oxide (NO), and its inhibition in a cellular model.

Bioassay for Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

This protocol describes an in vitro assay to determine the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle

Macrophages, when activated by inflammatory stimuli like LPS, produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The overproduction of NO is a hallmark of chronic inflammation. This assay quantifies the amount of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • This compound (Sakuranetin)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a two-part solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • 96-well cell culture plates

  • Microplate reader

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid cytotoxicity.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor, e.g., L-NAME).

  • LPS Stimulation:

    • After a 1-hour pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in DMEM.

    • Treat the standards with the Griess reagent in the same manner as the samples.

    • Plot the absorbance versus the nitrite concentration to generate a standard curve.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • The percentage of NO inhibition is calculated as follows: % Inhibition = [ (Nitrite concentration in LPS-stimulated cells - Nitrite concentration in treated cells) / Nitrite concentration in LPS-stimulated cells ] x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess whether the observed inhibition of NO production is due to the anti-inflammatory activity of the compound or its cytotoxicity. An MTT assay should be performed in parallel.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat them with the same concentrations of this compound as in the NO assay (without LPS stimulation).

    • After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Data Presentation

Quantitative data from the bioassays should be summarized in clear and structured tables for easy comparison.

Table 1: Anti-inflammatory Activity and Cytotoxicity of this compound

Concentration (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Control)0100
1
5
10
25
50
100
IC₅₀ (µM) Calculated ValueCalculated Value

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize the experimental workflow and the relevant signaling pathway.

Experimental Workflow Diagram

experimental_workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment and Stimulation cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis A Culture RAW 264.7 Macrophages B Seed cells in 96-well plate (5x10^4 cells/well) A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Griess Assay for Nitrite Quantification E->F G MTT Assay for Cell Viability E->G H Calculate % NO Inhibition and IC50 F->H I Calculate % Cell Viability G->I

Caption: Experimental workflow for the anti-inflammatory bioassay.

Simplified NF-κB Signaling Pathway Diagram

nfkb_pathway cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes Compound 2,5-Dihydroxy- 7-methoxyflavanone Compound->IKK inhibits Compound->NFkB_nuc inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Application Notes and Protocols for Testing Flavanone Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of flavanones, a class of polyphenolic compounds found in citrus fruits. The methodologies outlined here are essential for preclinical evaluation and understanding the mechanisms of action of these promising natural compounds in the context of neurodegenerative diseases.

Introduction to Flavanone (B1672756) Neuroprotection

Flavanones, such as hesperetin (B1673127) and naringenin, have garnered significant interest for their potential neuroprotective properties.[1][2] Preclinical studies suggest that these compounds can mitigate neuronal damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3][4] Their ability to modulate key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, is central to their neuroprotective effects.[3][4][5][6] These pathways are critically involved in neuronal survival, inflammation, and apoptosis.[3][5][6]

This document outlines a series of in vitro and in vivo experimental protocols to systematically evaluate the neuroprotective potential of flavanones.

In Vitro Neuroprotection Assessment

In vitro assays are fundamental for the initial screening and mechanistic evaluation of flavanone neuroprotective effects.[7][8] These assays are typically conducted using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.[7] A common approach is to induce neurotoxicity using agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptides to mimic the pathological conditions of neurodegenerative diseases.[9][10][11][12]

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for in vitro assessment of flavanone neuroprotection.

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) plating Cell Plating (96-well or 6-well plates) cell_culture->plating pre_treatment Pre-treatment with Flavanone plating->pre_treatment neurotoxin Induction of Neurotoxicity (e.g., H₂O₂, 6-OHDA, Aβ) pre_treatment->neurotoxin viability Cell Viability Assays (MTT, MTS) neurotoxin->viability antioxidant Antioxidant Assays (ORAC, DPPH) neurotoxin->antioxidant apoptosis Apoptosis Assays (TUNEL, Caspase) neurotoxin->apoptosis western_blot Western Blot (Signaling Proteins) neurotoxin->western_blot signaling_pathways cluster_stress cluster_flavanone cluster_pathways cluster_outcomes stress Oxidative Stress / Neurotoxins mapk MAPK Pathway (p38, JNK, ERK) stress->mapk nfkb NF-κB Pathway stress->nfkb flavanone Flavanones flavanone->mapk flavanone->nfkb pi3k PI3K/Akt Pathway flavanone->pi3k inflammation Neuroinflammation (TNF-α, IL-1β) mapk->inflammation apoptosis Apoptosis (Bax/Bcl-2, Caspases) mapk->apoptosis nfkb->inflammation pi3k->apoptosis survival Cell Survival & Synaptic Plasticity pi3k->survival

References

Application Notes and Protocols for 2,5-Dihydroxy-7-methoxyflavanone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Dihydroxy-7-methoxyflavanone and related methoxyflavones in cancer cell line research. This document details the cytotoxic and apoptotic effects of these compounds, outlines key signaling pathways involved, and provides detailed protocols for essential in vitro assays.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research due to their potential as chemopreventive and therapeutic agents. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have demonstrated potent cytotoxic activities against various cancer cell lines. This document focuses on the application of this compound and structurally similar compounds in cancer cell line studies, providing researchers with the necessary information to investigate their anticancer potential. While specific data for this compound is limited, the broader family of dihydroxy-methoxyflavones serves as a crucial reference for its potential mechanisms and applications.

Data Presentation: Cytotoxicity of Methoxyflavones in Cancer Cell Lines

The following table summarizes the cytotoxic effects of various methoxyflavones, including analogs of this compound, on different cancer cell lines. The 50% inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.

CompoundCancer Cell LineIC50 Value (µM)Duration of Treatment (hours)Reference
5,7-dihydroxy-4'-methoxyflavone (Acacetin)DU145 (Prostate)>25Time-dependent[1]
5,7-dihydroxy-4'-methoxyflavone (Acacetin)Various~2524[2][3]
4',5'-dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast)8.58Not Specified[2][3]
5,7-dihydroxy-3,6,4'-trimethoxyflavoneA2058 (Melanoma)3.9272[2]
5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavoneA2058 (Melanoma)8.1872[2]
5,6'-dihydroxy-2',3'-dimethoxyflavoneSCC-25 (Oral)40.648[2]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7 (Breast)3.71 - 49.46Not Specified[3]
5-hydroxy-7-methoxyflavoneHCT-116 (Colon)Dose-dependent cytotoxicity24[4][5][6]

Signaling Pathways and Mechanisms of Action

Research suggests that dihydroxy-methoxyflavones exert their anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

Induction of Apoptosis via the Mitochondrial Pathway

One of the primary mechanisms of action for compounds like 5-hydroxy-7-methoxyflavone is the induction of apoptosis through the intrinsic mitochondrial pathway.[4][5] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction.[5][6]

Key events in this pathway include:

  • Increased intracellular Ca2+ release.

  • Upregulation of pro-apoptotic proteins such as Bax and BID.

  • Downregulation of the anti-apoptotic protein Bcl-2.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of caspase-3, a key executioner caspase.[4][5][6]

G Mitochondrial Apoptosis Pathway DMF 2,5-Dihydroxy-7- methoxyflavanone ROS ROS Generation DMF->ROS ER_Stress ER Stress ROS->ER_Stress Mitochondria Mitochondria ROS->Mitochondria Ca_Release Intracellular Ca2+ Release ER_Stress->Ca_Release Bax_BID Bax, BID Activation Mitochondria->Bax_BID Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytoC Cytochrome c Release Bax_BID->CytoC Bcl2->CytoC Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by dihydroxy-methoxyflavones.

Inhibition of Pro-Survival Signaling Pathways

Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to suppress the NF-κB/Akt signaling pathway in prostate cancer cells.[1][7] This pathway is crucial for cell survival and proliferation.

Key molecular events include:

  • Inhibition of Akt phosphorylation.

  • Inhibition of IκBα phosphorylation, which prevents the nuclear translocation of NF-κB.

  • Downregulation of NF-κB-regulated anti-apoptotic proteins like Bcl-2 and XIAP.[7]

  • Reduction of proliferative proteins such as cyclooxygenase-2 (COX-2).[7]

G Inhibition of Akt/NF-κB Pathway DMF Acacetin (5,7-dihydroxy-4'-methoxyflavone) Akt Akt Phosphorylation DMF->Akt IKB IκBα Phosphorylation DMF->IKB Akt->IKB NFKB NF-κB Nuclear Translocation IKB->NFKB Gene_Expression Gene Expression (Bcl-2, XIAP, COX-2) NFKB->Gene_Expression Survival_Proliferation Cell Survival & Proliferation Gene_Expression->Survival_Proliferation

Caption: Inhibition of the pro-survival Akt/NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, DU145, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow Start Seed Cells in 96-well plate Adhere Incubate 24h for adherence Start->Adhere Treat Treat with This compound Adhere->Treat Incubate_Treat Incubate for 24/48/72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

References

Application Notes and Protocols for Assessing Flavanone Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids abundant in citrus fruits and other plants, are of significant interest in drug development and nutritional science due to their potent antioxidant properties. These compounds can mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, by neutralizing free radicals and modulating cellular antioxidant defense systems. Accurate and reproducible assessment of their antioxidant capacity is crucial for research and development. This document provides detailed protocols for three widely used assays for evaluating the antioxidant capacity of flavanones: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, it explores the modulation of key signaling pathways, namely the Nrf2 and MAPK pathways, by flavanones, which underlies their indirect antioxidant effects.

Data Presentation: Quantitative Antioxidant Capacity of Flavanones

The antioxidant capacity of flavanones is typically quantified by their IC50 value (the concentration required to inhibit 50% of the initial radicals) or as Trolox Equivalents (TE), a measure of antioxidant capacity relative to the standard antioxidant Trolox. The following table summarizes the reported antioxidant capacities of common flavanones determined by DPPH, ABTS, and FRAP assays.

Flavanone (B1672756)DPPH Assay (IC50, µM)ABTS Assay (IC50, µM)FRAP Assay (mM Fe(II)/g)
Naringenin 264.44[1]--
Hesperetin 70[2]276[2]-
Eriodictyol ---
Liquiritigenin ---
Ascorbic Acid (Standard) ~20-50~70.63[3]-
Trolox (Standard) ~40-802.34 µg/mL[4]-

Note: IC50 values can vary depending on the specific experimental conditions (e.g., solvent, pH, incubation time). The values presented here are for comparative purposes. Dashes indicate that reliable data was not found in the performed search.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5] This reduction of the deep purple DPPH radical to the pale yellow hydrazine (B178648) (DPPH-H) is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[[“]][7]

Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Flavanone standards (e.g., naringenin, hesperetin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C. It is recommended to prepare this solution fresh daily.[8]

  • Preparation of Flavanone and Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the flavanone and standard antioxidant in methanol to prepare stock solutions.

  • Preparation of Working Solutions:

    • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[7]

    • Flavanone and Standard Working Solutions: Prepare a series of dilutions of the flavanone and standard stock solutions to various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol (Microplate Method):

    • Add 100 µL of each concentration of the flavanone solutions, standard solutions, and a solvent blank to different wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavanone and calculating the concentration at which 50% inhibition is achieved.[9]

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[5][10]

Reagents and Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Ethanol or phosphate-buffered saline (PBS)

  • Flavanone standards

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][10]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5][10]

  • Preparation of Flavanone and Standard Working Solutions: Prepare serial dilutions of the flavanone and standard stock solutions.

  • Assay Protocol (Microplate Method):

    • Add 10 µL of each concentration of the flavanone solutions, standard solutions, and a solvent blank to different wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the flavanone is expressed as µM of Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[11][12]

Reagents and Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Flavanone standards

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11][12]

    • Warm the reagent to 37°C before use.

  • Preparation of Flavanone and Standard Working Solutions: Prepare serial dilutions of the flavanone and standard stock solutions.

  • Assay Protocol (Microplate Method):

    • Add 10 µL of each concentration of the flavanone solutions, standard solutions, and a solvent blank to different wells of a 96-well plate.

    • Add 290 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 4-6 minutes).[11]

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The FRAP value of the flavanone is expressed as µM of Fe(II) equivalents.

Signaling Pathway Modulation by Flavanones

Beyond direct radical scavenging, flavanones exert significant antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or electrophiles (including some flavonoids), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Flavonoids can activate the Nrf2 pathway by disrupting the Nrf2-Keap1 interaction.[[“]][[“]]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavanones Flavanones Flavanones->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translates to Cellular_Protection Cellular Protection Antioxidant_Proteins->Cellular_Protection provides Cellular_Protection->ROS neutralizes Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Flavanone-mediated activation of the Nrf2-ARE signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress. The three main MAPK cascades are ERK, JNK, and p38. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis. Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the pro-inflammatory and pro-apoptotic JNK and p38 pathways, while activating the pro-survival ERK pathway. This modulation contributes to their overall antioxidant and cytoprotective effects.[5][[“]]

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK activates Flavanones Flavanones JNK_p38 JNK / p38 Flavanones->JNK_p38 inhibits ERK ERK Flavanones->ERK activates JNK_p38_MAPKK MKK4/7, MKK3/6 (JNK/p38 Kinases) MAPKKK->JNK_p38_MAPKK activates ERK_MAPKK MEK1/2 (ERK Kinase) MAPKKK->ERK_MAPKK activates JNK_p38_MAPKK->JNK_p38 activates ERK_MAPKK->ERK activates Apoptosis Apoptosis & Inflammation JNK_p38->Apoptosis promotes Cell_Survival Cell Survival & Growth ERK->Cell_Survival promotes

Caption: Modulation of MAPK signaling pathways by flavanones under oxidative stress.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately assess the antioxidant capacity of flavanones. The DPPH, ABTS, and FRAP assays are robust and reliable methods for determining direct antioxidant activity. Furthermore, understanding the ability of flavanones to modulate key signaling pathways like Nrf2 and MAPK is essential for elucidating their indirect antioxidant mechanisms and their full therapeutic potential. Consistent and standardized application of these methodologies will facilitate the comparison of data across studies and accelerate the development of flavanone-based therapeutic agents and nutraceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Flavanone Purification from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with purifying flavanones from complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying flavanones from plant sources?

A1: The main difficulties arise from the complex nature of plant matrices. Flavanones are often present in low concentrations alongside a vast array of structurally similar compounds, such as other flavonoids, phenolic acids, chlorophylls (B1240455), and lipids.[1] Key challenges include degradation of the target flavanones during extraction, co-extraction of impurities that interfere with separation, and achieving high purity and yield simultaneously.[1][2]

Q2: How do I select the most appropriate solvent for initial flavanone (B1672756) extraction?

A2: Solvent selection is critical and depends on the polarity of the target flavanone. Flavanones are moderately polar. Solvents like ethanol (B145695), methanol (B129727), and acetone, often mixed with water, are effective for their extraction.[3][4] The choice should balance maximizing flavanone solubility while minimizing the co-extraction of undesirable compounds like chlorophylls (less polar) or highly polar sugars. Advanced, greener techniques often utilize natural deep eutectic solvents (NADESs).[5][6]

Q3: Which chromatographic techniques are most effective for flavanone purification?

A3: A multi-step chromatographic approach is usually necessary.[7]

  • Column Chromatography (CC): Often used for initial, large-scale fractionation. Common stationary phases include silica (B1680970) gel and polyamide.[1]

  • Solid-Phase Extraction (SPE): Excellent for sample cleanup and concentration, effectively removing major classes of interfering compounds.[8][9][10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The gold standard for final purification, offering high resolution to separate closely related flavanones. Reversed-phase columns (e.g., C18) are most commonly used.[7][11][12]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid technique that avoids solid supports, preventing irreversible adsorption and degradation of target compounds.[7][11][13]

Q4: How can I prevent the degradation of flavanones during the purification process?

A4: Flavanones can be sensitive to heat, light, and extreme pH.[1][2] To prevent degradation, use low-temperature extraction methods like ultrasound-assisted extraction (UAE), keep extracts protected from light, and use a rotary evaporator at low temperatures (e.g., < 45-50°C) for solvent removal.[2] Maintaining a neutral or slightly acidic pH (typically 4-6) is also crucial for stability.[2][3]

Troubleshooting Guide

This guide addresses specific issues encountered during flavanone purification experiments.

Issue 1: Low Yield of Crude Flavanone Extract
Possible CauseRecommended Solution
Inappropriate Solvent The solvent polarity may not be optimal for your target flavanone. Test a range of solvents with varying polarities. Ethanol-water or methanol-water mixtures are often a good starting point.[14]
Inefficient Extraction Method Passive methods like maceration may be insufficient. Employ advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[2][3]
Suboptimal Parameters Extraction time, temperature, and solid-to-liquid ratio are critical.[1] For UAE, typical parameters are 40-60°C for 30-60 minutes with a solid-to-liquid ratio between 1:20 and 1:40 (g/mL).[1][15][16]
Inadequate Sample Preparation Plant material must be properly dried (to prevent enzymatic degradation) and finely ground to increase the surface area available for extraction.[17]
Issue 2: Poor Separation and Peak Resolution in HPLC
Possible CauseRecommended Solution
Incompatible Mobile Phase The mobile phase is not providing adequate selectivity. For C18 columns, typical mobile phases are acetonitrile/methanol and water (often with a small amount of acid).[11][18] Systematically adjust the gradient and solvent ratios.
Secondary Interactions (Peak Tailing) Residual silanol (B1196071) groups on the silica-based column can interact with flavanones. Add a modifier like 0.1% formic acid or acetic acid to the mobile phase to suppress these interactions and improve peak shape.[19]
Column Overload (Peak Fronting/Broadening) Injecting too much sample can saturate the column. Reduce the injection volume or dilute your sample.[19][20]
Temperature Fluctuations Inconsistent column temperature affects retention time and viscosity. Use a column oven to maintain a stable temperature, often around 30-35°C, for reproducible results.[11][18]
Sample Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the mobile phase can cause poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.[21][22]

Quantitative Data Summary

Table 1: Typical Parameters for Ultrasound-Assisted Extraction (UAE) of Flavanones

Parameter Typical Range Rationale Source
Temperature 40 - 70°C Balances extraction efficiency with thermal stability of flavanones.[1] [1][15][16]
Time 30 - 120 minutes Longer times may increase yield but also risk degradation and extraction of impurities. [1][2][17]
Solvent:Solid Ratio 20:1 - 40:1 (mL/g) Ensures complete wetting of plant material and a favorable concentration gradient. [1][5]
Ultrasonic Power 150 - 300 W Higher power increases cavitation but excessive power can degrade target compounds. [5][15][16]

| Ethanol Concentration | 50 - 80% (in water) | Adjusts solvent polarity to match that of the target flavanones.[14] |[1][15][16] |

Table 2: Comparison of Preparative Chromatography Techniques for Flavanone Purification

Technique Stationary Phase Mobile Phase Example Advantages Disadvantages
Column Chromatography Silica Gel (200-300 mesh) Chloroform:Methanol Gradient High loading capacity, low cost, good for initial fractionation. Lower resolution, potential for irreversible adsorption.[11]
Solid-Phase Extraction (SPE) C18, Oasis HLB, Polyamide Methanol, Ethanol Excellent for cleanup and concentration, high recovery.[8][10] Limited loading capacity, primarily for cleanup not bulk separation.
Preparative HPLC Reversed-Phase C18 (5-10 µm) Acetonitrile:Water or Methanol:Water (with 0.1% acid) High resolution and purity, reproducible.[11][12] High cost, lower loading capacity than CC, high solvent consumption.

| HSCCC | None (Liquid-Liquid) | Chloroform/Methanol/Water/n-Butanol | No irreversible adsorption, high sample recovery, gentle on labile compounds.[7] | Can be complex to develop solvent systems, lower resolution than HPLC. |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavanones
  • Preparation: Weigh 10 g of dried, powdered plant material.

  • Extraction: Place the powder into a 500 mL flask and add 300 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).[1]

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 60°C and the ultrasonic power to 250 W. Extract for 45-60 minutes.[1][17]

  • Filtration: Cool the mixture and filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.[1][2]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Dissolve a known amount of crude extract in a minimal volume of the conditioning solution (methanol/water) and load it onto the cartridge.

  • Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 5-10% methanol in water) to elute highly polar impurities like sugars and organic acids.

  • Elution: Elute the flavanones with 5-10 mL of a stronger solvent, such as 80-100% methanol or ethyl acetate.

  • Drying: Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable solvent for HPLC analysis.

Protocol 3: Preparative HPLC Purification
  • System & Column: Use a preparative HPLC system with a C18 column (e.g., 250 mm × 10.0 mm, 5 µm).[11]

  • Mobile Phase: Prepare a mobile phase, for example, Methanol (A) and 0.1% aqueous acetic acid (B).[11] Ensure the mobile phase is filtered and degassed.

  • Method Development: First, optimize the separation on an analytical scale HPLC to determine the ideal isocratic or gradient conditions.

  • Sample Preparation: Dissolve the partially purified extract (from SPE or CC) in the mobile phase at a concentration of approximately 10-30 mg/mL.[11] Filter the sample through a 0.45 µm syringe filter.

  • Injection & Fraction Collection: Inject the sample onto the preparative column. Set the flow rate according to the column dimensions (e.g., 5 mL/min for a 10 mm ID column).[11] Collect fractions based on the UV chromatogram peaks detected at a relevant wavelength (e.g., 280-290 nm for flavanones).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated flavanone. Combine pure fractions and evaporate the solvent.

Visualizations

G General Workflow for Flavanone Purification A Plant Material (Dried, Powdered) B Crude Extraction (e.g., UAE with 70% Ethanol) A->B Solvent, Energy C Filtration & Concentration (Rotary Evaporator) B->C D Crude Extract C->D E Initial Fractionation (Column Chromatography) D->E Optional F Sample Cleanup (Solid-Phase Extraction) D->F G Semi-Purified Fractions E->G F->G H Final Purification (Preparative HPLC) G->H I Purity Analysis (Analytical HPLC, LC-MS) H->I J Pure Flavanone I->J

Caption: A typical experimental workflow for purifying flavanones from plant material.

G Troubleshooting Poor HPLC Separation Start Problem: Poor Peak Shape or Resolution Q1 Are peaks tailing? Start->Q1 S1 Cause: Secondary Interactions Solution: Add 0.1% Formic Acid to Mobile Phase Q1->S1 Yes Q2 Are peaks fronting or broad? Q1->Q2 No End Resolution Improved S1->End S2 Cause: Column Overload Solution: Dilute sample or reduce injection volume Q2->S2 Yes Q3 Is retention time shifting? Q2->Q3 No S2->End S3 Cause: Temperature Fluctuation Solution: Use a column oven to maintain constant temp. Q3->S3 Yes Q3->End No S3->End

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

References

2,5-Dihydroxy-7-methoxyflavanone stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,5-Dihydroxy-7-methoxyflavanone. Due to the limited availability of specific stability data for this compound, the information presented here is based on established principles of flavonoid chemistry and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

Based on general flavonoid chemistry, the stability of this compound is likely influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Oxygen: The presence of oxygen can cause oxidative degradation of the phenolic hydroxyl groups.

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored as a dry powder in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C for long-term storage). For solutions, it is recommended to use a slightly acidic buffer, degas the solvent, and store at 2-8°C for short-term use, protected from light.

Q3: What are the likely degradation pathways for this compound?

The degradation of flavonoids can proceed through several pathways, including hydrolysis and oxidation. The flavanone (B1672756) ring can open to form a chalcone, which can then undergo further degradation. Additionally, the molecule can break down into simpler phenolic acids derived from its A and B rings.[1]

Q4: How can I monitor the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor the purity and degradation of flavonoids. This method should be able to separate the intact flavanone from any potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Prepare fresh solutions. - Ensure proper storage of stock solutions (low temperature, protected from light). - Check the pH of the mobile phase and sample solvent; consider using a slightly acidic buffer. - Perform a forced degradation study to identify potential degradation peaks.
Change in color of the solution (e.g., yellowing) Oxidation of the phenolic groups.- Use degassed solvents for solution preparation. - Purge the headspace of vials with an inert gas (e.g., nitrogen or argon). - Store solutions in amber vials to protect from light.
Low recovery or loss of compound during experiments Adsorption to surfaces or instability in the experimental medium.- Use silanized glassware or low-adsorption plasticware. - Check the compatibility of the compound with the experimental buffer and other components. - Minimize the duration of experiments at elevated temperatures or in non-ideal pH conditions.
Inconsistent results between experimental replicates Inconsistent sample handling and storage.- Standardize sample preparation and storage procedures. - Ensure all solutions are prepared and handled under the same conditions (temperature, light exposure). - Use a fresh batch of the compound if degradation is suspected.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5][6]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol before analysis.

    • Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in methanol before analysis.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a suitable reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, such as methanol/water and acetonitrile/water, with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution.

  • Gradient Optimization:

    • Develop a gradient elution program to separate the parent compound from the degradation products generated during the forced degradation study.

  • Method Validation:

    • Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Data Presentation

The following table summarizes the typical stress conditions used in forced degradation studies for flavonoids. The expected degradation level for developing a stability-indicating method is generally between 5-20%.[5]

Stress Condition Reagent/Parameter Typical Conditions Expected Outcome
Acid Hydrolysis 0.1 M - 1 M HClRoom temperature to 80°CDegradation of the parent compound, potential ring opening.
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperatureRapid degradation, potential formation of chalcones and phenolic acids.
Oxidation 3% - 30% H₂O₂Room temperatureFormation of oxidized products.
Thermal Degradation Dry heat60°C - 100°CDegradation dependent on the melting point and thermal stability.
Photodegradation UV and visible lightICH Q1B guidelinesFormation of photodegradation products.[7]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway parent This compound chalcone Ring-Opened Chalcone parent->chalcone Hydrolysis (alkaline) oxidized Oxidized Products parent->oxidized Oxidation a_ring_product Phenolic Acid (from A-ring) chalcone->a_ring_product Further Degradation b_ring_product Phenolic Acid (from B-ring) chalcone->b_ring_product Further Degradation

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Optimizing HPLC-MS for Flavanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of flavanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

1. Poor Chromatographic Resolution & Peak Shape

Question: My flavanone (B1672756) peaks are broad, tailing, or I'm seeing co-elution of isomers. How can I improve my separation?

Answer:

Poor peak shape and resolution are common challenges in flavanone analysis, often stemming from suboptimal chromatographic conditions. Here’s a step-by-step guide to troubleshoot and enhance your separation:

  • Mobile Phase Optimization: The composition of your mobile phase is critical.

    • pH Adjustment: Flavanones contain phenolic hydroxyl groups. The pH of the mobile phase can affect their ionization state, influencing peak shape. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the column's stationary phase, which can cause peak tailing through secondary interactions.[1]

    • Solvent Composition: A gradient elution is typically necessary for separating multiple flavanones with varying polarities.[2] Common solvent systems include water with an acidic modifier as mobile phase A and acetonitrile (B52724) or methanol (B129727) with an acidic modifier as mobile phase B.[3][4][5] Experiment with different gradient slopes and solvent compositions to achieve optimal separation.

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution.[1] However, excessively high temperatures might degrade certain analytes. It is recommended to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C).[1]

  • Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting compounds.[1][6] However, this will also increase the overall run time.

  • Column Choice: Ensure you are using a high-quality, end-capped C18 or C8 column. Older columns can degrade, leading to poor peak shape.[7] If you suspect column contamination, flush it with a strong solvent.[1][8]

2. Low Sensitivity & Poor Signal Intensity

Question: I'm struggling with low signal intensity for my flavanone analytes. How can I boost the sensitivity of my HPLC-MS method?

Answer:

Low sensitivity can be a significant hurdle, especially when analyzing trace levels of flavanones. Optimizing both the HPLC and MS parameters is key to enhancing signal intensity.

  • Mass Spectrometer Source Optimization: The electrospray ionization (ESI) source parameters have a profound impact on signal intensity.[9]

    • Ionization Mode: Flavanones can be analyzed in both positive and negative ion modes. While positive ion mode often yields protonated molecules [M+H]+, negative ion mode can also be effective.[3] It is advisable to test both modes to determine which provides a better response for your specific flavanones.

    • Source Parameters: Systematically optimize the following ESI parameters:

      • Capillary Voltage: Typically in the range of 3–5 kV for positive mode and -2.5 to -4 kV for negative mode.[10]

      • Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and desolvation.[3][11]

      • Source Temperature: Higher temperatures can improve desolvation but may also cause in-source fragmentation.[8]

    • In-source Fragmentation: Be aware that some flavanones, particularly glycosides, can undergo fragmentation within the ion source.[5] This can complicate spectra and reduce the intensity of the precursor ion. Lowering the source energy (e.g., cone voltage) can help minimize this effect.[8]

  • Chromatographic Conditions:

    • Mobile Phase Additives: The choice and concentration of mobile phase additives can influence ionization efficiency. While acids like formic acid are necessary for good chromatography, high concentrations can sometimes cause ion suppression.[5]

    • Analyte Retention: Increased retention on the column means the analyte elutes at a higher organic solvent concentration, which can lead to more efficient desolvation and improved MS sensitivity.[9]

  • Sample Preparation: A clean sample is crucial. Matrix components can co-elute with your analytes and suppress their ionization.[12][13] Consider using solid-phase extraction (SPE) for sample cleanup.[5]

3. Matrix Effects & Inaccurate Quantification

Question: I suspect matrix effects are impacting my results, leading to ion suppression or enhancement. How can I identify and mitigate these effects?

Answer:

Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a major cause of inaccurate quantification in LC-MS.[5][12][13]

  • Identifying Matrix Effects:

    • Post-Column Infusion: This method involves infusing a constant flow of your flavanone standard into the MS source while injecting a blank matrix extract onto the HPLC column. Dips or peaks in the standard's signal indicate regions of ion suppression or enhancement.[14]

    • Post-Extraction Spike: Compare the response of a flavanone standard in a clean solvent to the response of the same standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.[14]

  • Mitigating Matrix Effects:

    • Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate your flavanones from the interfering matrix components.[5] Adjusting the gradient, mobile phase composition, or trying a different column chemistry can help.

    • Sample Preparation: Thorough sample cleanup is essential. Techniques like solid-phase extraction (SPE) can effectively remove many interfering compounds.[5] Simple dilution of the sample can also sometimes reduce matrix effects.[14]

    • Use of an Internal Standard: An isotopically labeled internal standard that co-elutes with your analyte is the gold standard for correcting matrix effects. The internal standard experiences the same ionization suppression or enhancement as the analyte, allowing for an accurate relative quantification.[15]

Experimental Protocols

1. General Sample Preparation for Flavanones from Plant Material

This protocol provides a general guideline for extracting flavanones from plant matrices.

  • Sample Homogenization: Weigh approximately 1 gram of the dried and powdered plant material into a centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol (v/v) in water.[8]

  • Sonication: Vortex the mixture for 1 minute and then sonicate in an ultrasonic bath for 30 minutes at 40°C.[8]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[8]

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 on the remaining pellet and combine the supernatants.[8]

  • Drying and Reconstitution: Evaporate the combined supernatants to dryness under reduced pressure. Reconstitute the residue in 1 mL of the initial mobile phase composition.[8]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis.[8][16]

2. Standard HPLC-MS Method Parameters for Flavanone Analysis

These are starting parameters that should be optimized for your specific flavanones and instrument.

ParameterTypical Setting
LC System HPLC or UHPLC system[5]
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% formic acid[3][5]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[3][5]
Gradient Start with a low percentage of B, ramp up to elute compounds, then re-equilibrate. A typical gradient might be 5-95% B over 15-20 minutes.[2][5]
Flow Rate 0.2 - 0.4 mL/min for UHPLC; 0.8 - 1.0 mL/min for HPLC[5][6][17]
Column Temperature 30 - 40 °C[1][5]
Injection Volume 2 - 10 µL[3]
Ionization Source Electrospray Ionization (ESI)[3]
Ionization Mode Positive and/or Negative[3]
Capillary Voltage 3.0 - 4.5 kV (Positive); -2.5 - -3.5 kV (Negative)[3][10]
Drying Gas (N2) Temp 300 - 350 °C[3]
Drying Gas (N2) Flow 8 - 12 L/min[3]
Nebulizer Pressure 30 - 45 psi[3]

Data Presentation: Comparative HPLC-MS Parameters

The following table summarizes different HPLC-MS parameters used for flavonoid analysis from various studies to aid in method development.

Compound ClassColumnMobile PhaseGradient ProgramFlow RateMS DetectionReference
Flavanones & FlavonesC18A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic AcidGradient0.7 mL/minESI-QTOF-MS (Positive Mode)[3]
FlavonoidsC18A: 0.1% Trifluoroacetic Acid; B: AcetonitrileGradient1.0 mL/minESI-Ion Trap-MS (Positive Mode)[16]
Flavonoid GlycosidesC18A: Water + 0.1% Formic Acid; B: AcetonitrileGradient0.2 - 0.4 mL/minESI-MS/MS[5]
FlavanonesChiralpak AD-3RA: Water; B: MethanolGradient0.4 - 0.5 mL/minESI-MS/MS (Positive Mode)[18]
FlavonoidsC18A: 0.2% Formic Acid in Water; B: MethanolGradient1.0 mL/minDAD[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction with 80% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC MS MS Detection (ESI Source) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: A typical experimental workflow for flavanone analysis using HPLC-MS.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Column Is the column old or contaminated? Start->Check_Column Check_MobilePhase Is the mobile phase pH optimized? Check_Column->Check_MobilePhase No Solution_Column Replace or flush the column Check_Column->Solution_Column Yes Check_FlowRate Is the flow rate too high? Check_MobilePhase->Check_FlowRate Yes Solution_MobilePhase Add 0.1% formic acid to mobile phase Check_MobilePhase->Solution_MobilePhase No Solution_FlowRate Decrease the flow rate Check_FlowRate->Solution_FlowRate Yes Good_Peak Symmetrical Peak Check_FlowRate->Good_Peak No Solution_Column->Good_Peak Solution_MobilePhase->Good_Peak Solution_FlowRate->Good_Peak

Caption: A decision tree for troubleshooting peak tailing in flavanone analysis.

References

Technical Support Center: Overcoming Low Solubility of 2,5-Dihydroxy-7-methoxyflavanone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low solubility of 2,5-Dihydroxy-7-methoxyflavanone during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?

A1: Precipitation of poorly soluble compounds like this compound in aqueous assay media is a common issue. The primary cause is the low aqueous solubility of the compound. This is a known characteristic of many flavonoids. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For many water-insoluble compounds used in biological assays, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing concentrated stock solutions.[1][2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted.[3]

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects.[4] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe.[3][5] However, sensitivity to DMSO can be cell-line specific.[6] It is highly recommended to perform a DMSO tolerance test for your particular cell line to determine the maximum acceptable concentration that does not significantly affect cell viability or the experimental readout.[4]

Q4: How can I increase the solubility of this compound in my assay?

A4: Several strategies can be employed to enhance the solubility of poorly soluble flavonoids:[7]

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) can be used, though their effects on the assay should be validated.[8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[8][9]

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can be used at low concentrations to aid in solubilization.[9]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, thereby increasing their aqueous solubility.[9][10] β-cyclodextrin is a commonly used option.[11]

Q5: Should I include a control for the solvent in my experiment?

A5: Yes, it is critical to include a "vehicle control" in your experimental design.[4] This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups, but without the test compound. This allows you to differentiate the effects of this compound from any potential effects of the solvent itself.[11]

Troubleshooting Guides

Problem 1: Compound precipitates immediately upon dilution in aqueous buffer or media.

Possible CauseTroubleshooting Steps
Exceeded Solubility Limit Decrease the final concentration of this compound in the assay.
Rapid Dilution Perform a stepwise (serial) dilution of the DMSO stock solution into the aqueous medium rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.[12]
Low Temperature Ensure the aqueous buffer or medium is at an appropriate temperature (e.g., 37°C for cell culture) before adding the compound stock solution. Solubility is often temperature-dependent.
Incorrect Solvent While DMSO is a common choice, for some compounds, other solvents or solvent systems may be more suitable. Consider trying a different solvent or a co-solvent system.[2]

Problem 2: High variability between replicate wells.

Possible CauseTroubleshooting Steps
Inconsistent Final Solvent Concentration Ensure that the final concentration of the solvent is identical in all wells, including the vehicle control. Standardize the dilution series to maintain a consistent solvent percentage.[4]
Incomplete Solubilization of Stock Before dilution, ensure your stock solution is fully dissolved. Gentle warming or sonication can sometimes help dissolve hydrophobic compounds in the stock solvent.[3]
Precipitation Over Time Visually inspect the wells under a microscope at the end of the experiment to check for any precipitation that may have occurred during the incubation period. If precipitation is observed, the tested concentration is likely too high.

Data Presentation

Table 1: Recommended Final Concentrations of Common Solvents in Cell-Based Assays

SolventRecommended Max. Final Concentration (v/v)Notes
DMSO ≤ 0.5%[3]A concentration of 0.1% is often considered the "gold standard" and is well-tolerated by most cell lines.[6] Concentrations above 1% can significantly reduce readout parameters.[11][13][14]
Ethanol ≤ 0.5%Can affect cellular processes, so its impact on the specific assay should be carefully evaluated.[13]
β-Cyclodextrin VariesGenerally has minimal effect on cell viability at typical concentrations used for solubilization.[11][13][14]

Table 2: Overview of Solubilization Strategies for Poorly Soluble Flavonoids

StrategyDescriptionPotential AdvantagesPotential Disadvantages
Co-solvents Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG).[9]Simple to implement.Can have toxic effects on cells at higher concentrations.[8]
pH Modification Adjusting the pH to ionize the compound, increasing its solubility.[8][9]Can significantly increase solubility for ionizable compounds.May not be suitable for all compounds or assays where pH needs to be tightly controlled.
Surfactants Using agents like Tween 80 to form micelles that encapsulate the compound.[9]Effective at low concentrations.Can interfere with some biological assays or have their own cellular effects.
Inclusion Complexation Using cyclodextrins to form a host-guest complex with the flavonoid.[9][10]Generally biocompatible and can significantly enhance solubility.[10]May require specific types of cyclodextrins for optimal results.

Experimental Protocols

Protocol 1: Determining DMSO Tolerance for a Specific Cell Line

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.01% to 2.0% (v/v). Also, include a medium-only control (0% DMSO).

  • Treatment: Replace the existing medium with the prepared DMSO dilutions. Include at least three to six replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue assay.

  • Data Analysis: Normalize the data to the untreated control wells (100% viability). Plot cell viability (%) against the DMSO concentration. The highest concentration of DMSO that does not cause a statistically significant decrease in cell viability is the maximum tolerated concentration for your future experiments.[4]

Protocol 2: Preparing a Working Solution of this compound

  • Prepare High-Concentration Stock: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved. Sonication may assist in this process.[3] Store this stock solution at -20°C or -80°C.[12]

  • Intermediate Dilution (Optional but Recommended): If the final concentration in the assay is very low, it is good practice to make an intermediate dilution of the stock solution in 100% DMSO.

  • Serial Dilution into Medium: Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentrations. It is crucial to maintain the same final DMSO concentration across all wells.

    • Example: To achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock:

      • First, dilute the 10 mM stock 1:100 in medium (e.g., 2 µL into 198 µL of medium). This gives an intermediate concentration of 100 µM in 1% DMSO.

      • Then, dilute this intermediate solution 1:10 in medium (e.g., 20 µL into 180 µL of medium). This results in the final concentration of 10 µM with 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO (without the compound) into the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare High-Concentration Stock in 100% DMSO dilution Serially Dilute Stock into Assay Medium stock->dilution tolerance Determine Max. DMSO Tolerance for Cell Line tolerance->dilution treatment Add Compound and Vehicle Control to Cells dilution->treatment incubation Incubate for Experiment Duration treatment->incubation readout Perform Assay Readout incubation->readout analysis Analyze and Normalize Data readout->analysis

Caption: Workflow for using poorly soluble compounds in assays.

troubleshooting_workflow start Precipitation Observed? check_conc Is Concentration Too High? start->check_conc check_dilution Using Stepwise Dilution? check_conc->check_dilution No action_reduce_conc Lower Final Compound Concentration check_conc->action_reduce_conc Yes check_solvent Is DMSO the Optimal Solvent? check_dilution->check_solvent Yes action_serial_dilute Implement Serial Dilution check_dilution->action_serial_dilute No action_test_solvents Test Alternative Solvents or Co-solvents check_solvent->action_test_solvents No solution Problem Resolved check_solvent->solution Yes action_reduce_conc->solution action_serial_dilute->solution action_test_solvents->solution

Caption: Troubleshooting decision tree for compound precipitation.

solubility_mechanism cluster_water Aqueous Solution (Water) cluster_cosolvent Co-solvent Solution (Water + DMSO) compound_agg Compound (Aggregated) compound_sol Compound (Solubilized) compound_agg->compound_sol Addition of Co-solvent dmso DMSO compound_sol->dmso interacts with

Caption: Simplified model of co-solvent action on solubility.

References

Technical Support Center: Troubleshooting Inconsistent Results in Flavanone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavanone (B1672756) bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Inconsistent results can be a significant challenge, and this guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Flavanone Sample Preparation and Handling

Q1: My flavanone solubility is low and inconsistent in my aqueous assay buffer. How can I improve this?

A1: Low aqueous solubility is a common issue with flavanones and a primary source of variability.[1][2] Here are several strategies to address this:

  • Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to first dissolve the flavanone before diluting it in your aqueous buffer.[3][4] Always include a solvent control in your experiments to account for any effects of the solvent itself.

  • pH Adjustment: The solubility of flavanones can be pH-dependent.[5] For flavanones with acidic hydroxyl groups, increasing the pH of the buffer can enhance solubility. However, be mindful of the pH stability of your flavanone and the optimal pH range for your assay.

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with flavonoids, enhancing their aqueous solubility.[2]

  • Sonication: Gentle sonication can aid in the dissolution of flavanone powders in the solvent.

  • Fresh Preparations: Always prepare fresh solutions of your flavanones for each experiment, as they can precipitate out of solution upon storage.[6]

Q2: I suspect my flavanone is degrading during the experiment. What are the common causes and how can I mitigate this?

A2: Flavanone stability can be influenced by several factors. The presence of a hydroxyl group in position 3 and a double bond between C2-C3 can decrease flavonoid stability.[7]

  • Light Sensitivity: Many flavonoids are light-sensitive. Protect your flavanone solutions from light by using amber vials or wrapping containers in aluminum foil.[7]

  • Oxygen Sensitivity: Some flavanones can be oxidized.[7] While flavanones are generally more stable in the presence of oxygen compared to other flavonoid classes, it is good practice to minimize exposure to air for extended periods.[7]

  • Temperature Stability: Store stock solutions at appropriate temperatures (typically -20°C or -80°C) and minimize freeze-thaw cycles. During the assay, maintain a consistent and appropriate temperature.[6]

  • pH Stability: Extreme pH values can lead to the degradation of some flavanones. Ensure the pH of your assay buffer is within a stable range for your specific compound.

  • Structural Considerations: The number of hydroxyl groups can influence stability, with a higher number sometimes promoting degradation. Conversely, sugar moieties (glycosides) and methoxyl groups can protect against degradation.[8]

Q3: Should I use the flavanone aglycone or its glycoside form in my bioassay?

A3: The choice between an aglycone and its glycoside can significantly impact your results.

  • Bioactivity: In many in vitro assays, the aglycone form exhibits higher biological activity because the sugar moiety in glycosides can sterically hinder interaction with the target.[7] O-glycosylation at the C-7 position has been shown to reduce the radical scavenging potential of flavanones.[7]

  • Solubility and Stability: Glycosides are generally more water-soluble and can be more stable than their corresponding aglycones.[9][10] The sugar substituent can improve stability and help maintain antioxidant activities after digestion in in vivo models.[9]

  • Metabolism: In cell-based and in vivo studies, glycosides may be metabolized by cellular enzymes or gut microflora into their aglycone forms.[2][7] Therefore, the observed activity of a glycoside may be due to its conversion to the aglycone.

It is often advisable to test both the aglycone and the glycoside to fully understand the structure-activity relationship.

Section 2: Assay-Specific Troubleshooting

Q4: My antioxidant assay results (e.g., DPPH, ABTS) are variable. What could be the cause?

A4: High variability in antioxidant assays is a frequent problem.

  • Pipetting and Mixing: Inaccurate pipetting of small volumes and inconsistent mixing in microplates are common sources of error.[11]

  • Reaction Kinetics: The reaction between the flavanone and the radical (e.g., DPPH, ABTS•+) may not have reached its endpoint. It is crucial to perform a time-course experiment to determine the optimal incubation time.

  • Reagent Stability: The DPPH radical is light-sensitive, and the ABTS radical cation solution has a limited stability. Always use freshly prepared radical solutions and protect them from light.[12][13]

  • pH Sensitivity: The antioxidant capacity of flavonoids can be pH-dependent. Ensure your buffer pH is consistent across all experiments.

Q5: I am observing high background or autofluorescence in my cell-based fluorescence assay.

A5: This is a common issue when working with phenolic compounds like flavanones.

  • Compound Autofluorescence: Flavanones can exhibit intrinsic fluorescence. To check for this, include control wells with the flavanone but without the fluorescent probe. If autofluorescence is significant, you may need to subtract this background signal from your experimental wells.

  • Media Components: Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence.[14] Consider using phenol red-free media for your assay.

  • Choice of Fluorophore: If possible, use red-shifted fluorescent dyes to minimize interference from the natural autofluorescence of cells and flavanones, which typically occurs in the blue-green spectrum.[14][15]

  • Washing Steps: Ensure adequate washing of the cells to remove any unbound flavanone before measuring the fluorescence.

Q6: My results from an enzyme inhibition assay are not reproducible.

A6: Several factors can lead to inconsistent results in enzyme inhibition assays.

  • Enzyme Concentration and Stability: Use an appropriate and consistent concentration of the enzyme. Ensure the enzyme is active and stable under the assay conditions. Keep enzymes on ice during preparation.[6][16]

  • Inhibitor Solubility: Poor solubility of the flavanone inhibitor can lead to inaccurate concentration-response curves. Refer to Q1 for tips on improving solubility.[16]

  • Incorrect pH or Temperature: Enzymes are highly sensitive to pH and temperature. Maintain optimal and consistent conditions throughout the assay.[16]

  • Lack of Proper Controls: Always include a "no inhibitor" control to represent 100% enzyme activity and a "no enzyme" control to check for non-enzymatic reactions.[6]

Data Presentation

Table 1: Solubility of Selected Flavanones in Organic Solvents

FlavanoneAcetonitrile (mmol/L)Acetone (mmol/L)tert-Amyl Alcohol (mmol/L)
Hesperetin85--
Naringenin77--
Chrysin---
Quercetin5.480-
Rutin0.5-60
Isoquercitrin3.9-66

Data compiled from multiple sources.[5][17][18] Note: "-" indicates data not available in the cited sources.

Table 2: Comparative IC50 Values of Selected Flavanones in DPPH Radical Scavenging Assay

FlavanoneIC50 (µg/mL)
Hesperetin>100
Naringenin>100
Eriodictyol25.5
Liquiritigenin18.2
Reference: Ascorbic Acid5.8

IC50 values represent the concentration required to scavenge 50% of DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Data is indicative and can vary based on specific assay conditions.[19]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol provides a method for determining the antioxidant activity of flavanones using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay in a 96-well plate format.[11][12][13][20][21]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Flavanone samples

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM stock solution of DPPH in methanol or ethanol. Store in the dark at 4°C.[12] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[12]

  • Preparation of Flavanone Solutions: Prepare a stock solution of the flavanone (e.g., 1 mg/mL) in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the flavanone solutions (or positive control) at different concentrations to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of the solvent instead of the flavanone solution.

    • For the blank well, add 200 µL of the solvent.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value can then be determined by plotting the % inhibition against the flavanone concentration.

Protocol 2: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes how to measure the anti-inflammatory activity of flavanones by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[22][23][24]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • LPS (Lipopolysaccharide)

  • Flavanone samples

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-cytotoxic concentrations of the flavanone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include a "cells only" control (no flavanone, no LPS) and a "LPS only" control (no flavanone).

  • Nitrite (B80452) Measurement:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable metabolite of NO) is proportional to the absorbance.

  • Calculation: Determine the percentage of NO inhibition relative to the "LPS only" control. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Protocol 3: General Enzyme Inhibition Assay

This is a generalized protocol for determining the inhibitory effect of a flavanone on a specific enzyme.[4][6][25][26][27]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (at optimal pH for the enzyme)

  • Flavanone inhibitor

  • 96-well plate or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the enzyme solution in assay buffer to a desired final concentration.

    • Prepare the substrate solution in assay buffer.

    • Prepare a stock solution of the flavanone inhibitor and perform serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the flavanone inhibitor at different concentrations to the test wells. Add solvent for the "100% activity" control.

    • Add the enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at the optimal temperature.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measurement: Monitor the change in absorbance (or fluorescence) over time at the appropriate wavelength. This can be done in kinetic mode or as an endpoint reading after a fixed incubation time.

  • Calculation:

    • Determine the reaction rate (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting the % inhibition against the inhibitor concentration.

Mandatory Visualizations

Experimental_Workflow_for_Flavanone_Bioassays cluster_prep Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Start: Flavanone Compound dissolve Dissolution in Solvent (e.g., DMSO, Ethanol) start->dissolve dilute Serial Dilution in Assay Buffer dissolve->dilute setup Assay Setup (Cells/Enzyme + Controls) dilute->setup add_flavanone Addition of Flavanone and Incubation setup->add_flavanone add_reagents Addition of Substrate/ Detection Reagents add_flavanone->add_reagents measure Measurement (Absorbance/Fluorescence) add_reagents->measure calculate Calculation of % Inhibition/Activity measure->calculate ic50 Determination of IC50 calculate->ic50 end end ic50->end End: Results

Flavanone_Signaling_Pathway_Modulation cluster_stimuli Inflammatory Stimuli cluster_flavanone Intervention cluster_outcomes Cellular Response stimulus e.g., LPS, TNF-α flavanone Flavanone mapk mapk flavanone->mapk Inhibition nfkb nfkb flavanone->nfkb Inhibition inflammation ↓ Pro-inflammatory Cytokines & Mediators (e.g., NO, IL-6, TNF-α) mapk->inflammation nfkb->inflammation

Troubleshooting_Logic_Flow start Inconsistent Results? solubility Solubility Issues? start->solubility stability Stability Concerns? solubility->stability No sol_sol Optimize Solvent/ pH/Sonication solubility->sol_sol Yes assay_specific Assay-Specific Problems? stability->assay_specific No stab_sol Protect from Light/ Temp./Prepare Fresh stability->stab_sol Yes assay_sol Review Protocol/ Controls/Reagents assay_specific->assay_sol Yes end Consistent Results assay_specific->end No sol_sol->end stab_sol->end assay_sol->end

References

Technical Support Center: Method Refinement for Isolating 2,5-Dihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for isolating 2,5-Dihydroxy-7-methoxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound has been identified in various plant species. Notably, it is found in the bud exudates of Black Poplar (Populus nigra) and has also been isolated from Friesodielsia enghiana.[1]

Q2: What are the general steps for isolating this compound?

A2: The general workflow involves extraction of the plant material with a suitable solvent, followed by partitioning to remove unwanted compounds, and subsequent chromatographic purification to isolate the target flavanone.

Q3: Which solvents are most effective for extracting this compound?

A3: Ethanol (B145695) and methanol (B129727) are commonly used solvents for the initial extraction of flavonoids from plant materials. The choice of solvent can be optimized based on the specific plant matrix and the desired purity of the initial extract. For methoxyflavones, higher concentrations of ethanol (e.g., 95%) have been shown to be effective.

Q4: What is the importance of the defatting step?

A4: A defatting step, typically performed with a non-polar solvent like n-hexane, is crucial for removing lipids, waxes, and other non-polar compounds from the initial plant material. This pre-extraction step can significantly improve the efficiency of the subsequent extraction and purification steps.

Q5: How can I monitor the presence of this compound during the isolation process?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of the target compound in different fractions. The plates can be visualized under UV light (254 nm and 366 nm) and by using specific spray reagents for flavonoids, such as Natural Product-polyethylene glycol (NP/PEG) reagent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation of this compound.

Low Yield of Crude Extract
Potential Cause Troubleshooting Suggestion
Inefficient Extraction Solvent Optimize the solvent system. While ethanol is a good starting point, a mixture of ethanol and water (e.g., 70-95% ethanol) might be more effective.
Insufficient Extraction Time or Temperature Increase the extraction time or consider gentle heating (e.g., reflux extraction) to enhance extraction efficiency. However, be mindful of potential degradation of the target compound at high temperatures.
Inadequate Grinding of Plant Material Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Improper Solid-to-Liquid Ratio Optimize the ratio of plant material to solvent. A higher solvent volume may be necessary for exhaustive extraction.
Poor Separation during Column Chromatography
Potential Cause Troubleshooting Suggestion
Inappropriate Stationary Phase Silica (B1680970) gel is commonly used, but if issues like irreversible adsorption or degradation occur, consider using a different stationary phase such as Sephadex LH-20 or reversed-phase silica (C18).
Suboptimal Mobile Phase Systematically vary the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation than an isocratic elution.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping bands.
Sample Precipitation at the Top of the Column Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column.
Co-elution of Structurally Similar Compounds If other flavonoids or phenolic compounds are co-eluting, consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), for finer separation.
Degradation of this compound
Potential Cause Troubleshooting Suggestion
Exposure to High Temperatures Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. The presence of multiple hydroxyl groups can make flavonoids susceptible to thermal degradation.[2]
Presence of Oxidizing Agents Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial.
pH Instability Flavonoids can be unstable under alkaline conditions. Maintain a neutral or slightly acidic pH during the extraction and purification process.
Photodegradation Protect the extracts and fractions from direct light by using amber-colored glassware or by covering the glassware with aluminum foil.

Data Presentation

The following table summarizes illustrative quantitative data for the isolation of flavonoids from plant sources. Note that these are representative values and actual results will vary depending on the plant material, extraction method, and purification strategy.

Parameter Extraction Method Purification Method Yield of Crude Extract (%) Final Yield of Pure Compound (mg/100g of dry plant material) Purity (%)
Example 1 Maceration with 95% EthanolSilica Gel Column Chromatography5 - 1510 - 50> 95
Example 2 Soxhlet Extraction with MethanolSephadex LH-20 Column Chromatography8 - 2015 - 70> 98
Example 3 Ultrasound-Assisted Extraction with 70% EthanolPreparative HPLC10 - 2520 - 100> 99

Experimental Protocols

Protocol 1: General Method for Isolation of this compound from Populus nigra Buds

1. Plant Material Preparation:

  • Air-dry the Populus nigra buds at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grind the dried buds into a fine powder using a mechanical grinder.

2. Defatting:

  • Macerate the powdered plant material with n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and discard the n-hexane extract.

  • Repeat the process twice to ensure complete removal of non-polar compounds.

  • Air-dry the defatted plant material.

3. Extraction:

  • Macerate the defatted powder with 95% ethanol (1:10 w/v) for 48 hours at room temperature with continuous stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

4. Liquid-Liquid Partitioning:

  • Dissolve the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform successive partitioning with solvents of increasing polarity: first with chloroform (B151607) and then with ethyl acetate (B1210297).

  • Monitor the presence of the target compound in each fraction using TLC. This compound is expected to be in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

5. Column Chromatography:

  • Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate from 9:1 to 1:1 v/v).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure compound and evaporate the solvent.

6. Recrystallization:

  • Recrystallize the isolated compound from a suitable solvent system (e.g., methanol/water or acetone/hexane) to obtain pure crystals of this compound.

Mandatory Visualization

experimental_workflow start Dried Populus nigra Buds grinding Grinding start->grinding defatting Defatting with n-hexane grinding->defatting extraction Extraction with 95% Ethanol defatting->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Recrystallization column_chromatography->purification end Pure this compound purification->end

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Low Yield or Purity Issue extraction_issue Problem in Extraction Step? start->extraction_issue purification_issue Problem in Purification Step? start->purification_issue degradation_issue Compound Degradation? start->degradation_issue optimize_extraction Optimize: Solvent, Time, Temp. extraction_issue->optimize_extraction Yes optimize_purification Optimize: Stationary/Mobile Phase, Loading purification_issue->optimize_purification Yes check_stability Check: Temp, pH, Light Exposure degradation_issue->check_stability Yes

Caption: Logical relationship for troubleshooting isolation issues.

References

Technical Support Center: Enhancing Methoxyflavone Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of methoxyflavones for in vivo studies.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do methoxyflavones typically exhibit low oral bioavailability?

A1: Methoxyflavones, despite their metabolic stability compared to hydroxylated flavonoids, often suffer from low oral bioavailability primarily due to two factors:

  • Poor Aqueous Solubility: Their hydrophobic nature limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][[“]][4]

  • Extensive First-Pass Metabolism: After absorption, they undergo significant metabolism in the gut wall and liver by cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1A2.[5][6] This metabolic process can inactivate the compounds before they reach systemic circulation.

Q2: What are the most common strategies to enhance the bioavailability of methoxyflavones?

A2: Several formulation strategies have been successfully employed to overcome the challenges of low solubility and first-pass metabolism. These include:

  • Nanoformulations: Encapsulating methoxyflavones in nanocarriers like Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Solid Lipid Nanoparticles (SLNs) can significantly increase their solubility and absorption.[2][7][8]

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can enhance the aqueous solubility of methoxyflavones.[2][9]

  • Solid Dispersions: Dispersing methoxyflavones in a hydrophilic polymer matrix can improve their dissolution rate by presenting them in an amorphous state.[9][10][11]

Q3: How do nanoformulations like SMEDDS improve bioavailability?

A3: SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This process enhances bioavailability by:

  • Increasing the dissolution rate and solubility of the poorly water-soluble methoxyflavone.[2]

  • Presenting the drug in a solubilized form at the site of absorption.

  • Facilitating lymphatic transport , which can help bypass first-pass metabolism in the liver.

Q4: Can co-administration with other compounds improve methoxyflavone bioavailability?

A4: Yes, co-administration with certain compounds can inhibit the metabolic enzymes or efflux transporters that contribute to the low bioavailability of methoxyflavones. For example, piperine, a compound found in black pepper, is a known inhibitor of CYP enzymes and P-glycoprotein (an efflux transporter) and can be used to enhance the systemic exposure of various drugs.

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low and highly variable plasma concentrations of methoxyflavones in my animal cohort.

  • Question: I've administered a methoxyflavone formulation to my rats, but the plasma concentrations are consistently low and show significant variability between animals. What could be the issue?

  • Answer & Troubleshooting Steps:

    • Issue: Inefficient Formulation. Your current formulation may not be adequately enhancing the solubility or protecting the methoxyflavone from metabolism.

      • Troubleshooting:

        • Characterize your formulation: If using a nanoformulation, verify the particle size, polydispersity index (PDI), and encapsulation efficiency. Large or aggregated particles will not be effective.

        • Consider alternative strategies: If a simple suspension is being used, it is likely the cause. Explore the formulation strategies outlined in the FAQs, such as SMEDDS or cyclodextrin complexation.[2]

    • Issue: Food Effects. The presence or absence of food can significantly impact the absorption of lipophilic compounds like methoxyflavones.

      • Troubleshooting: Standardize your experimental protocol. Ensure that all animals are fasted for a consistent period before dosing and have controlled access to food afterward.

    • Issue: Inter-animal Variability in Metabolism. Genetic differences in metabolic enzymes (e.g., CYPs) can lead to variations in how individual animals process the compound.

      • Troubleshooting: While challenging to control, using a sufficient number of animals per group can help achieve statistical significance.[10] Consider using an inbred strain of animals to minimize genetic variability.

Problem 2: My methoxyflavone formulation looks good in vitro, but fails to show improved bioavailability in vivo.

  • Question: My novel methoxyflavone formulation shows excellent dissolution in simulated gastric fluid, but the in vivo pharmacokinetic study in mice did not show a significant improvement in bioavailability compared to the unformulated compound. What's going on?

  • Answer & Troubleshooting Steps:

    • Issue: Formulation Instability in the GI Tract. The formulation may be breaking down prematurely in the complex environment of the gastrointestinal tract.

      • Troubleshooting: Assess the stability of your formulation in the presence of bile salts and digestive enzymes in your in vitro models to better mimic in vivo conditions.

    • Issue: Efflux Transporter Activity. The methoxyflavone may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall. These transporters actively pump absorbed compounds back into the intestinal lumen.[12][13]

      • Troubleshooting: Perform an in vitro Caco-2 cell permeability assay. A high efflux ratio (Papp B-A / Papp A-B) would suggest that the compound is a substrate for efflux transporters. Consider co-administration with a known P-gp inhibitor.

    • Issue: Extensive First-Pass Metabolism. Even if solubility and absorption are improved, rapid metabolism in the liver can still limit systemic exposure.

      • Troubleshooting: Analyze plasma samples for major metabolites. A high concentration of metabolites relative to the parent compound suggests extensive first-pass metabolism.[6][14]

Part 3: Quantitative Data on Bioavailability Enhancement

The following table summarizes the reported fold-increase in oral bioavailability for various methoxyflavones using different enhancement strategies.

MethoxyflavoneFormulation StrategyAnimal ModelFold Increase in Bioavailability (Compared to Control)Reference
5,7-Dimethoxyflavone (DMF)Self-Microemulsifying Drug Delivery System (SMEDDS)Rats26.01[2]
5,7,4'-Trimethoxyflavone (TMF)Self-Microemulsifying Drug Delivery System (SMEDDS)Rats42.00[2]
3,5,7,3',4'-Pentamethoxyflavone (PMF)Self-Microemulsifying Drug Delivery System (SMEDDS)Rats25.38[2]
5,7-Dimethoxyflavone (DMF)2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) ComplexRats22.90[2]
5,7,4'-Trimethoxyflavone (TMF)2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) ComplexRats34.20[2]
3,5,7,3',4'-Pentamethoxyflavone (PMF)2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) ComplexRats21.63[2]

Note: The oral bioavailability of unformulated methoxyflavones is generally low, in the range of 1-4%.[6][14]

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Methoxyflavone-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Screening of Excipients:

    • Determine the solubility of the methoxyflavone in various oils (e.g., coconut oil, castor oil), surfactants (e.g., polyoxyethylene castor oil), and cosurfactants (e.g., propylene (B89431) glycol).

    • Select the components that show the highest solubility for the methoxyflavone.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank SMEDDS formulations with varying ratios of the selected oil, surfactant, and cosurfactant.

    • Visually observe the formation of microemulsions upon aqueous dilution to identify the optimal composition range.

  • Preparation of Methoxyflavone-Loaded SMEDDS:

    • Dissolve the methoxyflavone in the selected oil, surfactant, and cosurfactant mixture at the optimized ratio.[2]

    • Gently heat (e.g., to 40°C) and vortex until a clear and homogenous solution is obtained.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the microemulsion upon dilution in an aqueous medium.

    • Assess the drug loading and encapsulation efficiency.

Protocol 2: Preparation of a Methoxyflavone-Cyclodextrin Inclusion Complex

  • Complex Formation:

    • Dissolve 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) in deionized water with constant stirring.

    • Add the methoxyflavone to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours.

  • Lyophilization:

    • Freeze the resulting solution (e.g., at -80°C).

    • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.[2]

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).

    • Determine the increase in aqueous solubility of the methoxyflavone in the complex compared to the pure compound.

Protocol 3: In Vivo Bioavailability Study Design

  • Animal Model:

    • Select an appropriate animal model (e.g., male Sprague-Dawley rats).

    • Acclimatize the animals for at least one week before the experiment.

  • Study Groups:

    • Group 1 (Control): Administer the unformulated methoxyflavone suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (Test Formulation): Administer the methoxyflavone bioavailability-enhanced formulation (e.g., SMEDDS or cyclodextrin complex).

    • Group 3 (Intravenous): Administer the methoxyflavone intravenously to determine the absolute bioavailability.

  • Dosing and Sampling:

    • Fast the animals overnight before dosing.

    • Administer the formulations orally via gavage.

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Analysis:

    • Separate plasma from the blood samples by centrifugation.

    • Extract the methoxyflavone from the plasma using a suitable organic solvent.

    • Quantify the concentration of the methoxyflavone in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

    • Determine the relative and absolute bioavailability.

Part 5: Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Analysis & Outcome Formulation Formulation (SMEDDS, Cyclodextrin, etc.) InVitro In Vitro Characterization (Solubility, Dissolution) Formulation->InVitro Test AnimalModel Animal Model (Rats/Mice) InVitro->AnimalModel Proceed if successful Dosing Oral Administration AnimalModel->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/HPLC Analysis Sampling->Analysis PK Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK Bioavailability Bioavailability Determination PK->Bioavailability

Caption: Workflow for developing and evaluating a bioavailability-enhanced methoxyflavone formulation.

signaling_pathway cluster_cell Cell cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_outcome Cellular Outcome Methoxyflavone Methoxyflavone PI3K PI3K Methoxyflavone->PI3K TLR4 TLR4 Methoxyflavone->TLR4 Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b CyclinD1 Cyclin D1 GSK3b->CyclinD1 CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis bioavailability_barriers Start Oral Administration of Methoxyflavone Dissolution Dissolution in GI Fluids Start->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Barrier1 Poor Aqueous Solubility Dissolution->Barrier1 Metabolism First-Pass Metabolism (Gut Wall & Liver) Absorption->Metabolism Barrier2 Efflux by Transporters (e.g., P-gp) Absorption->Barrier2 Systemic Systemic Circulation Metabolism->Systemic Barrier3 Metabolism by CYP Enzymes Metabolism->Barrier3

References

Technical Support Center: Improving Flavanone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the intramolecular cyclization of 2'-hydroxychalcones to yield flavanones.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical transformation in flavanone (B1672756) synthesis from chalcones?

A1: The most common method for synthesizing flavanones is the intramolecular cyclization of 2'-hydroxychalcones.[1][2] This reaction is an intramolecular oxa-Michael addition, where the hydroxyl group on the A-ring of the chalcone (B49325) attacks the α,β-unsaturated ketone system to form the heterocyclic C-ring of the flavanone.[2]

Q2: What are the main catalytic strategies for promoting flavanone cyclization?

A2: Flavanone cyclization can be catalyzed by acids, bases, or enzymes.[2][3]

  • Acid catalysis involves protonating the carbonyl group, which activates the Michael acceptor for nucleophilic attack by the 2'-hydroxyl group.[4] Common acid catalysts include sulfuric acid, acetic acid, and methanesulfonic acid.[5]

  • Base catalysis typically involves deprotonation of the 2'-hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the double bond.[6][7] Bases like sodium hydroxide, potassium carbonate, or piperidine (B6355638) are often used.[2][6]

  • Enzymatic catalysis , primarily using Chalcone Isomerase (CHI), offers high stereoselectivity, producing specific (S)-flavanones.[8][9] This method mimics the natural biosynthetic pathway of flavonoids in plants.[10][11]

Q3: My reaction is very slow under conventional heating. Can this be improved?

A3: Yes, microwave irradiation can dramatically accelerate the reaction. For instance, an acetic acid-mediated cyclization that takes 4 days at 100°C with conventional heating can achieve a higher yield in just 30 minutes using a microwave reactor.[2] This green chemistry approach reduces reaction times and can improve yields.[1]

Q4: What is Chalcone Isomerase (CHI) and how does it improve efficiency?

A4: Chalcone Isomerase (CHI) is a key enzyme in the flavonoid biosynthesis pathway that catalyzes the stereospecific intramolecular cyclization of chalcones into (2S)-flavanones.[11][12] While the reaction can occur spontaneously, CHI can increase the turnover rate by a factor of 107.[13] It achieves this by binding the ionized chalcone substrate in a conformation that is ideal for ring closure.[9]

Q5: Can I use biocatalysis for flavanone synthesis?

A5: Absolutely. Biocatalysis using bacterial Chalcone Isomerases (CHIs) is a viable route for the synthesis of (S)-flavanones with high yields and enantiomeric excess (up to 96% ee).[8][14] Engineered E. coli strains expressing CHI can be used for the bioconversion of various flavanones.[15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Flavanone Yield 1. Inefficient Cyclization: Catalyst may be unsuitable for the specific substrate or inactive.1a. Screen Catalysts: Test a range of acid (H₂SO₄, AcOH) and base (K₂CO₃, piperidine) catalysts.[2][5] 1b. Optimize Catalyst Concentration: Incrementally increase the amount of catalyst and monitor reaction progress by TLC.[16] 1c. Consider Nanoparticle Catalysts: CuO nanoparticles have been shown to be highly efficient, offering high yields at room temperature.[17]
2. Incomplete Reaction: Reaction time may be too short or temperature too low.2a. Increase Reaction Time: Monitor the reaction by TLC until the starting chalcone is consumed.[16] 2b. Increase Temperature: Many cyclization reactions benefit from elevated temperatures (reflux), but avoid excessive heat which can cause degradation.[1] 2c. Use Microwave Irradiation: To significantly reduce reaction time from hours/days to minutes.[1][2]
3. Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on the chalcone can hinder cyclization.3a. Optimize Conditions for Substrate: Specific optimization of catalyst and temperature may be required for challenging substrates.[1]
Formation of Side Products (e.g., Flavones, Aurones) 1. Harsh Reaction Conditions: High temperatures or overly strong catalysts can promote dehydration of the flavanone intermediate to the more stable flavone (B191248).[16]1a. Use Milder Conditions: Lower the reaction temperature and/or screen for a milder catalyst.[16] 1b. Control pH: The pH of the reaction can influence the product distribution.[16] 1c. Isolate Flavanone First: Consider a two-step procedure where the flavanone is isolated under mild conditions before any subsequent oxidation step.[1]
2. Oxidative Cyclization: The presence of an oxidant can lead directly to flavone instead of flavanone.2a. Run Under Inert Atmosphere: If flavanone is the desired product, run the reaction under an argon or nitrogen atmosphere to exclude oxygen.[18] 2b. Choose Non-Oxidizing Catalysts: Avoid reagents known to promote oxidation, such as I₂/DMSO, unless flavone is the target.[19]
Complex Mixture of Products 1. Impure Starting Material: Impurities in the 2'-hydroxychalcone (B22705) can lead to side reactions.1a. Purify Starting Material: Ensure the chalcone is pure by recrystallization or column chromatography before the cyclization step.[16]
2. Competing Reactions: The chalcone may be undergoing other reactions besides the desired cyclization.2a. Re-optimize Conditions: Focus on temperature and choice of catalyst to improve selectivity. A lower temperature for a longer duration may be beneficial.[16]
Difficulty Isolating Pure Product 1. Product Loss During Workup: The product may be lost during extraction or purification steps.1a. Optimize Extraction: Perform multiple extractions with a suitable solvent.[16] 1b. Optimize Chromatography: Adjust the solvent system and silica (B1680970) gel activity to minimize product loss and tailing on the column.[16]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Flavanone Synthesis Reaction: 2'-hydroxyacetophenone (B8834) + Benzaldehyde → Flavanone

CatalystCatalyst Loading (mol%)SolventTemperatureTimeYield (%)Reference
None -Ethanol (B145695)Room Temp.8 hTrace[17]
CuO Nanoparticles 5EthanolRoom Temp.2 h87[17]
Pd(TFA)₂ / Cu(OAc)₂ 10 / 100DMSO100 °C39 h79[18]
Acetic Acid (Microwave) -Acetic Acid200 °C30 min82[1][2]
Acetic Acid (Conventional) -Acetic Acid100 °C4 days75[2]
H₂SO₄ / Acetic Acid -Methanol90 °C6 h~65[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Acid-Catalyzed Cyclization

This protocol is adapted for the efficient synthesis of flavanones using microwave irradiation.[1][2]

Materials:

  • 2'-hydroxychalcone

  • Glacial Acetic Acid (AcOH)

  • Microwave reactor vial (10 mL) with magnetic stirrer

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica gel

Procedure:

  • Place the 2'-hydroxychalcone (e.g., 0.5 mmol) and 2 mL of glacial acetic acid into a 10 mL microwave vial equipped with a magnetic stirrer.[1]

  • Cap the vial securely and place it inside the microwave reactor.

  • Irradiate the mixture with microwaves at 200°C for 15-30 minutes. Monitor the reaction progress using TLC.[1]

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove baseline impurities.[1]

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure flavanone.[1]

Protocol 2: CuO Nanoparticle-Catalyzed Cyclization at Room Temperature

This protocol describes a green and efficient method using a reusable heterogeneous catalyst.[17]

Materials:

  • Substituted 2'-hydroxyacetophenone (1 mmol)

  • Aromatic aldehyde (1.4 mmol)

  • Ethanol (10 mL)

  • CuO nanoparticles (5 mol%)

  • High-speed centrifuge

Procedure:

  • In a round-bottom flask, mix the 2'-hydroxyacetophenone (1 mmol) and the aromatic aldehyde (1.4 mmol) in 10 mL of ethanol.

  • Add the CuO nanoparticles (5 mol%) to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction's completion by TLC (typically 2-4 hours).[17]

  • After completion, separate the nanocatalyst by high-speed centrifugation. The catalyst can be washed, dried, and reused.

  • Precipitate the product by adding cold water dropwise to the remaining solution.

  • Filter the solid product, wash with water, and dry. Recrystallize from ethanol if further purification is needed.

Diagrams

Logical Workflow for Troubleshooting Low Yield

G start Low Flavanone Yield check_purity Verify Purity of 2'-Hydroxychalcone start->check_purity incomplete_rxn TLC Shows Starting Material? check_purity->incomplete_rxn If Pure purify Purify Chalcone (Column/Recrystallize) check_purity->purify If Impure side_products TLC Shows Side Products? incomplete_rxn->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp Yes milder_cond Use Milder Conditions: - Lower Temperature - Milder Catalyst side_products->milder_cond Yes end_fail Re-evaluate Route side_products->end_fail No, complex mixture use_microwave Consider Microwave Irradiation increase_time_temp->use_microwave optimize_catalyst Optimize Catalyst: - Type - Concentration use_microwave->optimize_catalyst end_success Yield Improved optimize_catalyst->end_success inert_atm Run Under Inert Atmosphere milder_cond->inert_atm inert_atm->end_success purify->incomplete_rxn G cluster_acid Acid-Catalyzed Cyclization cluster_base Base-Catalyzed Cyclization chalcone_acid 2'-Hydroxychalcone protonated Protonated Chalcone (Activated Michael Acceptor) chalcone_acid->protonated + H⁺ intermediate_acid Cyclized Intermediate (Enol form) protonated->intermediate_acid Intramolecular Nucleophilic Attack flavanone_acid Flavanone intermediate_acid->flavanone_acid Tautomerization - H⁺ chalcone_base 2'-Hydroxychalcone phenoxide Phenoxide Ion (Activated Nucleophile) chalcone_base->phenoxide - H⁺ (Base) intermediate_base Cyclized Intermediate (Enolate form) phenoxide->intermediate_base Intramolecular Michael Addition flavanone_base Flavanone intermediate_base->flavanone_base Protonation G cluster_pathway Biosynthesis Pathway via Chalcone Isomerase (CHI) precursors p-Coumaroyl-CoA + 3x Malonyl-CoA chs Chalcone Synthase (CHS) precursors->chs chalcone Naringenin Chalcone chs->chalcone chi Chalcone Isomerase (CHI) chalcone->chi Stereospecific Cyclization flavanone (2S)-Naringenin (Flavanone) chi->flavanone downstream Further Flavonoids (Flavones, Anthocyanins, etc.) flavanone->downstream

References

Technical Support Center: Managing Compound Degradation During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address compound degradation during thermal processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of compound degradation during thermal processing?

A1: The primary causes of compound degradation during thermal processing are chemical reactions accelerated by heat. The most common degradation pathways include:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. Compounds with functional groups like esters, amides, lactams, and imides are particularly susceptible.[1] The rate of hydrolysis is often dependent on the pH of the solution and the processing temperature.[1]

  • Oxidation: The loss of electrons from a molecule, often initiated by heat, light, or trace metals.[2] It is a mechanistically complex process that can produce a wide range of degradation products.[3] Excipients are a common source of impurities that can initiate oxidation.[3]

  • Maillard Reaction: A chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. In pharmaceuticals, this non-enzymatic browning can occur between an active pharmaceutical ingredient (API) with a primary amine group and a reducing sugar excipient like lactose, especially at elevated temperatures.[4][5][6]

  • Polymerization: Intermolecular reactions that can lead to the formation of dimers and higher molecular weight species.[7][8]

Q2: How can I quickly assess the thermal stability of my compound?

A2: Thermal analysis techniques are powerful tools for rapidly assessing the thermal stability of your compound. The two most common methods are:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9] It can help determine the temperature at which degradation begins (onset temperature) and the extent of mass loss due to decomposition.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[11] It can detect melting points, glass transitions, and exothermic or endothermic events associated with degradation.[12]

Q3: What are "forced degradation" studies, and why are they important?

A3: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions, such as high temperatures (e.g., in 10°C increments above the accelerated testing temperature), humidity (e.g., 75% RH or greater), oxidation, and photolysis, to accelerate its decomposition.[13] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.[14]

  • Understanding the intrinsic stability of the molecule.

Q4: How do excipients influence the thermal stability of my compound?

A4: Excipients, while often considered inert, can significantly impact the thermal stability of an API.[7] They can:

  • Directly react with the API: For example, the Maillard reaction between an amine-containing drug and lactose.[15]

  • Contain reactive impurities: Peroxides in polymeric excipients can initiate oxidative degradation.[16]

  • Alter the micro-environment: The pH of an excipient can influence the rate of hydrolysis of the API.[1]

  • Affect physical properties: The hygroscopicity of an excipient can introduce moisture, leading to hydrolytic degradation.[15]

Troubleshooting Guides

Issue 1: Unexpected degradation of the compound observed during routine thermal processing.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Incorrect Temperature Setting Verify the accuracy of the temperature controller and sensors on your equipment. Minor temperature deviations can significantly accelerate degradation.[17]
Presence of Moisture (Hydrolysis) If your compound is susceptible to hydrolysis, ensure all starting materials and equipment are thoroughly dried. Consider processing under an inert, dry atmosphere (e.g., nitrogen).
Presence of Oxygen (Oxidation) For oxygen-sensitive compounds, purge all vessels with an inert gas (e.g., nitrogen or argon) before and during heating. Consider adding an antioxidant to the formulation if compatible.[2]
Incompatible Excipient Conduct drug-excipient compatibility studies using DSC or isothermal stress testing to identify any interactions. If an incompatibility is found, select an alternative excipient.
pH Shift in Solution Measure the pH of the solution before and after thermal processing. If a significant shift is observed, consider using a buffering agent to maintain a stable pH at which the drug is most stable.[1]
Issue 2: Discoloration or browning of the product after heating.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Maillard Reaction If your formulation contains an amine-containing API and a reducing sugar (e.g., lactose), this is a likely cause.[6] Replace the reducing sugar with a non-reducing sugar (e.g., sucrose) or a different type of excipient.
Oxidative Degradation Some oxidation products can be colored. Follow the troubleshooting steps for oxidation in Issue 1.
Caramelization of Sugars High temperatures and low moisture can cause the caramelization of sugar excipients.[18] Lower the processing temperature if possible.

Data Presentation: Thermal Stability of Selected APIs

The following table summarizes the thermal degradation data for several active pharmaceutical ingredients (APIs). The onset temperature of decomposition is a key indicator of thermal stability.

Active Pharmaceutical Ingredient (API) Therapeutic Class Decomposition Onset Temperature (°C) Analytical Method
Diclofenac SodiumAnti-inflammatory281TGA[19]
NaproxenAnti-inflammatory196TGA/DTA[20]
CelecoxibAnti-inflammatory185 (after melting)TGA/DTA[20]
CiprofloxacinAntibiotic280-300TGA[1]
IbuprofenAnti-inflammatory152TGA[1]
CetirizineAntihistamine165-227 (first stage)TGA/DTA
SimvastatinAntihyperlipidemic238-308 (first stage after melting)TGA/DTA

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Screening

Objective: To determine the onset temperature of decomposition and the mass loss profile of a compound as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean TGA crucible (e.g., alumina (B75360) or platinum).[4] Ensure the sample is representative of the bulk material.

  • Instrument Setup:

    • Place the crucible in the TGA instrument's microbalance.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) and set the purge gas flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be above the decomposition point (e.g., 400 °C).

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • Determine the onset temperature of decomposition, which is typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC) for Detecting Thermal Events

Objective: To identify melting points, glass transitions, and degradation-related thermal events (exothermic or endothermic peaks).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum). Crimp the pan with a lid. For volatile samples or to prevent moisture loss, use hermetically sealed pans.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Select the desired atmosphere (e.g., nitrogen) and set the purge gas flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (melting) and exothermic peaks (crystallization, some degradation processes).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantifying Degradation Products

Objective: To separate and quantify the parent compound and its degradation products after thermal stress.

Methodology:

  • Sample Preparation:

    • Subject the compound to thermal stress (e.g., heat in an oven at a specific temperature for a defined time).

    • Accurately weigh the stressed sample and dissolve it in a suitable solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • HPLC System and Conditions (Example for a reverse-phase separation):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis or Photodiode Array (PDA) detector set at a wavelength where the parent compound and expected degradation products absorb.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Data Analysis:

    • Integrate the peak areas of the parent compound and all degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed standard.

    • Relative amounts of degradation products can be determined based on their peak areas.

Visualizing Workflows

Troubleshooting Workflow for Unexpected Degradation

G A Unexpected Degradation Observed B Review Processing Parameters (Temp, Time, Atmosphere) A->B C Analyze for Hydrolysis Products (e.g., by HPLC-MS) B->C Suspicion of hydrolysis D Analyze for Oxidation Products (e.g., by HPLC-MS) B->D Suspicion of oxidation E Conduct Drug-Excipient Compatibility Studies (DSC/IST) B->E Suspicion of excipient interaction F Optimize Processing Conditions (Lower Temp, Inert Atmosphere) B->F Parameters out of specification G Control Moisture Content (Drying, Inert Gas) C->G H Control Oxygen Exposure (Inert Gas, Antioxidants) D->H I Select Alternative Excipient E->I K Is the issue resolved? F->K G->K H->K I->K J Problem Resolved K->A No, re-evaluate K->J Yes

Caption: A logical workflow for troubleshooting unexpected compound degradation.

Investigative Workflow for Identifying Degradation Pathways

G cluster_0 Forced Degradation Studies cluster_1 Analysis of Stressed Samples cluster_2 Structure Elucidation A Subject API to Stress Conditions (Heat, Humidity, Acid, Base, Light, Oxidation) B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Separate and Quantify Degradation Products B->C D Isolate Degradation Products (e.g., by Preparative HPLC) C->D Unknown peaks observed E Characterize Structure (e.g., by MS, NMR) D->E F Propose Degradation Pathway E->F G Implement Control Strategy (e.g., Formulation, Packaging, Storage) F->G

Caption: A systematic workflow for investigating and identifying degradation pathways.

References

Validation & Comparative

A Comparative Analysis of 2,5-Dihydroxy-7-methoxyflavanone and Sakuranetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide for researchers, scientists, and drug development professionals on the biochemical properties, mechanisms of action, and potential therapeutic applications of 2,5-Dihydroxy-7-methoxyflavanone and sakuranetin (B8019584). This guide provides a detailed analysis of available experimental data, outlines key experimental protocols, and visualizes relevant signaling pathways.

Introduction

Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds found in various plants. They have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of two specific flavanones: this compound and sakuranetin (4',5-dihydroxy-7-methoxyflavanone). While sakuranetin is a well-studied compound with a broad spectrum of documented biological effects, data on this compound is notably scarce in current scientific literature. This guide will present a detailed overview of the existing data for sakuranetin and offer a structural comparison to infer potential properties of this compound, highlighting the urgent need for further research on this compound.

Chemical Structure and Physicochemical Properties

The fundamental difference between this compound and sakuranetin lies in the substitution pattern of the hydroxyl groups on their flavonoid backbone. Sakuranetin is the 7-methoxy derivative of naringenin.[1]

Table 1: Physicochemical Properties of this compound and Sakuranetin

PropertyThis compoundSakuranetin (4',5-dihydroxy-7-methoxyflavanone)
Chemical Formula C₁₆H₁₄O₅C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol 286.2794 g/mol [2]
IUPAC Name 2,5-dihydroxy-7-methoxy-2-phenylchroman-4-one(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one[3]
Synonyms -Naringenin 7-methyl ether, (S)-(-)-4',5-dihydroxy-7-methoxyflavanone[2]
Solubility Data not availableSoluble in DMSO[4]

Comparative Biological Activities

A significant disparity exists in the available research on the biological activities of these two compounds. Sakuranetin has been extensively studied, revealing a wide array of pharmacological effects. In contrast, there is a notable lack of published experimental data on the biological activities of this compound. The information on structurally similar compounds suggests that it may possess biological activities, but this remains to be experimentally verified.

Sakuranetin: A Multifaceted Flavonoid

Sakuranetin has demonstrated potent anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties.[1][5]

Table 2: Summary of Reported Biological Activities of Sakuranetin

Biological ActivityCell Lines/ModelObserved EffectsIC₅₀/Effective Concentration
Anticancer Human colon carcinoma (HCT-116)Inhibition of cell growth68.8 µM[6]
B16BL6 melanoma, esophageal squamous cell carcinoma (ESCC), colon cancer (Colo 320)Antiproliferative activityNot specified[6]
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesReduced ROS and NO production; downregulation of iNOS and COX-2; inhibition of NF-κB and MAPK signaling.Not specified[2]
Murine model of asthmaReduced lung inflammation and mucus production.20 mg/kg[5]
Antioxidant DPPH radical scavenging assayPotent free radical scavenging activity.Data varies by study
Antiviral Influenza B virusInhibition of viral replication.7.21 µg/mL[5]
Human rhinovirus 3Antiviral activity.Not specified[6]
Antimicrobial Various bacteria and fungiAntimicrobial activity.Data varies by study
Antiparasitic Leishmania spp. and Trypanosoma cruziActive against promastigotes and amastigotes.IC₅₀: 43–52 µg/mL (Leishmania), 20.17 µg/mL (T. cruzi)[5]
This compound: An Unexplored Frontier

As of the compilation of this guide, there is no specific experimental data available in peer-reviewed literature detailing the anti-inflammatory, antioxidant, or anticancer activities of this compound. However, studies on structurally related flavanones provide a basis for hypothesizing its potential bioactivities. For instance, 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone has shown antitumor activity.[7] Furthermore, various 5,7-dihydroxyflavanone (B1678386) derivatives have been synthesized and evaluated for their antimicrobial properties.[6][8] These findings suggest that the flavanone (B1672756) scaffold of this compound could confer biological activity, but dedicated experimental studies are essential to confirm and characterize these potential effects.

Mechanisms of Action: Focus on Sakuranetin

The mechanisms underlying the diverse biological effects of sakuranetin have been a subject of intensive research. Key signaling pathways modulated by sakuranetin include the NF-κB and MAPK pathways, which are central to the inflammatory response.

Anti-inflammatory Mechanism of Sakuranetin

Sakuranetin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.

Sakuranetin_Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Sakuranetin Sakuranetin Sakuranetin->MAPK Sakuranetin->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene_Expression induces caption Fig 1. Anti-inflammatory mechanism of Sakuranetin.

Fig 1. Anti-inflammatory mechanism of Sakuranetin.
Anticancer Mechanism of Sakuranetin

The anticancer activity of sakuranetin is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[6] While the precise molecular targets are still under investigation, it is known to modulate signaling pathways that regulate cell survival and proliferation.

Sakuranetin_Anticancer_Pathway cluster_cell Cancer Cell cluster_pathways Pro-survival Signaling Sakuranetin Sakuranetin PI3K_AKT PI3K/Akt Pathway Sakuranetin->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Sakuranetin->MAPK_ERK Apoptosis Apoptosis Sakuranetin->Apoptosis induces Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Receptors->PI3K_AKT Receptors->MAPK_ERK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival Cell_Survival->Apoptosis caption Fig 2. Putative anticancer mechanism of Sakuranetin.

Fig 2. Putative anticancer mechanism of Sakuranetin.

Experimental Protocols

This section provides an overview of standard methodologies used to assess the key biological activities discussed in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

Objective: To determine the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., sakuranetin) and LPS (1 µg/mL) to induce an inflammatory response. Control groups include cells treated with vehicle (e.g., DMSO) and LPS alone, and cells with medium alone.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are also prepared.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound or standard. A control well contains DPPH solution and methanol.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_prep Prepare 0.1 mM DPPH in Methanol Mixing Mix DPPH Solution with Test Compound/Standard DPPH_prep->Mixing Sample_prep Prepare Serial Dilutions of Test Compound & Standard Sample_prep->Mixing Incubation Incubate in Dark (30 min, RT) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity and IC₅₀ Measurement->Calculation caption Fig 3. Workflow for DPPH antioxidant assay.

Fig 3. Workflow for DPPH antioxidant assay.
Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Methodology:

  • Cell Culture and Seeding: Cancer cells (e.g., HCT-116) are cultured and seeded in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells with vehicle-treated cells are included.

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the significant body of research supporting the diverse pharmacological activities of sakuranetin, particularly its anti-inflammatory and anticancer properties. The detailed mechanisms of action and established experimental protocols provide a solid foundation for further investigation and potential drug development.

We strongly recommend that future studies focus on:

  • Synthesis and Characterization: Efficient synthesis and full physicochemical characterization of this compound.

  • In Vitro Screening: Comprehensive screening of its biological activities, including anti-inflammatory, antioxidant, and anticancer effects, using the standardized protocols outlined in this guide.

  • Mechanism of Action Studies: If promising activities are identified, subsequent research should focus on elucidating the underlying molecular mechanisms.

By systematically investigating understudied flavonoids like this compound, the scientific community can unlock new avenues for the discovery of novel therapeutic agents.

References

A Comparative Analysis of the Anticancer Potential of 2,5-Dihydroxy-7-methoxyflavanone and Other Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of 2,5-Dihydroxy-7-methoxyflavanone and other prominent flavanones, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds.

Comparative Anticancer Activity

While direct comparative studies on the anticancer activity of this compound against other flavanones are limited, an indirect comparison can be drawn from studies utilizing the same cancer cell line. The HeLa human cervical cancer cell line serves as a common benchmark in many in vitro anticancer assays. This section compares the cytotoxic effects of a structurally similar flavanone (B1672756), 7-hydroxy-4'-methoxyflavanone, with the well-studied flavanones hesperetin (B1673127) and naringenin (B18129) on HeLa cells.

FlavanoneCancer Cell LineIC50 ValueReference
7-hydroxy-4'-methoxyflavanoneHeLa40.13 µg/mL[1]
HesperetinSiHa (cervical cancer)650 µM[2]
HesperidinHeLaInduces apoptosis at 40, 80, and 160 µM[3][4]
NaringeninHeLa20.21 µg/mL (28.41% cytotoxicity)[5]
NaringeninHeLa195 µM[6]
NaringinHeLaReduces cell viability at 1000 µmol/l (to 51.1%)[7]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

Signaling Pathways in Flavanone-Induced Apoptosis

Flavanones exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis, or programmed cell death.

A key mechanism for a compound structurally similar to the one in the topic, 5-Hydroxy-7-Methoxyflavone, involves the generation of reactive oxygen species (ROS). This leads to endoplasmic reticulum (ER) stress and the activation of the mitochondrial apoptosis pathway. This pathway is characterized by the phosphorylation of JNK, a decrease in the anti-apoptotic protein Bcl-2, and the activation of caspase-3, a key executioner of apoptosis.

Hesperidin has been shown to induce apoptosis in HeLa cells through the ER stress pathway, evidenced by increased levels of GADD153/CHOP and GRP78, and a caspase-dependent mechanism.[3][4] It also promotes ROS formation and loss of mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF), and subsequent caspase-3 activation.[3][4] Furthermore, hesperetin, the aglycone of hesperidin, induces apoptosis in cervical cancer cells through both the death receptor and mitochondrial pathways, involving the activation of caspases-8, -9, and -3.[2]

Naringin induces apoptosis in HeLa cells by inhibiting the NF-κB/COX-2-caspase-1 pathway.[1][7] Naringenin has also been reported to induce apoptosis in HeLa cells, and its combination with doxorubicin (B1662922) increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[6]

Below are diagrams illustrating these key signaling pathways.

G Flavanone-Induced Apoptosis Signaling Pathway cluster_flavanone Flavanones cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling 2,5-Dihydroxy-7-methoxyflavanone_like 5-Hydroxy-7-Methoxyflavone ROS ROS Generation 2,5-Dihydroxy-7-methoxyflavanone_like->ROS Hesperidin Hesperidin ER_Stress ER Stress Hesperidin->ER_Stress Naringin Naringin NFkB_Inhibition NF-κB Inhibition Naringin->NFkB_Inhibition ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK Activation ER_Stress->JNK Caspase_Activation Caspase Activation (Caspase-3, -8, -9) ER_Stress->Caspase_Activation Mitochondria->Caspase_Activation Bcl2_Down Bcl-2 Downregulation Mitochondria->Bcl2_Down COX2_Inhibition COX-2 Inhibition NFkB_Inhibition->COX2_Inhibition Apoptosis Apoptosis JNK->Apoptosis Caspase_Activation->Apoptosis Bcl2_Down->Apoptosis COX2_Inhibition->Apoptosis

Caption: Flavanone-induced apoptosis pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of flavanones.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the flavanones for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the flavanone that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

G MTT Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with Flavanones cell_seeding->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Add DMSO to dissolve formazan incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of flavanones for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

G Annexin V-FITC Apoptosis Assay Workflow start Start cell_treatment Treat cells with Flavanones start->cell_treatment cell_harvesting Harvest and wash cells cell_treatment->cell_harvesting resuspension Resuspend in Binding Buffer cell_harvesting->resuspension staining Add Annexin V-FITC and PI resuspension->staining incubation Incubate for 15 min (dark) staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry end End flow_cytometry->end

Caption: Workflow for Annexin V-FITC apoptosis assay.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, caspase-3, JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Unraveling the Bioactivity of Dihydroxy-Methoxyflavanones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of dihydroxy-methoxyflavanone derivatives reveals that the strategic placement of hydroxyl and methoxy (B1213986) groups on the flavanone (B1672756) scaffold is a critical determinant of their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform future drug design and development in this promising class of compounds.

The fundamental flavanone structure, consisting of two benzene (B151609) rings (A and B) and a heterocyclic C ring, provides a versatile template for chemical modification. The biological activity of dihydroxy-methoxyflavanone derivatives is profoundly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) substituents on these rings. These modifications alter the molecule's electronic properties, steric hindrance, and hydrogen-bonding capacity, thereby modulating its interaction with biological targets.

Comparative Analysis of Biological Activities

The biological efficacy of dihydroxy-methoxyflavanones varies significantly with their substitution patterns. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of flavonoids is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The substitution pattern on the B-ring and the presence of a C2-C3 double bond in the C-ring are particularly important for this activity.

Compound/DerivativeIC50 (µM) - DPPH AssayKey Structural FeaturesReference
3',4'-Dihydroxyflavone9.61 ± 1.36Catechol group on B-ring[1]
Luteolin (5,7,3',4'-tetrahydroxyflavone)16.90 ± 0.74Catechol group on B-ring, 5,7-dihydroxy A-ring[1]
Flavonoid (3,5,7,3',4'-OH)Higher activityMultiple hydroxyl groups[2]
Flavonoid (5,7,3',4'-OH)Lower activity than aboveLacks 3-OH group[2]

Key SAR Insights for Antioxidant Activity:

  • The presence of a catechol (ortho-dihydroxy) group on the B-ring, particularly at the 3' and 4' positions, significantly enhances antioxidant activity.[1]

  • Hydroxyl groups at the C5 and C7 positions on the A-ring also contribute to radical scavenging activity.[3]

  • Methoxy substitution generally decreases antioxidant activity compared to the corresponding hydroxylated analogues.[2]

  • A hydroxyl group at the C3 position plays a positive role in antioxidant activities.[2]

Anti-inflammatory Activity

Dihydroxy-methoxyflavanones exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of signaling pathways such as NF-κB.

Compound/DerivativeInhibitionTarget/AssayReference
3',4'-DihydroxyflavoneIC50: 9.61 ± 1.36 µMLPS-induced NO production in RAW 264.7 cells[1]
LuteolinIC50: 16.90 ± 0.74 µMLPS-induced NO production in RAW 264.7 cells[1]
7,4'-Dimethoxyflavone52.4% inhibitionCarrageenan-induced paw edema[4]
3,3'-DihydroxyflavoneDose-dependent inhibitionCarrageenan-induced paw edema, COX-1 & COX-2[5]
5,6-DihydroxyflavoneDose-dependent inhibitionCarrageenan-induced paw edema, COX-1 & COX-2[5]
3,7-DihydroxyflavoneDose-dependent inhibitionCarrageenan-induced paw edema, COX-1 & COX-2[5]
6,3'-DihydroxyflavoneDose-dependent inhibitionCarrageenan-induced paw edema, COX-1 & COX-2[5]

Key SAR Insights for Anti-inflammatory Activity:

  • The presence of 3'- and 4'-hydroxyl groups on the B-ring promotes anti-inflammatory activity.[1]

  • Methoxy groups at various positions can influence COX inhibitory activity, with some derivatives showing preferential inhibition of COX-2.[4][6]

  • The C2-C3 double bond is important for anti-inflammatory action.[1]

  • Hydroxyl groups at various positions can contribute to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[5]

Anticancer Activity

The anticancer potential of dihydroxy-methoxyflavanones is linked to their ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in cancer cells. The substitution pattern plays a crucial role in their cytotoxic efficacy.

Compound/DerivativeIC50 (µM)Cell LineKey Structural FeaturesReference
5,7-Dihydroxy-4'-methoxyflavanone-Antitumor activity noted5,7-dihydroxy A-ring, 4'-methoxy B-ring[7]
4'-Hydroxy-5,7-dimethoxyflavanone-Best antitumor activity4'-hydroxy B-ring, 5,7-dimethoxy A-ring[7]
5-Hydroxy-3',4',7-trimethoxyflavonePotent reversal effectMultidrug resistant cancer cells-[6]
Flavonoids with 7-OH or 5,7-OH groupsHighest cytotoxicity-7-OH or 5,7-OH on A-ring[2]
Flavonoids with 5,7-OMe groupIntermediate cytotoxicity-5,7-OMe on A-ring[2]

Key SAR Insights for Anticancer Activity:

  • The presence of hydroxyl groups at the C5 and/or C7 positions of the A-ring is often associated with higher cytotoxicity.[2]

  • The arrangement of substituents on the B-ring is a critical determinant of anticancer potency.[6]

  • The introduction of prenyl or geranyl groups can enhance anticancer activity.[6]

  • Specific methoxy substitutions, such as at the 3' and 5' positions, may play a role in overcoming multidrug resistance by inhibiting P-glycoprotein.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of dihydroxy-methoxyflavanones.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard colorimetric method to determine the antioxidant capacity of a compound.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.

  • Reaction mixture: The dihydroxy-methoxyflavanone derivative is dissolved in a suitable solvent to prepare various concentrations. An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[2][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the dihydroxy-methoxyflavanone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][8]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used for this experiment.

  • Compound Administration: The dihydroxy-methoxyflavanone derivatives are administered orally or intraperitoneally at various doses to different groups of rats. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group compared to the control group.[4][5]

Signaling Pathways and Experimental Workflows

The biological activities of dihydroxy-methoxyflavanones are often mediated through their interaction with key cellular signaling pathways.

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 NO NO iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces Flavanone Dihydroxy-methoxyflavanone Flavanone->IKK Inhibits Flavanone->COX2 Inhibits

Caption: NF-κB signaling pathway in inflammation and points of inhibition by dihydroxy-methoxyflavanones.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Dihydroxy-methoxyflavanone Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition, NO production) Characterization->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Characterization->Anticancer IC50 IC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for SAR studies of dihydroxy-methoxyflavanones.

Conclusion

The structure-activity relationship of dihydroxy-methoxyflavanones is a critical area of research for the development of new therapeutic agents. This guide highlights that specific hydroxylation and methoxylation patterns are key to optimizing their antioxidant, anti-inflammatory, and anticancer activities. The presence of a catechol moiety in the B-ring and hydroxyl groups at the C5 and C7 positions of the A-ring are generally favorable for enhanced biological activity. Future research should focus on synthesizing novel derivatives with strategic substitutions and conducting comprehensive biological evaluations to further elucidate their therapeutic potential. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in this field.

References

Validating the In Vivo Anti-Inflammatory Activity of 2,5-Dihydroxy-7-methoxyflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory activity of flavanone (B1672756) compounds structurally related to 2,5-Dihydroxy-7-methoxyflavanone. Due to the limited direct in vivo data on this compound, this guide leverages experimental data from studies on its close structural analogs. The performance of these flavanones is compared against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac (B195802) sodium, providing valuable context for their potential therapeutic efficacy.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of various flavanone derivatives have been assessed using well-established in vivo models of acute inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice and arachidonic acid (AA)-induced ear edema in rats. These models are industry standards for evaluating topical and systemic anti-inflammatory agents.

Data Summary

The following table summarizes the quantitative data on the inhibition of inflammation by structurally related flavanones and standard NSAIDs in the TPA-induced mouse ear edema model.

CompoundDosage (mg/ear)Inhibition of Edema (%)Animal ModelReference
Flavanone Derivatives
(2S)-5,7-dihydroxy-6-prenylflavanone (Natural Flavanone 1)1.012.20 ± 1.12TPA-induced mouse ear edema
Modulated Flavanone (2c) - Cyclized derivative1.098.62 ± 1.92TPA-induced mouse ear edema
Modulated Flavanone (2d)1.076.12 ± 1.74TPA-induced mouse ear edema
Modulated Flavanone (1c)1.071.64 ± 1.86TPA-induced mouse ear edema
Standard NSAIDs
Indomethacin1.091.00TPA-induced mouse ear edema
Diclofenac Sodium3 mg/kg (oral)Significant reductionCarrageenan-induced paw edema (rat)[1]

Note: Data for flavanone derivatives are from studies on compounds structurally similar to this compound. The specific compound this compound was not directly tested in the cited literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further research.

TPA-Induced Mouse Ear Edema

This model is used to assess the anti-inflammatory activity of topically applied compounds.

  • Animals: Male CD-1 or Swiss mice (20-25 g).

  • Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone (B3395972) or ethanol) is topically applied to the inner and outer surfaces of the right ear of each mouse. A typical dose is 2.5 µg of TPA in 20 µL of vehicle. The left ear serves as a control and receives the vehicle only.

  • Test Compound Administration: The flavanone or standard drug (e.g., indomethacin at 1 mg/ear) is dissolved in a suitable vehicle and applied topically to the right ear shortly before or after the TPA application.

  • Assessment of Inflammation: After a specific period (typically 4-6 hours), the mice are euthanized, and a circular biopsy (e.g., 6 mm diameter) is taken from both ears. The weight of the biopsies is measured, and the difference in weight between the TPA-treated and vehicle-treated ears is calculated to quantify the edema.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100

Arachidonic Acid-Induced Rat Ear Edema

This model evaluates the ability of a compound to inhibit inflammation induced by arachidonic acid, a key mediator of the inflammatory cascade.

  • Animals: Male Wistar rats (150-200 g).

  • Induction of Inflammation: A solution of arachidonic acid (AA) in a vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear. A typical dose is 2 mg of AA in 20 µL of vehicle. The left ear serves as a control.

  • Test Compound Administration: The test compound or standard drug (e.g., diclofenac sodium) is administered either topically to the right ear or systemically (e.g., orally or intraperitoneally) at a predetermined time before AA application.

  • Assessment of Inflammation: The thickness of both ears is measured using a digital caliper before and at various time points (e.g., 1, 2, and 4 hours) after AA application. The increase in ear thickness is an indicator of edema.

  • Calculation of Inhibition: The percentage inhibition of the increase in ear thickness is calculated for each time point.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of flavanones are believed to be mediated through the modulation of several key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_inflammation_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Assessment TPA TPA Application (Mouse Ear) Edema Measure Ear Edema (Weight/Thickness) TPA->Edema AA Arachidonic Acid Application (Rat Ear) AA->Edema Flavanone 2,5-Dihydroxy-7- methoxyflavanone (or analogue) Flavanone->Edema Topical/ Systemic NSAID Standard NSAID (Indomethacin/ Diclofenac) NSAID->Edema Topical/ Systemic Inhibition Calculate % Inhibition Edema->Inhibition

Caption: Experimental workflow for in vivo anti-inflammatory assessment.

The anti-inflammatory mechanism of flavanones often involves the downregulation of pro-inflammatory pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA, AA) cluster_pathways Pro-inflammatory Signaling Pathways cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response Stimulus Inflammatory Stimulus COX COX Pathway Stimulus->COX NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK PGs Prostaglandins COX->PGs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Chemokines Chemokines NFkB->Chemokines MAPK->Cytokines Inflammation Edema, Erythema, Leukocyte Infiltration PGs->Inflammation Cytokines->Inflammation Chemokines->Inflammation Flavanone This compound Flavanone->COX Inhibits Flavanone->NFkB Inhibits Flavanone->MAPK Inhibits

Caption: Putative anti-inflammatory signaling pathways modulated by flavanones.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Flavanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of flavanones is critical for product development, quality control, and pharmacological studies. This guide provides an objective comparison of common analytical methods for flavanone (B1672756) detection, supported by experimental data and detailed methodologies. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, and the desired throughput. Chromatographic techniques are the most widely used for flavanone analysis due to their high resolution and sensitivity.[1][2]

  • High-Performance Liquid Chromatography (HPLC) has long been the standard for the quantitative analysis of flavonoids.[3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is often performed using a photodiode array (PDA) or UV-Vis detector.[4][5]

  • Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with sub-2 µm particles, operating at higher pressures than HPLC.[3] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry for detection.[6] This technique is particularly useful for identifying and quantifying flavanones in complex matrices and for characterizing unknown compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds.[8] For non-volatile flavanones, a derivatization step is required to increase their volatility before analysis.[9]

Comparative Performance of Analytical Methods

The performance of each analytical method can be evaluated based on several validation parameters. The following table summarizes typical performance data for the analysis of flavanones using HPLC, UPLC, LC-MS, and GC-MS, compiled from various studies.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[10][11]> 0.999> 0.99[12][13]> 0.99
Accuracy (% Recovery) 96.67 - 103.60%[10]95 - 111%[3][12]90.9 - 125.4%[13]Typically within ±15%
Precision (RSD) < 5.40%[10]< 5%[3]< 10%[13]< 15%
Limit of Detection (LOD) ng to µg/mL range[10][14]Sub-ng/mL to ng/mL range[3]pg/mL to low-ng/mL rangepg to ng range
Limit of Quantification (LOQ) ng to µg/mL range[10][14]ng/mL rangepg/mL to ng/mL rangepg to ng range
Analysis Time 20 - 60 minutes< 10 minutes[3]10 - 20 minutes[12]15 - 40 minutes[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of flavanones using HPLC, UPLC, LC-MS, and GC-MS.

Sample Preparation (General)

A common initial step for all methods involves the extraction of flavanones from the sample matrix. A typical procedure includes:

  • Homogenization of the sample material.

  • Extraction with a suitable solvent, often a mixture of methanol (B129727) or ethanol (B145695) and water, sometimes with the addition of a small amount of acid to improve stability.[15]

  • Sonication or refluxing to enhance extraction efficiency.

  • Centrifugation and filtration of the extract through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the analytical instrument.[3][16]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the quantification of flavonoids in a crude plant extract.[11]

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is often used, consisting of two solvents:

    • Solvent A: Water with 0.1% formic or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic or acetic acid.

  • Flow Rate: 0.8 - 1.0 mL/min.[11]

  • Column Temperature: 25 - 40 °C.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the target flavanones (typically around 280-290 nm and 340-370 nm).[15][17]

  • Injection Volume: 10 - 20 µL.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This protocol is adapted from a method for the analysis of flavonoid glycosides.[3]

  • Instrumentation: UPLC system with a PDA or UV-Vis detector.

  • Column: UPLC C18 reverse-phase column (e.g., 50-100 mm length, < 2 µm particle size).

  • Mobile Phase: Similar to HPLC, using a gradient of acidified water and acetonitrile/methanol.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 30 - 50 °C.

  • Detection: PDA detection, scanning a range of wavelengths to capture the spectra of all eluting compounds.

  • Injection Volume: 1 - 5 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on a validated method for the analysis of flavanones in citrus juices.[6][12]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[16][18]

  • Column: C18 reverse-phase column suitable for LC-MS analysis.[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.[6]

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative or positive ion mode, depending on the target analytes. Negative ion mode is often preferred for flavonoids.[6]

    • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.[6]

    • Capillary Voltage: 3 - 5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of flavonoids, which requires a derivatization step.[8][19]

  • Derivatization:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70-100 °C for 30-60 minutes to form volatile trimethylsilyl (B98337) (TMS) derivatives of the flavanones.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to elute all derivatives.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50 - 650.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of different analytical methods is essential to ensure the consistency and reliability of results. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_validation 2. Individual Method Validation cluster_comparison 3. Cross-Method Comparison cluster_conclusion 4. Conclusion & Reporting DefineAnalytes Define Target Flavanones PrepareSamples Prepare Standard & Sample Sets DefineAnalytes->PrepareSamples SelectMethods Select Analytical Methods (HPLC, UPLC, LC-MS, GC-MS) PrepareSamples->SelectMethods HPLC_Val Validate HPLC SelectMethods->HPLC_Val UPLC_Val Validate UPLC SelectMethods->UPLC_Val LCMS_Val Validate LC-MS SelectMethods->LCMS_Val GCMS_Val Validate GC-MS SelectMethods->GCMS_Val AnalyzeSamples Analyze Identical Samples with Each Validated Method HPLC_Val->AnalyzeSamples UPLC_Val->AnalyzeSamples LCMS_Val->AnalyzeSamples GCMS_Val->AnalyzeSamples CompareData Compare Quantitative Results (e.g., using statistical tests) AnalyzeSamples->CompareData AssessEquivalence Assess Method Equivalence or Bias CompareData->AssessEquivalence ReportFindings Report Findings & Select Optimal Method AssessEquivalence->ReportFindings

Caption: Workflow for the cross-validation of analytical methods for flavanone detection.

Conclusion

The choice of an analytical method for flavanone detection is a critical decision that impacts the quality and reliability of research and development outcomes. While HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed and resolution. For complex samples or when high sensitivity is required, LC-MS is the method of choice due to its superior selectivity and lower detection limits. GC-MS provides a viable alternative, particularly for specific flavanones that are amenable to derivatization, but the extra sample preparation step can be a drawback.[9]

By carefully considering the specific requirements of the analysis and following rigorous validation and cross-validation protocols, researchers can ensure the generation of accurate and reproducible data for flavanone quantification. This guide provides a foundation for comparing these key analytical techniques and selecting the most appropriate method for a given application.

References

A Comparative Analysis of the Antioxidant Potential of Natural vs. Synthetic Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe antioxidant compounds is a cornerstone of research in pharmaceuticals, nutraceuticals, and cosmetic industries. Flavanones, a subclass of flavonoids abundant in citrus fruits, have garnered significant attention for their antioxidant properties. A key area of investigation revolves around the comparative efficacy of flavanones derived from natural sources versus those produced through chemical synthesis. This guide provides an objective comparison of their antioxidant potential, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of novel antioxidant agents.

While the term "synthetic flavanone" can refer to a laboratory-synthesized version of a naturally occurring molecule, much of the current research focuses on the synthesis of novel derivatives of natural flavanones to enhance their biological activities. This guide will therefore compare the antioxidant potential of natural flavanones with their synthetically modified counterparts and other common synthetic antioxidants.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its ability to scavenge free radicals, which can be measured using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes the available quantitative data from various studies. It is important to note that direct head-to-head comparisons of a natural flavanone (B1672756) and its exact synthetic replica under identical experimental conditions are scarce in publicly available literature. The data presented here is compiled from different studies and should be interpreted with consideration of the varying experimental setups.

Compound ClassSpecific Compound/DerivativeAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Natural Flavanone Hesperetin (B1673127)DPPH70Vitamin C59
HesperetinABTS276Vitamin C236
Naringenin (B18129)DPPH264.44 (mM)Vitamin C120.10 (mM)
NaringeninHydroxyl Radical251.1Tocopherol107.25
Synthetic Flavanone Derivative Hesperetin Derivative (Compound 3f)DPPH1.2Hesperetin70
Hesperetin Derivative (Compound 3f)ABTS24Hesperetin276
Common Synthetic Antioxidant Butylated Hydroxytoluene (BHT)DPPH~45 --
Butylated Hydroxyanisole (BHA)DPPH~25--

*Note: The unit for Naringenin in the cited study was mM, which is a significant outlier and may reflect different assay conditions. It is included for completeness but should be interpreted with caution.[1] **Note: IC50 values for BHT and BHA can vary significantly based on the specific assay conditions. These are approximate values for comparison.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for key experiments frequently cited in the study of flavanone antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695)

    • Test compounds (natural and synthetic flavanones)

    • Positive control (e.g., Ascorbic Acid, Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

    • Preparation of test samples: Dissolve the flavanones and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

    • Assay:

      • In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.

      • Prepare a blank containing 1.0 mL of methanol and 1.0 mL of the sample solution.

      • Prepare a control containing 1.0 mL of methanol and 1.0 mL of the DPPH solution.

    • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced, and the solution's color fades.

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compounds

    • Positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay:

      • Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.

  • Principle: The assay uses a fluorescent probe (e.g., DCFH-DA) that is taken up by cells. Inside the cell, it is deacetylated to a non-fluorescent compound, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, thus reducing the fluorescence signal.

  • Reagents and Equipment:

    • Human cancer cell line (e.g., HepG2)

    • Cell culture medium and supplements

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

    • Test compounds

    • Fluorescence microplate reader

  • Procedure:

    • Cell Culture: Seed cells in a 96-well microplate and allow them to attach and grow to confluence.

    • Treatment: Treat the cells with the test compounds at various concentrations for a specified time (e.g., 1 hour).

    • Probing: Wash the cells and add the DCFH-DA probe.

    • Induction of Oxidative Stress: Add AAPH to induce the generation of peroxyl radicals.

    • Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Signaling Pathways and Experimental Workflows

The antioxidant effects of flavanones are not limited to direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Nrf2_Pathway cluster_0 ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavanones Natural or Synthetic Flavanones Flavanones->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub promotes Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Flavanone-mediated activation of the Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules like flavanones, this interaction is disrupted. Nrf2 is then released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of a battery of cytoprotective genes, enhancing the cell's capacity to neutralize ROS and detoxify harmful substances.

General Workflow for In Vitro Antioxidant Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antioxidant potential of test compounds.

Antioxidant_Workflow Start Start: Obtain Natural and Synthetic Flavanones Preparation Prepare Stock Solutions and Serial Dilutions Start->Preparation Assay_Choice Select Antioxidant Assays Preparation->Assay_Choice DPPH DPPH Assay Assay_Choice->DPPH Chemical ABTS ABTS Assay Assay_Choice->ABTS Chemical CAA Cellular Antioxidant Activity (CAA) Assay Assay_Choice->CAA Cell-based Data_Collection Measure Absorbance or Fluorescence DPPH->Data_Collection ABTS->Data_Collection CAA->Data_Collection Analysis Calculate % Inhibition and IC50 Values Data_Collection->Analysis Comparison Compare Antioxidant Potential Analysis->Comparison End End: Report Findings Comparison->End

Caption: A generalized workflow for assessing the antioxidant activity of flavanones.

Conclusion

The available evidence suggests that natural flavanones, such as hesperetin and naringenin, possess notable antioxidant properties.[1][2] However, the field of synthetic chemistry offers powerful tools to create novel flavanone derivatives with significantly enhanced antioxidant potential.[3][4] For instance, specific synthetic derivatives of hesperetin have demonstrated remarkably lower IC50 values compared to their natural precursor in DPPH and ABTS assays, indicating a substantial increase in antioxidant activity.[3][4]

For researchers and drug development professionals, both natural and synthetic flavanones represent promising avenues for the development of new antioxidant-based therapies. The choice between them will likely depend on the specific application, desired potency, and considerations of bioavailability and safety. Further head-to-head comparative studies are warranted to provide a more definitive understanding of any potential differences in the antioxidant efficacy of natural versus synthetically produced, yet structurally identical, flavanones.

References

A Comparative Analysis of the Inotropic Effects of 4',5-Dihydroxy-7-Methoxyflavanone and L-NAME

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the inotropic properties of 4',5-dihydroxy-7-methoxyflavanone and the nitric oxide (NO) synthase inhibitor, L-NAME (N G -nitro-L-arginine methyl ester), reveals distinct and, in some contexts, opposing effects on myocardial contractility. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two compounds, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation.

Executive Summary

4',5-Dihydroxy-7-methoxyflavanone, a flavonoid compound, exhibits a biphasic inotropic effect on cardiac muscle, acting as a positive inotrope at lower concentrations and a negative inotrope at higher concentrations. Its positive inotropic action is primarily mediated by an increase in intracellular calcium ([Ca²⁺]in) and cyclic adenosine (B11128) monophosphate (cAMP), while its negative inotropic effect involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. In contrast, L-NAME, a non-selective inhibitor of nitric oxide synthase (NOS), generally demonstrates a more context-dependent inotropic profile. While having minimal direct inotropic effects on healthy cardiac tissue under basal conditions, it can reverse pathological decreases in contractility associated with increased NO production and modulate the effects of other cardioactive agents.

Comparative Inotropic Effects and Mechanisms of Action

The inotropic effects of 4',5-dihydroxy-7-methoxyflavanone are dose-dependent. At lower concentrations (1-5 µmol/L), it enhances myocardial contractility.[1] This positive inotropic effect is attributed to two primary mechanisms: an increase in intracellular cAMP and a subsequent rise in intracellular Ca²⁺ concentration.[1] An alternative proposed mechanism involves the inhibition of the Na⁺/K⁺-ATPase pump, which leads to an accumulation of intracellular sodium. This, in turn, promotes the reverse function of the Na⁺/Ca²⁺-exchanger, ultimately increasing intracellular Ca²⁺ levels and enhancing contractility.[1]

Conversely, at higher concentrations (10-50 µmol/L), 4',5-dihydroxy-7-methoxyflavanone induces a negative inotropic effect.[1] This is at least partially mediated by the activation of the NO/cGMP signaling pathway.[1][2] The involvement of this pathway is supported by findings that L-NAME, a NOS inhibitor, attenuates the negative inotropic effect of this flavanone.[2][3]

L-NAME's primary mechanism of action is the inhibition of nitric oxide synthase, thereby reducing the production of NO. In cardiac muscle, NO can modulate contractility, often by activating soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent activation of protein kinase G (PKG). This pathway can reduce intracellular Ca²⁺ availability and myofilament Ca²⁺ sensitivity, resulting in a negative inotropic effect.

The inotropic effects of L-NAME are not uniform across all physiological and pathological states. In normal, healthy hearts, L-NAME has been observed to have minimal impact on basal cardiac function.[4] However, in conditions associated with elevated NOS activity, such as in the hearts of streptozotocin-induced diabetic rats, L-NAME can improve ventricular performance by counteracting the suppressive effects of excess NO.[4] Furthermore, L-NAME can abolish the positive inotropic effect of arginase inhibitors, suggesting a role for NOS1-derived NO in enhancing myocardial contractility under certain conditions.[5] L-NAME has also been shown to reverse the negative inotropic effects of substances like angiotensin II that act via NO-dependent pathways.[6]

Quantitative Data on Inotropic Effects

The following table summarizes the observed inotropic effects of 4',5-dihydroxy-7-methoxyflavanone and L-NAME from experimental studies.

CompoundConcentrationModelObserved Inotropic EffectProposed MechanismReference
4',5-Dihydroxy-7-methoxyflavanone 1-5 µmol/LRat Papillary MusclePositiveIncrease in intracellular cAMP and Ca²⁺; Inhibition of Na⁺/K⁺-ATPase[1]
10-50 µmol/LRat Papillary MuscleNegativeActivation of the NO/cGC/cGMP/PKG pathway[1][2]
L-NAME 100 µmol/LRat Papillary MuscleAttenuation of the negative inotropic effect of 4',5-dihydroxy-7-methoxyflavanoneInhibition of NO synthase[2][3]
1 mMIsolated Working Hearts (Diabetic Rats)Improved ventricular performance (increased heart rate and aortic flow)Inhibition of elevated NOS activity[4]
100 µmol/LIsolated Rat Cardiac MyocytesAbolished the increase in contractility from arginase inhibitionInhibition of NOS1[5]
Not SpecifiedRat Papillary MuscleReversed the negative inotropic effect of Angiotensin IIInhibition of NO synthase[6]

Signaling Pathways

The signaling pathways for the inotropic effects of 4',5-dihydroxy-7-methoxyflavanone and the modulatory action of L-NAME are depicted below.

cluster_positive Positive Inotropic Effect of 4',5-dihydroxy-7-methoxyflavanone (Low Conc.) Flav_low 4',5-dihydroxy- 7-methoxyflavanone (1-5 µmol/L) AC Adenylate Cyclase Flav_low->AC Activates NaK_ATPase Na⁺/K⁺-ATPase Flav_low->NaK_ATPase Inhibits cAMP ↑ [cAMP]in AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_in ↑ [Ca²⁺]in Ca_channels->Ca_in Contractility_pos ↑ Contractility Ca_in->Contractility_pos Na_in ↑ [Na⁺]in NCX Na⁺/Ca²⁺ Exchanger (Reverse Mode) Na_in->NCX Activates NCX->Ca_in

Caption: Positive Inotropic Signaling of 4',5-dihydroxy-7-methoxyflavanone.

cluster_negative Negative Inotropic Effect of 4',5-dihydroxy-7-methoxyflavanone (High Conc.) and L-NAME Interaction Flav_high 4',5-dihydroxy- 7-methoxyflavanone (10-50 µmol/L) NOS Nitric Oxide Synthase (NOS) Flav_high->NOS Activates LNAME L-NAME LNAME->NOS Inhibits NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ [cGMP]in sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_sens ↓ Myofilament Ca²⁺ Sensitivity PKG->Ca_sens Ca_in_neg ↓ [Ca²⁺]in PKG->Ca_in_neg Contractility_neg ↓ Contractility Ca_sens->Contractility_neg Ca_in_neg->Contractility_neg start Start: Euthanize Rat and Excise Heart dissect Dissect Papillary Muscle in Krebs-Henseleit Solution start->dissect mount Mount Muscle in Organ Bath (37°C, 95% O₂, 5% CO₂) dissect->mount transducer Connect to Isometric Force Transducer mount->transducer stimulate Stimulate at 1 Hz and Stretch to Lmax transducer->stimulate equilibrate Equilibrate for 60 min stimulate->equilibrate baseline Record Baseline Contractile Force equilibrate->baseline add_drug Add Test Compound (e.g., Flavonoid or L-NAME) baseline->add_drug record_effect Record Changes in Contractile Force add_drug->record_effect analysis Data Analysis: % Change from Baseline, Concentration-Response Curve record_effect->analysis end End of Experiment analysis->end

References

Comparative Cytotoxicity of Halogenated Flavanone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-cancer potential of halogenated flavanones, supported by experimental data, to inform preclinical research and development.

The introduction of halogen atoms to the basic flavanone (B1672756) scaffold has emerged as a promising strategy in the development of novel anticancer agents. Halogenation can significantly modulate the physicochemical properties of the parent compound, leading to enhanced metabolic stability, increased lipophilicity, and ultimately, improved cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of different halogenated flavanone derivatives, presenting key experimental data and methodologies to aid researchers in the field of oncology drug discovery.

Comparative Cytotoxic Activity

The cytotoxic potential of halogenated flavanones is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data summarized below, collated from multiple studies, highlights the impact of different halogen substitutions on the anticancer activity of flavanones.

Flavanone DerivativeCell LineIC50 (µM)Citation
Chlorinated Flavanones
4'-Chloroflavanone (B1207093)MCF-7 (Breast)>50[1]
MDA-MB-453 (Breast)>50[1]
3',7-DichloroflavanoneMCF-7 (Breast)Potent[2]
LNCaP (Prostate)Potent[2]
PC3 (Prostate)Potent[2]
Hep-G2 (Liver)Potent[2]
KB (Nasopharyngeal)Potent[2]
SK-N-MC (Neuroblastoma)Potent[2]
3',6-DichloroflavanoneMDA-MB-231 (Breast)2.9 ± 0.9[2]
Fluorinated Flavones
Halogenated Flavone (B191248) (F3)NIH 3T3 (Fibroblast)1.30[3]
HeLa (Cervical)0.71[3]
MCF-7 (Breast)1.12[3]
Halogenated Flavonol (OF3)NIH 3T3 (Fibroblast)1.24[3]
HeLa (Cervical)0.51[3]
MCF-7 (Breast)1.04[3]
Thioflavone Derivatives
Thioflavone 11MCF-7 (Breast)1.2 ± 0.8[4][5]
MDA-MB-231 (Breast)43.06 ± 1.29[4][5]

Structure-Activity Relationship Insights

The cytotoxic efficacy of halogenated flavanones is intricately linked to the nature, position, and number of halogen substituents on the aromatic rings. Studies suggest that the introduction of chlorine and methyl groups can increase anticancer activities.[3] For instance, 3',6-dichloroflavanone was found to be approximately 12 times more active than the reference drug etoposide (B1684455) against MDA-MB-231 breast cancer cells.[2] Fluorinated flavonoids also exhibit enhanced antibacterial, antiviral, and anticancer properties, which is attributed to increased lipophilicity and metabolic stability.[6] The presence of a C2-C3 double bond in the flavone structure, as compared to the saturated bond in flavanones, is also a critical determinant of cytotoxicity.[7]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Halogenated flavanones exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

Several studies have demonstrated that halogenated flavanones can trigger apoptosis in cancer cells. For example, 3',6-dichloroflavanone was shown to induce apoptosis in PC3 and MDA-MB-231 cells.[2] The mechanism often involves the activation of key signaling pathways. One such pathway involves the activation of p53, a tumor suppressor protein. Activation of p53 can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis.[1]

cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling Pathway Halogenated Flavanone Halogenated Flavanone p53 p53 Halogenated Flavanone->p53 activates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates CytochromeC Cytochrome c Bax->CytochromeC promotes release Bcl2->CytochromeC inhibits release Caspase3 Caspase-3 CytochromeC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_workflow Experimental Workflow for Cell Cycle Analysis start Cancer Cell Culture treatment Treatment with Halogenated Flavanone start->treatment harvest Cell Harvesting and Fixation treatment->harvest stain Propidium Iodide Staining harvest->stain analysis Flow Cytometry Analysis stain->analysis result Determination of Cell Cycle Distribution analysis->result

References

A Comparative Analysis of the Neuroprotective Mechanisms of Trihydroxy-Methoxyflavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Among these, trihydroxy-methoxyflavanones, a subclass of flavonoids, have emerged as promising candidates due to their potent neuroprotective properties. This guide provides a comparative analysis of the neuroprotective mechanisms of several key trihydroxy-methoxyflavanones, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of various trihydroxy-methoxyflavanones have been evaluated in a range of in vitro and in vivo models. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy in mitigating neuronal damage, inflammation, and oxidative stress.

CompoundModelKey FindingsReference
Eupatilin (B1662920) Transient middle cerebral artery occlusion (tMCAO) in mice- Reduced brain infarction significantly at 10 mg/kg (p.o.). - Improved neurological function, with benefits observed even when administered 5 hours after MCAO induction. - Decreased the number of Iba1-immunopositive (microglial) cells in the ischemic brain.[1][2]
LPS-stimulated BV2 microglia- Concentration-dependent reduction of nitrite, IL-6, TNF-α, and PGE2 secretion.[1]
Bilateral common carotid artery occlusion (BCCAO) in mice- At 10 mg/kg (p.o.), increased the number of viable neurons and decreased degenerating neurons in the hippocampal CA1 region. - Increased Akt phosphorylation.[3]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) Dopamine-induced toxicity in PC12 cells- Pre-incubation with 3-20 μM of TMF for 24 hours decreased dopamine-induced toxicity.[4]
D-galactose-induced aging in mice- Intraperitoneal injection of 4 or 8 mg/kg/day for 2 weeks significantly improved performance in the Morris water maze test. - Upregulated the level of Brain-Derived Neurotrophic Factor (BDNF) and the GSH/GSSG ratio in the hippocampus.[4]
3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) Beta-amyloid (Aβ₂₅₋₃₅)-induced toxicity in N2a neuroblastoma cells- Protected against Aβ-induced cell death, with maximal efficacy (96% protection) at 140 nM. - Attenuated the intracellular accumulation of Reactive Oxygen Species (ROS) following Aβ treatment.[5][6][7]
5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) Lead acetate-induced neurotoxicity in rats- Oral administration of 5 and 10 mg/kg for 30 days reversed lead-induced memory and motor deficits. - Normalized levels of thiobarbituric acid reactive species (TBARS), TNF-α, and IL-6 in the hippocampus and cerebellum.[8]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the methodologies employed in the cited studies to facilitate the design of future experiments.

In Vitro Neurotoxicity Models
  • Beta-Amyloid (Aβ) Induced Toxicity in N2a Cells:

    • Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in appropriate media.

    • Toxin Preparation: Aβ₂₅₋₃₅ peptide is prepared to mimic the neurotoxic effects of full-length Aβ.

    • Treatment: Cells are pre-treated with the test compound (e.g., TTF) for a specified duration before being exposed to Aβ₂₅₋₃₅.

    • Assessment: Cell viability and cytotoxicity are measured using assays such as MTT, LDH, or crystal violet staining. Intracellular ROS levels are quantified using fluorescent probes like DCF-DA. The phosphorylation status of signaling proteins (e.g., SAPK/JNK, ERK1/2) is determined by ELISA or Western blotting.[5][7]

In Vivo Neurodegeneration and Ischemia Models
  • Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice (Ischemic Stroke Model):

    • Animal Model: Male ICR mice are commonly used.

    • Surgical Procedure: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) followed by reperfusion.

    • Drug Administration: The test compound (e.g., Eupatilin) is administered orally at a specific dose and time point relative to the ischemic event.

    • Outcome Measures: Brain infarction volume is assessed using staining methods like TTC. Neurological function is evaluated using a standardized scoring system. Immunohistochemistry is used to quantify markers of neuroinflammation (e.g., Iba1 for microglia).[1][2]

  • D-galactose-Induced Aging in Mice (Cognitive Decline Model):

    • Animal Model: Mice are treated with D-galactose to induce an accelerated aging phenotype.

    • Drug Administration: The test compound (e.g., TMF) is administered intraperitoneally over several weeks.

    • Behavioral Testing: Spatial learning and memory are assessed using the Morris Water Maze test, measuring parameters like escape latency and time spent in the target quadrant.

    • Biochemical Analysis: Hippocampal tissue is analyzed for levels of neurotrophic factors (e.g., BDNF) and markers of oxidative stress (e.g., GSH/GSSG ratio).[4][9]

  • Lead Acetate-Induced Neurotoxicity in Rats (Heavy Metal Toxicity Model):

    • Animal Model: Wistar rats are exposed to lead acetate (B1210297) in their drinking water or via oral gavage for an extended period.[10][11]

    • Drug Administration: The test compound is co-administered with lead acetate.

    • Behavioral and Biochemical Assessment: Cognitive and motor functions are evaluated. Brain tissues are analyzed for lead concentration, markers of oxidative stress (TBARS), and pro-inflammatory cytokines (TNF-α, IL-6).[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of trihydroxy-methoxyflavanones are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

G cluster_0 Eupatilin's Neuroprotective Mechanism in Ischemia Ischemia Ischemia/Reperfusion Microglia_Activation Microglial Activation Ischemia->Microglia_Activation Akt_Phosphorylation Akt Phosphorylation Ischemia->Akt_Phosphorylation NFkB_Pathway IKKα/β Phosphorylation IκBα Phosphorylation IκBα Degradation Microglia_Activation->NFkB_Pathway Proinflammatory_Mediators Nitrite, IL-6, TNF-α, PGE2 NFkB_Pathway->Proinflammatory_Mediators Neuronal_Damage Neuronal Damage Proinflammatory_Mediators->Neuronal_Damage Eupatilin Eupatilin Eupatilin->Microglia_Activation Inhibits Eupatilin->NFkB_Pathway Inhibits Eupatilin->Akt_Phosphorylation Promotes Neuronal_Survival Neuronal Survival Akt_Phosphorylation->Neuronal_Survival

Eupatilin's dual action on inflammation and survival pathways.

G cluster_1 TMF's Mechanism in Oxidative Stress-Induced Neurodegeneration Dopamine_Oxidation Dopamine Oxidation / D-galactose Oxidative_Stress Oxidative Stress (Reduced GSH/GSSG) Dopamine_Oxidation->Oxidative_Stress AP1_Activation AP-1 Activation Oxidative_Stress->AP1_Activation Neuronal_Toxicity Neuronal Toxicity AP1_Activation->Neuronal_Toxicity TMF (2S)-5, 2', 5'-trihydroxy- 7-methoxyflavanone TMF->Oxidative_Stress Attenuates TMF->AP1_Activation Inhibits BDNF_Upregulation BDNF Upregulation TMF->BDNF_Upregulation Promotes CREB_Phosphorylation CREB Phosphorylation TMF->CREB_Phosphorylation Promotes Improved_Cognition Improved Cognitive Function BDNF_Upregulation->Improved_Cognition CREB_Phosphorylation->Improved_Cognition

TMF enhances antioxidant defense and neurotrophic support.

G cluster_2 TTF's Protective Role in Aβ-Induced Neurotoxicity Amyloid_Beta Amyloid Beta (Aβ) ROS_Accumulation Intracellular ROS Accumulation Amyloid_Beta->ROS_Accumulation MAPK_Pathway SAPK/JNK & ERK1/2 Phosphorylation Amyloid_Beta->MAPK_Pathway Neuronal_Cell_Death Neuronal Cell Death ROS_Accumulation->Neuronal_Cell_Death MAPK_Pathway->Neuronal_Cell_Death TTF 3,5,4′-trihydroxy-6,7,3′- trimethoxyflavone TTF->ROS_Accumulation Attenuates TTF->MAPK_Pathway Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for 2,5-Dihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

The following provides essential safety and logistical information for the proper disposal of 2,5-Dihydroxy-7-methoxyflavanone. This guidance is based on established protocols for similar flavanone (B1672756) compounds and general laboratory chemical waste management principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles. A face shield may be necessary if there is a risk of splashing.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is required.[3]

  • Respiratory Protection: In case of dust or aerosol generation, a dust respirator is recommended.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • An eyewash station and safety shower should be readily accessible.[4]

Hazard Summary for Structurally Similar Flavanones

The following table summarizes the key hazards associated with flavanone compounds similar to this compound. This information should be used to inform handling and disposal procedures.

Hazard StatementPrecautionary StatementReference Compounds
H302: Harmful if swallowed P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[1][5]Naringenin, Sakuranetin
H315: Causes skin irritation P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[3]A structurally similar, though not identical, compound
H319: Causes serious eye irritation P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[3]A structurally similar, though not identical, compound
General Handling Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Avoid prolonged or repeated exposure.[4]5-Hydroxy-7-Methoxyflavone

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Always follow your institution's specific waste disposal guidelines.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep organic and aqueous waste separate.[6]

2. Containerization and Labeling:

  • Use Appropriate Containers: Collect waste in a designated, compatible chemical waste container. The container should be in good condition and have a secure lid.[7]

  • Proper Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and any other components in the waste mixture.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[8]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[9]

4. Waste Pickup and Disposal:

  • Contact EHS: Arrange for a pickup of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Do Not Dispose Down the Drain: Hazardous chemicals must never be poured down the drain.[8]

  • Documentation: Maintain records of the waste generated and its disposal in accordance with regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal A Review SDS for Similar Compounds & Institutional SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate Waste: Pure Compound, Solutions, Contaminated Materials C->D Begin Waste Collection E Select Compatible, Sealable Waste Container D->E F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Arrange for Pickup by EHS or Licensed Contractor H->I Request Disposal J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound.

This procedural guidance is intended to promote a culture of safety and environmental responsibility in the laboratory. By adhering to these steps, researchers and scientists can ensure the safe and compliant disposal of this compound.

References

Comprehensive Safety and Operational Guide for Handling 2,5-Dihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,5-Dihydroxy-7-methoxyflavanone, a flavonoid compound used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to create a barrier between the handler and the chemical. The following table summarizes the required PPE for handling this compound in solid (powder) form and when in solution.

Body Part Solid (Powder) Form In Solution (with solvent) Specifications
Hands Double-gloving with powder-free nitrile gloves.Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check solvent compatibility.Outer gloves should have long cuffs to cover the gown's sleeves. Change gloves every 30-60 minutes or immediately upon contamination.
Eyes/Face Safety goggles and a face shield.Safety goggles and a face shield.Standard eyeglasses are not sufficient. Goggles provide a seal around the eyes.
Body Disposable, low-permeability gown with long sleeves and elastic cuffs.Chemical-resistant lab coat or gown.Ensure the gown is securely fastened.
Respiratory N95 or N100 particulate respirator.Work in a certified chemical fume hood. Respirator may be required based on solvent volatility and concentration.A surgical mask offers little to no protection from chemical exposure.
Feet Closed-toe, non-slip shoes.Chemical-resistant shoe covers may be necessary depending on the scale of work.Perforated shoes or sandals are not permitted in the laboratory.
Handling and Operational Procedures

Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box, especially when handling the powder form to control dust.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Verify that all containers are properly labeled.

Step 2: Weighing and Aliquoting (Solid Form)

  • Perform all weighing and handling of the powdered compound within a chemical fume hood or a balance enclosure to prevent dust dispersion.

  • Use anti-static weighing dishes to minimize powder dispersal.

  • Handle the compound gently to avoid creating airborne dust.

Step 3: Dissolving the Compound

  • Add the solvent to the weighed this compound slowly.

  • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent solvent evaporation and aerosol generation.

Step 4: Post-Handling

  • Thoroughly clean the work area after completion of the task.

  • Decontaminate all equipment used.

  • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste (unused compound, contaminated PPE) - Place in a clearly labeled, sealed waste container designated for solid chemical waste. - Do not mix with other waste streams.
Liquid Waste (solutions containing the compound) - Collect in a labeled, sealed, and appropriate chemical waste container. - The container should be compatible with the solvent used.
Sharps (needles, contaminated glassware) - Dispose of in a designated sharps container.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures
Exposure Type Immediate Action
Skin Contact - Immediately remove contaminated clothing. - Wash the affected area with copious amounts of soap and water for at least 15 minutes. - Seek medical attention if irritation persists.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention.
Ingestion - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.
Spill - Evacuate the area. - For small powder spills, gently cover with an absorbent material to avoid raising dust, then sweep up and place in a sealed container for disposal. - Ventilate the area and wash the spill site after material pickup is complete. - For larger spills, follow your institution's emergency spill response protocol.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep1 Risk Assessment prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weigh Solid Compound in Fume Hood prep3->handling1 handling2 Dissolve in Solvent handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Equipment & Workspace handling3->cleanup1 cleanup2 Segregate & Label Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 disposal1 Store Waste in Designated Area cleanup2->disposal1 cleanup4 Wash Hands cleanup3->cleanup4 disposal2 Arrange for Chemical Waste Pickup disposal1->disposal2

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.